molecular formula C24H28O6 B15595348 6',7'-Dihydroxybergamottin acetonide

6',7'-Dihydroxybergamottin acetonide

Cat. No.: B15595348
M. Wt: 412.5 g/mol
InChI Key: DLFOGGFNAICJAO-XIJQHFHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6',7'-Dihydroxybergamottin acetonide is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+/t20-/m0/s1

InChI Key

DLFOGGFNAICJAO-XIJQHFHMSA-N

Origin of Product

United States

Foundational & Exploratory

The In-Depth Mechanism of Action of 6',7'-Dihydroxybergamottin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits.[1][2] It is a significant contributor to the well-documented "grapefruit juice effect," where the consumption of grapefruit juice alters the pharmacokinetics of numerous orally administered drugs.[1][3][4] This technical guide provides a detailed overview of the mechanism of action of DHB, focusing on its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: CYP3A4 Inhibition

The primary mechanism of action of 6',7'-Dihydroxybergamottin is the potent and time-dependent inhibition of cytochrome P450 3A4 (CYP3A4).[4][5] CYP3A4 is a crucial enzyme predominantly found in the liver and small intestine, responsible for the metabolism of approximately 50% of currently marketed drugs.[6][7] By inhibiting CYP3A4, DHB can significantly increase the bioavailability and exposure of co-administered drugs that are substrates of this enzyme, leading to potential drug-drug interactions.[5][6]

The inhibition of CYP3A4 by DHB is characterized as mechanism-based, also known as suicide inhibition.[4][6][7] This means that DHB is itself a substrate for CYP3A4 and is metabolically activated to a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[6] This inactivation is time- and concentration-dependent.[5]

Some studies also suggest that the inhibitory activity of DHB on CYP3A4 may also involve the inhibition of NADPH-cytochrome P450 reductase (POR) activity, which is essential for the function of CYP enzymes.[8]

Quantitative Data: In Vitro Inhibition of CYP3A4

The inhibitory potency of 6',7'-Dihydroxybergamottin on CYP3A4 has been quantified in various in vitro systems. The following table summarizes key quantitative data from the literature.

SystemSubstrateParameterValueReference
Human Liver MicrosomesTestosteroneIC501-2 µM[5]
Human Liver MicrosomesMidazolamIC504.7 µM[4]
Human Liver Microsomes (pre-incubation)MidazolamIC500.31 µM[4]
Rat Liver MicrosomesTestosteroneIC5025 µM[5][9]
Recombinant Human CYP3A4TestosteroneIC501-2 µM[5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

DHB_CYP3A4_Inhibition DHB 6',7'-Dihydroxybergamottin (DHB) DHB_CYP3A4_complex DHB-CYP3A4 Complex DHB->DHB_CYP3A4_complex Binding CYP3A4_active Active CYP3A4 Enzyme CYP3A4_active->DHB_CYP3A4_complex Reactive_intermediate Reactive Intermediate DHB_CYP3A4_complex->Reactive_intermediate Metabolic Activation CYP3A4_inactive Inactive CYP3A4 (Irreversibly Bound) Reactive_intermediate->CYP3A4_inactive Covalent Binding

Mechanism-based inhibition of CYP3A4 by DHB.

Experimental Protocols

The determination of the inhibitory potential of 6',7'-Dihydroxybergamottin on CYP3A4 involves several key in vitro experiments.

Human Liver Microsome Inhibition Assay
  • Objective: To determine the concentration-dependent inhibition of CYP3A4 activity in a system that closely mimics the human liver environment.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • 6',7'-Dihydroxybergamottin (DHB)

    • CYP3A4 substrate (e.g., testosterone, midazolam)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

    • Potassium phosphate (B84403) buffer

  • Protocol:

    • A pre-incubation mixture is prepared containing HLMs, DHB at various concentrations, and buffer.

    • The mixture is incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for potential mechanism-based inhibition.

    • The reaction is initiated by adding the CYP3A4 substrate and the NADPH regenerating system.

    • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

    • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

    • The formation of the metabolite (e.g., 6β-hydroxytestosterone, 1'-hydroxymidazolam) is quantified using analytical techniques such as HPLC or LC-MS/MS.

    • The IC50 value (the concentration of DHB that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Recombinant Human CYP3A4 Inhibition Assay
  • Objective: To assess the direct inhibitory effect of DHB on the isolated CYP3A4 enzyme without the influence of other microsomal proteins.

  • Materials:

    • Recombinant human CYP3A4 enzyme (co-expressed with cytochrome P450 reductase and cytochrome b5)

    • The same materials as in the HLM assay.

  • Protocol: The protocol is similar to the HLM inhibition assay, with the substitution of HLMs with the recombinant CYP3A4 enzyme system. This allows for a more specific assessment of the interaction between DHB and CYP3A4.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing the in vitro inhibition of CYP3A4.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare DHB Solutions (various concentrations) pre_incubation Pre-incubate Enzyme with DHB prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Source (HLMs or recombinant CYP3A4) prep_enzyme->pre_incubation prep_reagents Prepare Substrate and NADPH regenerating system start_reaction Initiate Reaction (add substrate & NADPH) prep_reagents->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction sample_prep Sample Preparation (e.g., centrifugation, extraction) stop_reaction->sample_prep quantification Quantify Metabolite (LC-MS/MS or HPLC) sample_prep->quantification data_analysis Data Analysis (Calculate IC50) quantification->data_analysis

References

6',7'-Dihydroxybergamottin Acetonide: A Technical Guide to its Role as a CYP3A4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (B27312) (DHB), a natural furanocoumarin found predominantly in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. This technical guide provides an in-depth analysis of DHB's mechanism of action, quantitative inhibition data, and detailed experimental protocols for its study. Its role as a mechanism-based inactivator of CYP3A4 has significant implications for drug-drug interactions, leading to increased bioavailability and potential toxicity of co-administered therapeutic agents. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and mitigate the effects of this potent enzyme inhibitor.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of approximately 50% of currently marketed drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs and an increased risk of adverse effects.[1][2] One of the most well-documented examples of such interactions involves the consumption of grapefruit juice.[3][4] The primary constituents responsible for this "grapefruit juice effect" are furanocoumarins, with 6',7'-dihydroxybergamottin (DHB) being a major contributor.[5][6][7][8]

DHB acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[5][9][10] This guide will delve into the specifics of this inhibitory mechanism, present quantitative data from various in vitro studies, and provide detailed experimental protocols for assessing CYP3A4 inhibition.

Mechanism of CYP3A4 Inhibition

The inhibitory action of 6',7'-dihydroxybergamottin against CYP3A4 is a multi-step process that goes beyond simple competitive inhibition. Evidence strongly supports its role as a mechanism-based inactivator, also known as a "suicide inhibitor."[9]

The process begins with DHB binding to the active site of the CYP3A4 enzyme. The enzyme then catalyzes the metabolism of DHB. This metabolic process, however, does not lead to a harmless metabolite that is released from the active site. Instead, it generates a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[9] This inactivation is time-dependent and requires the presence of NADPH, a necessary cofactor for CYP450 enzyme activity.[11][12][13]

Studies have shown that this inactivation leads to a loss of the spectrophotometrically detected P450.[11] Furthermore, the inhibitory effects of DHB can be observed for an extended period, as the resynthesis of new enzyme is required to restore metabolic activity.[9] Some research also suggests that the inhibition of CYP3A4 activity by DHB may also involve the inhibition of NADPH-cytochrome P450 reductase (POR) activity.[14]

CYP3A4_Inhibition_Pathway DHB 6',7'-Dihydroxybergamottin (DHB) DHB_CYP3A4_complex DHB-CYP3A4 Complex DHB->DHB_CYP3A4_complex Binding CYP3A4_active Active CYP3A4 Enzyme CYP3A4_active->DHB_CYP3A4_complex Reactive_intermediate Reactive Intermediate DHB_CYP3A4_complex->Reactive_intermediate Metabolism CYP3A4_inactive Inactive Covalently Modified CYP3A4 Reactive_intermediate->CYP3A4_inactive Covalent Bonding NADPH NADPH NADP NADP+

Mechanism of CYP3A4 inactivation by 6',7'-dihydroxybergamottin.

Quantitative Inhibition Data

The potency of 6',7'-dihydroxybergamottin as a CYP3A4 inhibitor has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) and the maximal rate of inactivation (kinact) are also crucial parameters for characterizing mechanism-based inhibitors.

ParameterValueExperimental SystemSubstrateReference
IC50 1 µMCaco-2 cellsMidazolam 1'-hydroxylase activity[5]
IC50 25 µMRat liver microsomes6β-hydroxytestosterone formation[7]
IC50 1-2 µMHuman CYP3A4 expressed in E. coliNot specified[15]
IC50 (Co-incubation) 0.65 ± 0.07 µMHuman liver microsomes (HL7)Testosterone[16]
IC50 (Pre-incubation) 0.13 ± 0.01 µMHuman liver microsomes (HL7)Testosterone[16]
IC50 (Co-incubation) 0.64 ± 0.01 µMHuman intestine S9Testosterone[16]
IC50 (Pre-incubation) 0.21 ± 0.02 µMHuman intestine S9Testosterone[16]
Ki (Reversible) ~0.8 µMHuman intestinal microsomesTestosterone and Midazolam[17]
KI (Mechanism-based) ~3 µMHuman intestinal microsomesTestosterone and Midazolam[17]
kinact 0.3-0.4 min⁻¹Human intestinal microsomesTestosterone and Midazolam[17]

Note: The variability in IC50 values can be attributed to differences in experimental systems (e.g., cell lines, microsomes), substrate probes, and incubation conditions.

Experimental Protocols

The following sections outline generalized protocols for conducting in vitro CYP3A4 inhibition assays. These are based on methodologies reported in the scientific literature and serve as a guide for researchers.

Direct and Time-Dependent CYP3A4 Inhibition Assay in Human Liver Microsomes

This assay is designed to determine both the direct (reversible) and time-dependent (irreversible) inhibition of CYP3A4 by a test compound like DHB.

Materials:

  • Human Liver Microsomes (HLMs)

  • 6',7'-Dihydroxybergamottin (DHB) dissolved in a suitable solvent (e.g., DMSO)

  • CYP3A4 substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubation (for Time-Dependent Inhibition):

    • Prepare a reaction mixture containing HLMs, DHB (at various concentrations), and buffer.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a set period (e.g., 30 minutes) at 37°C. A parallel incubation without NADPH is conducted to assess direct inhibition.[18]

  • Incubation with Substrate:

    • Following the pre-incubation, add the CYP3A4 substrate to the reaction mixture.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure linear reaction kinetics.

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the samples to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition at each DHB concentration relative to a vehicle control.

    • Determine the IC50 values by fitting the data to a suitable sigmoidal dose-response curve.

    • For time-dependent inhibition, calculate the inactivation rate constant (kobs) at each DHB concentration.

    • Determine the kinact and KI by plotting kobs versus the inhibitor concentration.

CYP_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mixture (HLMs, DHB, Buffer) start->prepare_mix preincubation Pre-incubation with/without NADPH (30 min, 37°C) prepare_mix->preincubation add_substrate Add CYP3A4 Substrate preincubation->add_substrate incubation Incubation (5-10 min, 37°C) add_substrate->incubation terminate Terminate Reaction (Quenching Solution) incubation->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (IC50, kinact, KI) analyze->data_analysis end End data_analysis->end

Workflow for in vitro CYP3A4 inhibition assay.
Cell-Based CYP3A4 Inhibition Assay

Cell-based assays, using cell lines that overexpress human CYP3A4 (e.g., HepG2-GS-3A4 or Caco-2 cells), provide a more physiologically relevant system.[5][14]

Materials:

  • CYP3A4-overexpressing cell line

  • Cell culture medium and reagents

  • 6',7'-Dihydroxybergamottin (DHB)

  • CYP3A4 substrate (e.g., nifedipine, midazolam)

  • Lysis buffer

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture the CYP3A4-overexpressing cells to a suitable confluency.

    • Treat the cells with various concentrations of DHB for a specified duration.

  • CYP3A4 Activity Measurement:

    • After treatment, incubate the cells with a CYP3A4 substrate.

    • Collect the cell culture medium or cell lysate.

  • Analysis:

    • Quantify the formation of the metabolite in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of CYP3A4 activity and calculate the IC50 value.

Implications for Drug Development

The potent mechanism-based inhibition of CYP3A4 by 6',7'-dihydroxybergamottin has significant implications for drug development.

  • Drug-Food Interactions: The co-administration of drugs that are CYP3A4 substrates with grapefruit juice or other sources of DHB can lead to clinically significant DDIs. This necessitates clear labeling and patient counseling.

  • Screening for Inhibitors: During drug discovery and development, it is crucial to screen new chemical entities for their potential to inhibit CYP enzymes, including CYP3A4. Understanding the inhibitory potential of compounds like DHB can inform the design of safer and more effective drugs.[1][19]

  • In Vitro-In Vivo Extrapolation: In vitro inhibition data for compounds like DHB are used in physiologically based pharmacokinetic (PBPK) modeling to predict the in vivo consequences of CYP3A4 inhibition.[9]

Conclusion

6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4, playing a key role in the well-documented "grapefruit juice effect." Its irreversible inactivation of this critical drug-metabolizing enzyme underscores the importance of understanding and characterizing potential drug-food and drug-drug interactions. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals to assess and mitigate the risks associated with CYP3A4 inhibition, ultimately contributing to the development of safer and more effective medicines.

References

Unveiling 6',7'-Dihydroxybergamottin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin that has garnered significant attention in the scientific community, primarily for its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4). This enzyme plays a crucial role in the metabolism of a large proportion of clinically used drugs. By inhibiting CYP3A4, DHB can significantly alter the pharmacokinetics of co-administered therapeutic agents, a phenomenon famously known as the "grapefruit juice effect." This technical guide provides an in-depth overview of the natural sources of DHB and detailed methodologies for its isolation and quantification, aimed at supporting further research and development in pharmacology and drug metabolism.

Natural Sources of 6',7'-Dihydroxybergamottin

DHB is predominantly found in citrus fruits, particularly in species belonging to the Citrus genus. Its concentration varies significantly depending on the fruit variety, the specific part of the fruit, and processing methods.

Key Citrus Sources

The primary natural reservoirs of DHB include:

  • Grapefruit (Citrus paradisi) : Considered the most well-known source of DHB, it is present in both the peel and the pulp.[1][2]

  • Pomelo (Citrus maxima) : This large citrus fruit is another significant source of DHB.[2]

  • Sour Orange (Citrus aurantium) : Also known as Seville orange, this variety contains notable amounts of DHB.[2][3]

  • Lime (Citrus aurantifolia) : Certain varieties of lime have been shown to contain DHB.

  • Hybrid Citrus Fruits : Cross-breeds of the aforementioned citrus fruits can also be sources of DHB.

It is important to note that sweet oranges (Citrus sinensis) generally do not contain measurable amounts of DHB.[1][4]

Distribution within the Fruit

A consistent finding across multiple studies is the higher concentration of furanocoumarins, including DHB, in the peel (flavedo and albedo) compared to the pulp or juice of the fruit.[5] This distribution has significant implications for extraction and isolation procedures, as the peel represents a more concentrated starting material.

Quantitative Analysis of 6',7'-Dihydroxybergamottin in Natural Sources

The concentration of DHB in citrus fruits can be highly variable. The following tables summarize the quantitative data reported in the literature.

Citrus FruitPart of FruitConcentration of 6',7'-DihydroxybergamottinReference
Grapefruit (Citrus paradisi)Juice38 - 43 µmol/L[6]
Grapefruit (Citrus paradisi)Juice (reconstituted frozen concentrate)~30 µM (12 mg/L)[7]
Crystallized Grapefruit PeelProcessed Peel7.2 µg/g[5]
LimeJuice13.21 µg/mL[8]
Sour OrangeJuice8.08 µg/mL[8]
Hybrid Sweetie (C. maxima x C. paradisi)Peel173.32 µg/g[8]
Grapefruit (white)Peel85.27 µg/g[8]

Table 1: Concentration of 6',7'-Dihydroxybergamottin in Various Citrus Sources

Experimental Protocols for Isolation and Quantification

The isolation of DHB from its natural sources typically involves solvent extraction followed by chromatographic purification. Quantification is most commonly achieved using High-Performance Liquid Chromatography (HPLC).

I. Extraction of 6',7'-Dihydroxybergamottin from Citrus Peel

This protocol outlines a general procedure for the extraction of DHB from citrus peel, which is a rich source of the compound.

Materials and Reagents:

  • Fresh citrus peel (e.g., grapefruit, pomelo)

  • Diethyl ether or Methylene (B1212753) chloride (extraction solvent)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Grinder or blender

  • Filter paper

Procedure:

  • Sample Preparation: Fresh citrus peels are thoroughly washed and dried. The peels are then finely ground using a blender or grinder to increase the surface area for extraction.

  • Solvent Extraction: The ground peel is macerated in the chosen extraction solvent (diethyl ether or methylene chloride) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used. The mixture is agitated for several hours to ensure efficient extraction.

  • Filtration and Concentration: The mixture is filtered to remove the solid plant material. The resulting filtrate is collected and dried over anhydrous sodium sulfate to remove any residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

II. Purification of 6',7'-Dihydroxybergamottin using Chromatography

The crude extract obtained from the initial extraction is a complex mixture of compounds. Further purification is necessary to isolate DHB.

A. Thin-Layer Chromatography (TLC) - Preparative

Materials and Reagents:

  • Crude citrus peel extract

  • Silica (B1680970) gel TLC plates

  • Developing solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • UV lamp (254 nm)

  • Scraping tool

  • Elution solvent (e.g., ethyl acetate)

Procedure:

  • Sample Application: The crude extract is dissolved in a minimal amount of a suitable solvent and applied as a band onto a preparative silica gel TLC plate.

  • Development: The TLC plate is placed in a chromatography chamber containing the developing solvent system. The solvent moves up the plate by capillary action, separating the components of the extract.

  • Visualization and Isolation: The plate is removed from the chamber, and the solvent front is marked. The separated bands are visualized under a UV lamp. The band corresponding to DHB (identified by comparison with a standard or by subsequent analysis) is carefully scraped from the plate.

  • Elution: The collected silica gel is then washed with an elution solvent to recover the purified DHB. The solvent is evaporated to yield the isolated compound.

B. High-Performance Liquid Chromatography (HPLC) - Preparative

For higher purity and larger scale isolation, preparative HPLC is the method of choice.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed.

  • Detection: UV detection at a wavelength where DHB shows strong absorbance.

Procedure:

  • Sample Preparation: The crude or partially purified extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: The sample is injected onto the preparative HPLC column. The eluent is monitored by the UV detector, and fractions are collected as the peak corresponding to DHB elutes from the column.

  • Purity Analysis and Concentration: The purity of the collected fractions is assessed by analytical HPLC. Fractions containing pure DHB are pooled, and the solvent is removed to obtain the final product.

III. Quantification of 6',7'-Dihydroxybergamottin by HPLC

Analytical HPLC is a standard method for the precise quantification of DHB in various samples.

Instrumentation and Conditions:

  • HPLC System: An analytical HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the absorbance maximum of DHB.

  • Standard Curve: A standard curve is generated using known concentrations of a purified DHB standard.

Procedure:

  • Sample and Standard Preparation: Samples (e.g., citrus juice, extracts) are appropriately diluted and filtered. A series of standard solutions of DHB with known concentrations are prepared.

  • Chromatographic Analysis: The prepared samples and standards are injected into the HPLC system.

  • Data Analysis: The peak area of DHB in the chromatograms of the samples is compared to the standard curve to determine its concentration.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow start Citrus Fruit (Peel) grinding Grinding/Homogenization start->grinding extraction Solvent Extraction (e.g., Methylene Chloride) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification quantification Quantification (Analytical HPLC) crude_extract->quantification tlc Preparative TLC purification->tlc Option 1 hplc_prep Preparative HPLC purification->hplc_prep Option 2 pure_dhb Pure 6',7'-Dihydroxybergamottin tlc->pure_dhb hplc_prep->pure_dhb pure_dhb->quantification result Concentration Data quantification->result

Figure 1: General workflow for the isolation and quantification of 6',7'-Dihydroxybergamottin.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of 6',7'-dihydroxybergamottin and detailed experimental protocols for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development. A thorough understanding of the distribution of DHB in citrus fruits and standardized methods for its extraction and analysis are crucial for advancing our knowledge of its biological activities and potential therapeutic applications. Further research is warranted to explore the full range of citrus species containing DHB and to optimize isolation techniques for higher yield and purity.

References

Technical Guide: Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6',7'-Dihydroxybergamottin acetonide, a synthetic derivative of the natural furanocoumarin 6',7'-Dihydroxybergamottin (DHB). DHB is a recognized potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document details the available quantitative data, outlines plausible experimental protocols for its synthesis and biological evaluation, and presents visualizations of key processes. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

PropertyValue
Molecular Formula C₂₄H₂₈O₆[1]
Molecular Weight 412.48 g/mol [1]
CAS Number 684217-08-1[1]
Appearance Typically exists as a solid at room temperature[1]
Boiling Point 549.2 ± 50.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2][3]
Melting Point Not Reported
pKa Not Reported
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently published. However, based on standard organic chemistry principles for the protection of vicinal diols, a plausible synthetic route from its parent compound, 6',7'-Dihydroxybergamottin, can be proposed.

Objective: To protect the 6',7'-diol of 6',7'-Dihydroxybergamottin as an acetonide.

Materials:

  • 6',7'-Dihydroxybergamottin

  • Anhydrous acetone (B3395972)

  • Acid catalyst (e.g., p-toluenesulfonic acid, or a cation exchange resin)

  • Anhydrous sodium bicarbonate (for neutralization, if needed)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6',7'-Dihydroxybergamottin (1.0 equivalent) in an excess of anhydrous acetone.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Upon completion, quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.

  • Filter the mixture to remove any solids.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay: In Vitro Inhibition of Cytochrome P450 3A4

The primary biological activity associated with the parent compound, 6',7'-Dihydroxybergamottin, is the inhibition of CYP3A4. An in vitro assay to assess the inhibitory potential of the acetonide derivative would be crucial. A common and well-established method utilizes testosterone (B1683101) as the CYP3A4 substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human CYP3A4 activity.

Materials:

  • Human liver microsomes (as a source of CYP3A4)

  • Testosterone (substrate)

  • This compound (test inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for LC-MS analysis

  • 6β-hydroxytestosterone (metabolite standard)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube or 96-well plate, pre-incubate the human liver microsomes with the various concentrations of the test inhibitor or vehicle control in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Add testosterone to the incubation mixture.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

plausible_synthesis start 6',7'-Dihydroxybergamottin reaction Acetonide Formation (Room Temperature) start->reaction reagents Acetone + Acid Catalyst reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 6',7'-Dihydroxybergamottin Acetonide purification->product

Caption: Plausible Synthesis of this compound.

cyp3a4_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes Human Liver Microsomes incubation Pre-incubation (Microsomes + Inhibitor) microsomes->incubation inhibitor Test Inhibitor (Acetonide) inhibitor->incubation substrate Testosterone initiation Add Substrate & Initiate with NADPH substrate->initiation incubation->initiation termination Stop Reaction (Cold Solvent) initiation->termination lcms LC-MS/MS Analysis (Quantify Metabolite) termination->lcms calculation IC50 Determination lcms->calculation

Caption: CYP3A4 Inhibition Assay Experimental Workflow.

References

6',7'-Dihydroxybergamottin Acetonide: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus fruits. It is of significant interest to the scientific community due to its potent mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of pharmaceuticals. This inhibitory action can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs. The acetonide derivative of 6',7'-Dihydroxybergamottin is a protected form of the parent compound, often utilized in synthetic chemistry to allow for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the structure and synthesis of 6',7'-Dihydroxybergamottin acetonide.

Chemical Structure and Properties

This compound is characterized by a furanocoumarin core structure linked to a geranyl-derived side chain. The 6' and 7' positions of this side chain, which bear hydroxyl groups in the parent compound, are protected as a cyclic ketal with acetone (B3395972).

Chemical Structure:

this compound structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C24H28O6[1][2]
Molecular Weight 412.48 g/mol [1][2]
CAS Number 684217-08-1[1][2]
Appearance Solid[2]
Boiling Point 549.2 ± 50.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 286.0 ± 30.1 °C[2]

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from the naturally occurring furanocoumarin, bergamottin (B190657). The first step is the dihydroxylation of the 6',7'-double bond of bergamottin to yield 6',7'-Dihydroxybergamottin. The subsequent step involves the protection of the resulting 1,2-diol as an acetonide.

Step 1: Synthesis of 6',7'-Dihydroxybergamottin from Bergamottin

A common method for the synthesis of 6',7'-Dihydroxybergamottin from bergamottin involves epoxidation of the 6',7'-alkene followed by acid-catalyzed hydrolysis of the epoxide.

Experimental Protocol:

  • Epoxidation: Bergamottin is dissolved in a suitable organic solvent, such as dichloromethane. An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution, and the reaction is stirred at room temperature until the starting material is consumed (as monitored by thin-layer chromatography).

  • Hydrolysis: The resulting epoxide is then treated with a dilute acid, such as perchloric acid in dioxane, to hydrolyze the epoxide and form the diol, 6',7'-Dihydroxybergamottin[3].

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 6',7'-Dihydroxybergamottin[1].

Step 2: Acetonide Protection of 6',7'-Dihydroxybergamottin

The protection of the 1,2-diol moiety of 6',7'-Dihydroxybergamottin as an acetonide is a standard procedure in organic synthesis. This is typically achieved by reacting the diol with acetone or a acetone equivalent in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: 6',7'-Dihydroxybergamottin is dissolved in anhydrous acetone.

  • Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid like ferric chloride, is added to the solution. Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the acetone source and a water scavenger, driven by the formation of methanol (B129727) and acetone.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography for the disappearance of the starting diol.

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution. The mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Spectral Data

Expected ¹H NMR signals:

  • Furanocoumarin core: Signals for the aromatic and furan (B31954) protons.

  • Geranyl-derived side chain: Signals for the olefinic proton, methylene (B1212753) groups, and methyl groups.

  • Acetonide group: Two characteristic singlet signals for the diastereotopic methyl groups of the acetonide.

Expected ¹³C NMR signals:

  • Furanocoumarin core: Signals for the aromatic, furan, and lactone carbonyl carbons.

  • Geranyl-derived side chain: Signals for the olefinic, methylene, and methyl carbons.

  • Acetonide group: A signal for the quaternary ketal carbon and signals for the two methyl carbons.

Biological Activity: Mechanism of CYP3A4 Inhibition

The parent compound, 6',7'-Dihydroxybergamottin, is a well-documented mechanism-based inhibitor of CYP3A4[7]. This type of inhibition involves the enzymatic conversion of the inhibitor into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

The following diagram illustrates the proposed mechanism of CYP3A4 inhibition by 6',7'-Dihydroxybergamottin.

CYP3A4_Inhibition cluster_enzyme CYP3A4 Active Site Enzyme CYP3A4 Reactive_Intermediate Reactive Intermediate Enzyme->Reactive_Intermediate Metabolism Inhibitor 6',7'-Dihydroxybergamottin Inhibitor->Reactive_Intermediate Binds to Active Site Inactive_Enzyme Inactive CYP3A4 (Covalently Modified) Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

Conclusion

This compound is a synthetically useful derivative of a potent, naturally occurring CYP3A4 inhibitor. Its preparation from bergamottin involves a two-step sequence of dihydroxylation and acetonide protection. Understanding the structure, synthesis, and the biological context of its parent compound is essential for researchers in medicinal chemistry and drug development, particularly in the context of drug metabolism and pharmacokinetics. Further research to fully characterize the spectral properties of the acetonide derivative would be beneficial for its application in synthetic strategies.

References

understanding the furanocoumarin structure of 6',7'-Dihydroxybergamottin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Furanocoumarin Structure of 6',7'-Dihydroxybergamottin (B27312)

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit (Citrus paradisi) and other citrus species like pomelos and sour oranges.[1] It is a derivative of psoralen (B192213), a linear furanocoumarin, and is structurally characterized by a dihydroxylated geranyl side chain attached to the furanocoumarin core.[2][3] This compound is of significant interest to researchers and drug development professionals as it is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4).[2] This inhibition is the primary mechanism behind the well-documented "grapefruit juice effect," where the consumption of grapefruit juice alters the metabolism and bioavailability of numerous orally administered drugs.[4] Understanding the precise structure of DHB is therefore critical for predicting and managing drug-food interactions.

Chemical Structure and Properties

The chemical structure of furanocoumarins consists of a furan (B31954) ring fused with a coumarin (B35378) (a benzopyran-2-one).[3] DHB belongs to the linear furanocoumarins, where the furan ring is fused at the 7 and 8 positions of the coumarin nucleus, with psoralen as the parent compound.

Furanocoumarin_Core cluster_coumarin Coumarin Core cluster_furan Furan Ring C Benzene Ring P Pyran-2-one Ring F Furan Ring Coumarin Coumarin (Benzopyran-2-one) Furanocoumarin Furanocoumarin (e.g., Psoralen) Coumarin->Furanocoumarin Fused with Furan Furan Furan->Furanocoumarin Fused with

Caption: Logical relationship of the core furanocoumarin structure.

The defining feature of 6',7'-dihydroxybergamottin is the ether-linked (E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl side chain at position 4 of the furo[3,2-g]chromen-7-one core.

DHB_Structure Core Furo[3,2-g]chromen-7-one (Psoralen Core) DHB 6',7'-Dihydroxybergamottin Core->DHB Forms backbone SideChain (E)-6,7-dihydroxy-3,7-dimethyloct-2-enyl Side Chain SideChain->DHB Attached via ether linkage at position 4

Caption: Structural components of 6',7'-Dihydroxybergamottin (DHB).

Physicochemical Properties

The key physicochemical properties of 6',7'-dihydroxybergamottin are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₄O₆
Molar Mass 372.41 g/mol [1]
IUPAC Name 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
CAS Number 145414-76-2[1]
Classification Psoralens, Furanocoumarins[3]

Spectroscopic Data for Structural Elucidation

The definitive structure of 6',7'-dihydroxybergamottin was elucidated using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts is sparse, the mass spectral data provides critical information for its identification. A proton NMR spectrum recorded in deuterated chloroform (B151607) was confirmed to match the structure previously reported for 6',7'-dihydroxybergamottin isolated from grapefruit peel oil.[5]

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition, and tandem MS (MS/MS) helps identify the core structural fragments.

ParameterValue / ObservationReference(s)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 373.1646
Major MS/MS Fragments m/z 355.2 (loss of H₂O from side chain)[5]
m/z 203 (corresponds to 5-hydroxypsoralen, or bergaptol)[5]
m/z 153.1 (associated with the geranyloxy side chain remnant)[5]

Biosynthesis of Furanocoumarins

Furanocoumarins are synthesized in plants through a combination of the phenylpropanoid and mevalonate (B85504) pathways. The biosynthesis begins with the amino acid phenylalanine and proceeds through the formation of 7-hydroxycoumarin (umbelliferone), which serves as a critical branch-point intermediate.

Biosynthesis_Pathway Phe Phenylalanine PPP Phenylpropanoid Pathway Phe->PPP Umb Umbelliferone (7-hydroxycoumarin) PPP->Umb Prenyl Prenyltransferase Umb->Prenyl DMAPP DMAPP (from Mevalonate Pathway) DMAPP->Prenyl Mar (+)-Marmesin Prenyl->Mar Prenylation PS Psoralen Synthase (CYP71AJ3) Mar->PS Pso Psoralen PS->Pso Mod Further Modifications (e.g., Prenylation, Hydroxylation) Pso->Mod DHB 6',7'-Dihydroxybergamottin and other furanocoumarins Mod->DHB

Caption: Simplified biosynthetic pathway of linear furanocoumarins.

Experimental Protocols

The isolation and structural characterization of 6',7'-dihydroxybergamottin involve several key analytical techniques.

Protocol for Isolation and Purification

This protocol is based on methods used to isolate DHB from grapefruit juice.[2][5]

Isolation_Workflow start Start: Grapefruit Juice extract Liquid-Liquid Extraction with Methylene (B1212753) Chloride start->extract evap Evaporation of Organic Phase extract->evap residue Residue Dissolved in Methylene Chloride evap->residue tlc1 Preparative TLC 1 Silica (B1680970) Gel Mobile Phase: Hexane:Acetone (6:4) residue->tlc1 scrape1 Isolate Band at Rf ≈ 0.35 tlc1->scrape1 tlc2 Preparative TLC 2 Silica Gel Mobile Phase: Methylene Chloride:Acetone (3:2) scrape1->tlc2 scrape2 Isolate Band at Rf ≈ 0.6 tlc2->scrape2 extract_silica Extraction from Silica Gel with Ethyl Acetate (B1210297) scrape2->extract_silica crystallize Crystallization from Hexane:Ethyl Acetate extract_silica->crystallize end Pure 6',7'-Dihydroxybergamottin Crystals crystallize->end

Caption: Experimental workflow for the isolation of DHB.

Methodology:

  • Extraction: Grapefruit juice is extracted with an organic solvent such as methylene chloride.

  • Concentration: The organic phase is collected and evaporated to dryness to yield a crude residue.

  • Thin-Layer Chromatography (TLC): The residue is redissolved in a minimal volume of solvent and applied to silica gel TLC plates.

    • First Separation: Plates are developed using a hexane:acetone (e.g., 6:4 v/v) solvent system. The band corresponding to DHB (Rf ≈ 0.35) is scraped from the plate.[5]

    • Second Separation: The isolated material is re-chromatographed on new TLC plates using a different solvent system, such as methylene chloride:acetone (e.g., 3:2 v/v), for further purification.[5]

  • Final Isolation: The purified band is scraped, and the compound is extracted from the silica gel using ethyl acetate.

  • Crystallization: The ethyl acetate is evaporated, and the final pure compound is obtained by crystallization from a hexane:ethyl acetate mixture.[5]

Protocol for HPLC Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the separation and quantification of furanocoumarins.

Methodology:

  • Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm particle size).

  • Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly over 20-30 minutes to a high percentage to elute all compounds of interest.

  • Flow Rate: A standard flow rate of 1.0 mL/min.

  • Detection: UV detection is typically set at 310 nm, which is an absorption maximum for many furanocoumarins.

  • Sample Preparation: Samples (e.g., crude extracts or purified compounds) are dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of 6',7'-dihydroxybergamottin.

Protocol for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for identifying and quantifying DHB in complex matrices like biological fluids or plant extracts.

Methodology:

  • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is preferred for better resolution and faster analysis times, coupled to a tandem mass spectrometer.

  • MS System: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Separation: A C18 column is used with a mobile phase typically consisting of water and acetonitrile, often with additives like 0.1% formic acid to improve ionization.

  • MS Detection:

    • Full Scan: Acquire full scan data to identify the [M+H]⁺ parent ion (m/z 373.16).

    • Tandem MS (MS/MS): Perform product ion scans on the parent ion to generate a fragmentation pattern for structural confirmation.

    • Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions, such as m/z 373.16 → 203.1, to ensure high selectivity and sensitivity.

General Protocol for NMR Spectroscopic Analysis

NMR spectroscopy is the definitive method for elucidating the complete chemical structure and stereochemistry of a novel or isolated compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 1-2 seconds), and 16-64 scans for a good signal-to-noise ratio.

    • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., identifying adjacent protons in the side chain).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments (e.g., linking the side chain to the furanocoumarin core).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments (e.g., the E-configuration of the side chain double bond).

  • Data Analysis: The collective data from these experiments allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the structure of 6',7'-dihydroxybergamottin.

References

Preliminary Investigation of 6',7'-Dihydroxybergamottin Acetonide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (B27312) (DHB), a furanocoumarin predominantly found in grapefruit juice, is a well-documented, potent mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. This technical guide provides a comprehensive overview of the current understanding of DHB's bioactivity, with a particular focus on its interaction with CYP3A4. While direct bioactivity data for its acetonide derivative is limited in publicly available literature, this guide extrapolates from the extensive research on DHB to provide a foundational understanding for researchers investigating this and related compounds. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The interaction between natural products and drug metabolism pathways is a critical area of study in pharmacology and drug development. One of the most notable examples is the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to significantly altered drug pharmacokinetics, often resulting in adverse effects. The primary contributor to this phenomenon has been identified as 6',7'-dihydroxybergamottin (DHB), a furanocoumarin that irreversibly inhibits CYP3A4.[1][2] This enzyme is responsible for the metabolism of approximately 50% of currently marketed drugs.[3]

The acetonide derivative of DHB is a synthetic modification that may alter its physicochemical properties, such as solubility and membrane permeability, potentially impacting its biological activity. While specific studies on the bioactivity of 6',7'-dihydroxybergamottin acetonide are not extensively reported, understanding the well-established bioactivity of the parent compound, DHB, provides a crucial starting point for any investigation. This guide aims to consolidate the existing knowledge on DHB's bioactivity, presenting it in a manner that is accessible and actionable for researchers in the field.

Quantitative Bioactivity Data

The inhibitory potency of 6',7'-Dihydroxybergamottin against CYP3A4 has been quantified in various in vitro systems. The following tables summarize the key quantitative data reported in the literature.

Table 1: IC50 Values for CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

Experimental SystemSubstrateIC50 (µM)Reference
Human Liver MicrosomesMidazolam α-hydroxylation4.7[4]
Human Liver Microsomes (with pre-incubation)Midazolam α-hydroxylation0.31[4]
Rat Liver Microsomes6β-hydroxytestosterone formation25[5][6][7]
Human CYP3A4 cDNA expressed enzymeNot specified1-2[6]
Caco-2 CellsMidazolam 1'-hydroxylase activity1[5]

Table 2: Kinetic Parameters for CYP3A4 Inactivation by Bergamottin (Parent Compound of DHB)

Experimental Systemk_inact (min⁻¹)K_I (µM)Reference
Reconstituted P450 3A40.37.7[8]

Note: Kinetic data for the direct inactivation of CYP3A4 by 6',7'-Dihydroxybergamottin is less consistently reported in a standardized format. Bergamottin, a closely related precursor, provides a valuable reference for the mechanism-based inactivation kinetics.

Mechanism of Action: CYP3A4 Inactivation

6',7'-Dihydroxybergamottin acts as a mechanism-based inactivator of CYP3A4. This process involves the enzymatic conversion of the furanocoumarin into a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation.[5]

The proposed mechanism involves the oxidation of the furan (B31954) ring of DHB by the CYP3A4 enzyme. This oxidation generates a reactive γ-ketoenal intermediate.[9] This highly reactive species can then form a covalent adduct with amino acid residues within the active site of the CYP3A4 protein, leading to the loss of its catalytic function.[9] This irreversible inactivation necessitates the synthesis of new enzyme, a process that can take a significant amount of time, explaining the prolonged nature of the grapefruit juice effect.

CYP3A4_Inactivation_Pathway DHB 6',7'-Dihydroxybergamottin Reactive_Intermediate Reactive Intermediate (γ-ketoenal) DHB->Reactive_Intermediate Oxidation CYP3A4_active Active CYP3A4 CYP3A4_inactive Inactive CYP3A4 Adduct Reactive_Intermediate->CYP3A4_inactive Covalent Binding Metabolites Metabolites Reactive_Intermediate->Metabolites Detoxification NADPH NADPH NADP NADP+

Mechanism of CYP3A4 Inactivation by 6',7'-Dihydroxybergamottin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bioactivity of CYP3A4 inhibitors like 6',7'-Dihydroxybergamottin.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes the determination of the inhibitory potential of a test compound on CYP3A4 activity in human liver microsomes using testosterone (B1683101) as a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (or DHB)

  • Testosterone

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724)

  • Internal standard (e.g., Corticosterone)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (final concentration, e.g., 0.2 mg/mL) and the test compound at various concentrations in potassium phosphate buffer.

    • Include a vehicle control (e.g., DMSO, typically <0.5% of the final volume).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

    • Immediately add testosterone (final concentration, e.g., 200 µM).

    • The total incubation volume is typically 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 mL of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the mixture vigorously.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 200 µL of 50% methanol/water).

  • Analysis:

    • Analyze the formation of the metabolite, 6β-hydroxytestosterone, using a validated HPLC-MS/MS method.

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HLM_Assay_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (HLMs, Buffer, Test Compound) Start->Prepare_Incubation Pre_incubation Pre-incubate at 37°C Prepare_Incubation->Pre_incubation Add_NADPH_Substrate Add NADPH & Testosterone Pre_incubation->Add_NADPH_Substrate Incubate Incubate at 37°C Add_NADPH_Substrate->Incubate Terminate Terminate Reaction (Acetonitrile + Internal Standard) Incubate->Terminate Process_Sample Process Sample (Vortex, Centrifuge, Evaporate, Reconstitute) Terminate->Process_Sample Analyze Analyze by HPLC-MS/MS Process_Sample->Analyze Calculate Calculate % Inhibition & IC50 Analyze->Calculate End End Calculate->End

Workflow for the in vitro CYP3A4 Inhibition Assay.
Caco-2 Cell Permeability and CYP3A4 Inhibition Assay

This protocol outlines a method to assess the permeability of a test compound and its effect on CYP3A4 activity in a Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with 0.4 µm pore polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum (FCS)

  • Trypsin/EDTA

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound (this compound or DHB)

  • CYP3A4 substrate (e.g., Midazolam)

  • Lucifer yellow (for monolayer integrity assessment)

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM with 10% FCS at 37°C in a 5% CO2 atmosphere.

    • Seed the cells onto the Transwell inserts at a density of approximately 20,000 cells per insert.

    • Culture the cells for 14-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 cell monolayers. Values should be ≥ 200 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • CYP3A4 Inhibition Assay:

    • Rinse the monolayers with pre-warmed HBSS.

    • Add the test compound at various concentrations to the apical (donor) side of the Transwell.

    • Add the CYP3A4 substrate (e.g., midazolam) to the apical side.

    • Fill the basolateral (receiver) side with HBSS.

    • Incubate the plate at 37°C on an orbital shaker for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of the CYP3A4 substrate and its metabolite (e.g., 1'-hydroxymidazolam) in the samples using a validated HPLC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the test compound.

    • Determine the extent of CYP3A4 inhibition by comparing the rate of metabolite formation in the presence of the test compound to the vehicle control.

Caco2_Assay_Logic Start Start Culture_Cells Culture & Differentiate Caco-2 Cells (14-21 days) Start->Culture_Cells Check_Integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) Culture_Cells->Check_Integrity Monolayer_OK Monolayer Intact? Check_Integrity->Monolayer_OK Perform_Assay Perform Transport & Inhibition Assay (Add Test Compound & Substrate) Monolayer_OK->Perform_Assay Yes Discard Discard Plate Monolayer_OK->Discard No Collect_Samples Collect Apical & Basolateral Samples Perform_Assay->Collect_Samples Analyze_Samples Analyze by HPLC-MS/MS Collect_Samples->Analyze_Samples Calculate_Results Calculate Papp & % Inhibition Analyze_Samples->Calculate_Results End End Calculate_Results->End

Logical Flow of the Caco-2 Cell-based Assay.

Discussion and Future Directions

The available evidence strongly indicates that 6',7'-dihydroxybergamottin is a potent mechanism-based inactivator of CYP3A4. This activity is central to the clinically significant food-drug interactions observed with grapefruit juice. While direct experimental data on the bioactivity of this compound is currently lacking in the scientific literature, it is reasonable to hypothesize that it may also exhibit inhibitory effects on CYP3A4. The acetonide functional group could potentially influence its metabolic stability, membrane permeability, and interaction with the active site of the enzyme.

Future research should focus on:

  • Directly assessing the bioactivity of this compound: This includes determining its IC50 value for CYP3A4 inhibition and investigating whether it also acts as a mechanism-based inactivator.

  • Comparative studies: A direct comparison of the potency and inactivation kinetics of DHB and its acetonide derivative would provide valuable insights into the structure-activity relationship.

  • In vivo studies: Investigating the impact of this compound on the pharmacokinetics of CYP3A4 substrates in animal models would be crucial to understanding its potential for clinical drug interactions.

Conclusion

6',7'-Dihydroxybergamottin is a key natural product that has significantly advanced our understanding of drug metabolism and food-drug interactions. Its role as a potent mechanism-based inactivator of CYP3A4 is well-established. While the bioactivity of its acetonide derivative remains to be fully elucidated, the knowledge base surrounding the parent compound provides a solid foundation for future investigations. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this important area of pharmacology.

References

The Discovery and History of 6',7'-Dihydroxybergamottin: A Potent P450 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between grapefruit juice and various medications has been a subject of intense research since its serendipitous discovery. This interaction, which can lead to significantly altered drug pharmacokinetics and potential toxicity, is primarily attributed to the inhibition of cytochrome P450 enzymes, particularly CYP3A4, in the small intestine. Among the various compounds isolated from grapefruit juice, the furanocoumarin 6',7'-Dihydroxybergamottin (B27312) (DHB) has emerged as a key player in this phenomenon. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of DHB as a potent P450 inhibitor.

The Initial Discovery: Unmasking the Culprit in Grapefruit Juice

The journey to pinpointing the specific inhibitors in grapefruit juice began with observations of increased oral bioavailability of drugs like felodipine (B1672334). In a landmark 1996 study published in Drug Metabolism and Disposition, Edwards, Bellevue, and Woster identified 6',7'-dihydroxybergamottin as a potent inhibitor of CYP3A4.[1][2] Their work involved the fractionation of grapefruit juice extract and subsequent testing of these fractions for inhibitory activity against CYP3A4.

The researchers utilized a bioassay-guided fractionation approach. Methylene (B1212753) chloride extracts of grapefruit juice were subjected to High-Performance Liquid Chromatography (HPLC). The resulting fractions were then assessed for their ability to inhibit the 6β-hydroxylation of testosterone (B1683101), a known metabolic pathway mediated by CYP3A4, in rat liver microsomes. A single HPLC peak, eluting at 16 minutes, demonstrated significant inhibitory activity.[1][3] Further purification of this fraction using Thin-Layer Chromatography (TLC) and subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) definitively identified the active compound as 6',7'-dihydroxybergamottin.[1][3]

This pivotal discovery shifted the focus of grapefruit juice-drug interaction research towards specific furanocoumarins, with DHB at the forefront.

Mechanism of Action: Unraveling the Inhibition

Subsequent research delved into the precise mechanism by which DHB inhibits CYP3A4. It was determined that DHB is not merely a competitive inhibitor but acts as a mechanism-based inactivator , also known as a suicide inhibitor.[4][5] This means that DHB is itself a substrate for CYP3A4. During the metabolic process, DHB is converted into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[6] This inactivation requires the presence of NADPH, a cofactor essential for CYP450 catalytic activity.[7]

The process of mechanism-based inactivation is time- and concentration-dependent.[7] The inactivation of CYP3A4 by DHB leads to a decrease in the amount of functional enzyme available to metabolize other drugs, resulting in their increased bioavailability. Recovery of enzyme activity requires the synthesis of new enzyme, a process that can take several days.

Quantum mechanics/molecular mechanics (QM/MM) calculations have further elucidated the inactivation mechanism. These studies suggest that the metabolic oxidation of DHB by CYP3A4 preferentially forms a γ-ketoenal product.[6] This reactive intermediate is believed to be responsible for the covalent modification and subsequent inactivation of the enzyme.[6]

Quantitative Analysis of CYP3A4 Inhibition

Numerous studies have quantified the inhibitory potency of DHB against CYP3A4. The half-maximal inhibitory concentration (IC50) and the kinetic parameters of inactivation, including the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I), are crucial metrics for assessing its potential for drug interactions.

ParameterValueEnzyme SourceSubstrateReference
IC50 25 µMRat Liver MicrosomesTestosterone[1][3][8]
IC50 1-2 µMHuman CYP3A4 cDNATestosterone[8]
IC50 4.7 µmol/LHuman Liver MicrosomesMidazolam[3]
IC50 (with preincubation) 0.31 µmol/LHuman Liver MicrosomesMidazolam[3]
IC50 1.04 µMCaco-2 CellsMidazolam[9]
K_I 59 µMReconstituted Human CYP3A4N/A[4]
k_inact 0.16 min⁻¹Reconstituted Human CYP3A4N/A[4]

Experimental Protocols

A variety of experimental methodologies have been employed to investigate the discovery and inhibitory properties of DHB.

Isolation and Identification of 6',7'-Dihydroxybergamottin
  • Extraction: Grapefruit juice is typically extracted with an organic solvent such as methylene chloride to isolate the furanocoumarins.[1][3]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to separate the components of the extract. A C18 column is commonly used with a gradient of water and an organic solvent like acetonitrile (B52724) as the mobile phase.[1][3][10]

    • Thin-Layer Chromatography (TLC): TLC is employed for further purification of the HPLC fractions containing the active compound.[1][3]

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the isolated compound.

    • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1][3]

In Vitro CYP3A4 Inhibition Assays
  • Enzyme Sources:

    • Human Liver Microsomes: These preparations contain a mixture of CYP450 enzymes and are a physiologically relevant model for studying drug metabolism.[3]

    • Recombinant Human CYP3A4: This system uses a specific CYP450 enzyme expressed in a host system (e.g., E. coli, insect cells), allowing for the study of a single enzyme's activity without interference from other CYPs.[7][8]

    • Hepatocyte Cell Lines: Genetically engineered cell lines, such as HepG2 cells overexpressing CYP3A4, provide a cellular context for inhibition studies.[11][12]

  • Substrates: Probe substrates with well-characterized CYP3A4 metabolic pathways are used, such as testosterone (measuring 6β-hydroxytestosterone formation) or midazolam (measuring 1'-hydroxymidazolam (B1197787) formation).[3][9]

  • Incubation Conditions: The inhibitor (DHB), enzyme source, substrate, and an NADPH-generating system are incubated at 37°C. For mechanism-based inactivation studies, a pre-incubation step with the inhibitor and NADPH is included before the addition of the substrate.[3]

  • Analysis: The formation of the metabolite is quantified using HPLC or LC-MS/MS. The IC50 value is then calculated by determining the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

In Vivo Studies
  • Human Studies: Clinical studies often employ a crossover design where healthy volunteers are administered a probe drug (e.g., felodipine, cyclosporine) with and without grapefruit juice or its components.[13][14][15]

  • Pharmacokinetic Analysis: Blood samples are collected at various time points, and the plasma concentrations of the drug and its metabolites are measured using LC-MS/MS. Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are then calculated to assess the impact of the inhibitor.[13][14][16][17][18]

Visualizing the Science: Diagrams and Workflows

Logical Flow of Discovery

Discovery_Workflow A Observation of Grapefruit Juice-Drug Interactions B Bioassay-Guided Fractionation of Grapefruit Juice Extract A->B C HPLC Separation B->C D In Vitro CYP3A4 Inhibition Assay C->D E Identification of Active Fraction D->E Inhibitory Activity F TLC Purification E->F G Structural Elucidation (NMR, MS) F->G H Identification of 6',7'-Dihydroxybergamottin G->H

Caption: Workflow illustrating the key steps in the discovery of 6',7'-Dihydroxybergamottin.

Mechanism-Based Inactivation of CYP3A4

MBI_Pathway DHB 6',7'-Dihydroxybergamottin (Substrate) Metabolism Metabolism DHB->Metabolism CYP3A4 CYP3A4 (Enzyme) CYP3A4->Metabolism Inactive_Complex Irreversibly Inactivated CYP3A4 Complex CYP3A4->Inactive_Complex NADPH NADPH NADPH->Metabolism Reactive_Intermediate Reactive Intermediate (γ-ketoenal) Metabolism->Reactive_Intermediate Reactive_Intermediate->Inactive_Complex Covalent Binding InVivo_Workflow Start Volunteer Recruitment (Crossover Design) Phase1 Phase 1: Administer Probe Drug with Control (e.g., Water) Start->Phase1 Washout Washout Period Phase1->Washout Sampling Serial Blood Sampling Phase1->Sampling Phase2 Phase 2: Administer Probe Drug with Grapefruit Juice/DHB Washout->Phase2 Phase2->Sampling Analysis LC-MS/MS Analysis of Drug Concentrations Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) Analysis->PK_Analysis Conclusion Comparison and Conclusion on Interaction PK_Analysis->Conclusion

References

Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of 6',7'-Dihydroxybergamottin and its Acetonide Derivative with CYP3A4

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical binding mode of 6',7'-Dihydroxybergamottin (DHB) to Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. While direct experimental or computational studies on the binding of 6',7'-Dihydroxybergamottin acetonide are not presently available in scientific literature, this document extrapolates a theoretical binding mode for this derivative based on the extensive research conducted on its parent compound, DHB.

Executive Summary

6',7'-Dihydroxybergamottin, a furanocoumarin found in grapefruit juice, is a potent mechanism-based inactivator of CYP3A4.[1][2] This inactivation is of significant interest in drug development due to its potential to cause drug-drug interactions. Computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, have elucidated a plausible binding orientation of DHB within the CYP3A4 active site, preceding its metabolic activation to a reactive intermediate that covalently modifies the enzyme. This guide synthesizes the current understanding of the DHB-CYP3A4 interaction, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and proposes a theoretical binding mode for the acetonide derivative based on established structure-activity relationships.

Mechanism of CYP3A4 Inactivation by 6',7'-Dihydroxybergamottin

The inactivation of CYP3A4 by DHB is a multi-step process that involves initial non-covalent binding, followed by metabolic activation and subsequent covalent adduction to the enzyme.

DHB 6',7'-Dihydroxybergamottin (DHB) Complex DHB-CYP3A4 Non-covalent Complex DHB->Complex CYP3A4 CYP3A4 (Active) CYP3A4->Complex Metabolism Metabolic Activation (Oxidation of furan (B31954) ring) Complex->Metabolism Intermediate Reactive Intermediate (γ-ketoenal) Metabolism->Intermediate Inactive_CYP3A4 Inactive Covalently Modified CYP3A4 Intermediate->Inactive_CYP3A4

Figure 1. Mechanism of CYP3A4 Inactivation by DHB.

Theoretical Binding Mode of 6',7'-Dihydroxybergamottin to CYP3A4

Molecular docking and molecular dynamics simulations have been employed to identify a plausible catalytic binding pose of DHB within the active site of CYP3A4. In this orientation, the furan ring of DHB is positioned in close proximity to the heme iron of the enzyme, a prerequisite for its oxidation. The geranyloxy side chain extends into a hydrophobic pocket within the active site. Specific amino acid residues are thought to play a key role in stabilizing the binding of DHB through various non-covalent interactions, including hydrogen bonds and hydrophobic interactions.

Proposed Theoretical Binding Mode of this compound

In the absence of direct experimental data for this compound, a theoretical binding mode can be proposed based on the known interactions of DHB and the structural changes introduced by the acetonide group. The acetonide moiety, formed by the reaction of the 6'- and 7'-hydroxyl groups with acetone, is significantly more hydrophobic and sterically bulkier than the diol.

It is hypothesized that the acetonide derivative will still orient its furan ring towards the heme iron for metabolism. However, the bulky and hydrophobic acetonide group will likely occupy a different region of the active site compared to the more flexible and hydrophilic dihydroxypropyl group of DHB. This could lead to a shift in the overall binding pose, potentially altering the efficiency of metabolic activation and subsequent enzyme inactivation. The increased hydrophobicity may enhance interactions with nonpolar residues in the active site.

cluster_DHB DHB Binding cluster_Acetonide Hypothesized Acetonide Binding DHB 6',7'-Dihydroxybergamottin (DHB) - Furan ring near Heme - Dihydroxypropyl group in hydrophilic pocket - Geranyloxy tail in hydrophobic pocket Interactions_DHB Key Interactions - Hydrogen bonds from diol - Hydrophobic interactions DHB->Interactions_DHB Acetonide This compound - Furan ring near Heme - Bulky acetonide in hydrophobic region - Geranyloxy tail in hydrophobic pocket Interactions_Acetonide Key Interactions - Loss of H-bonds from diol - Increased hydrophobic interactions from acetonide - Potential steric hindrance Acetonide->Interactions_Acetonide

Figure 2. Comparison of DHB and Hypothesized Acetonide Binding.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potential of DHB and its parent compound, bergamottin, against CYP3A4 has been quantified in numerous studies. The following tables summarize key inhibitory parameters.

CompoundAssay SystemSubstrateIC50 (µM)Reference
6',7'-DihydroxybergamottinHuman Liver MicrosomesTestosterone (B1683101)~25[1]
6',7'-DihydroxybergamottinRecombinant Human CYP3A4Midazolam1[3]
6',7'-DihydroxybergamottinHuman Liver MicrosomesNifedipine~3[4]
BergamottinHuman Liver MicrosomesTestosterone0.13 - 49.3[5]
CompoundSystemkinact (min-1)KI (µM)Reference
BergamottinRecombinant CYP3A40.37.7[6][7]
6',7'-DihydroxybergamottinRecombinant CYP3A40.1659[6]

Experimental Protocols

Recombinant Human CYP3A4 Expression and Purification

Recombinant human CYP3A4 can be expressed in Escherichia coli. A common method involves the transformation of E. coli with a plasmid containing the human CYP3A4 cDNA. The expressed protein is then purified from the bacterial membranes using affinity chromatography.

Start E. coli Transformation with CYP3A4 Plasmid Culture Bacterial Culture Growth and Induction of Expression Start->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis and Membrane Preparation Harvest->Lysis Solubilization Solubilization of Membrane Proteins Lysis->Solubilization Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Solubilization->Chromatography Purified Purified Recombinant CYP3A4 Chromatography->Purified

Figure 3. Workflow for Recombinant CYP3A4 Expression and Purification.

CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)

This assay measures the inhibition of the CYP3A4-mediated conversion of testosterone to 6β-hydroxytestosterone.

  • Incubation: Recombinant human CYP3A4 or human liver microsomes are incubated with testosterone (substrate) in the presence and absence of the inhibitor (e.g., DHB) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis: The formation of 6β-hydroxytestosterone is quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of kinact and KI

To characterize mechanism-based inhibition, the time- and concentration-dependence of inactivation is assessed.

  • Pre-incubation: The enzyme (recombinant CYP3A4 or human liver microsomes) is pre-incubated with various concentrations of the inactivator for different time intervals in the presence of an NADPH-regenerating system.

  • Dilution and Substrate Addition: An aliquot of the pre-incubation mixture is diluted into a secondary incubation mixture containing a high concentration of a CYP3A4 substrate (e.g., testosterone).

  • Measurement of Residual Activity: The rate of product formation is measured to determine the remaining enzyme activity.

  • Data Analysis: The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus the inhibitor concentration is then used to calculate the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Conclusion

The theoretical binding mode of 6',7'-Dihydroxybergamottin to CYP3A4 is characterized by the positioning of its furan moiety near the enzyme's heme for metabolic activation, leading to mechanism-based inactivation. While the precise binding orientation of this compound remains to be elucidated through dedicated studies, it is hypothesized that the bulky and hydrophobic acetonide group will significantly alter its interactions within the active site, likely enhancing hydrophobic contacts while potentially introducing steric constraints. Further computational and experimental investigations are warranted to validate this proposed binding mode and to fully characterize the CYP3A4 inhibitory profile of this derivative. This knowledge is crucial for predicting and mitigating potential drug-drug interactions in the development of new chemical entities.

References

Methodological & Application

In Vitro Application Notes and Protocols for 6',7'-Dihydroxybergamottin and its Acetonide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data, including detailed protocols and quantitative metrics for 6',7'-Dihydroxybergamottin acetonide , are not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, 6',7'-Dihydroxybergamottin (DHB) . This compound is presumed to be a more stable, protected derivative of DHB. For the acetonide to exhibit the biological activities described below, it would likely require in situ hydrolysis to the active diol form (DHB) under aqueous experimental conditions. Researchers using the acetonide derivative should consider this chemical transformation in their experimental design and data interpretation.

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin found in grapefruit juice and is a well-documented, potent inhibitor of cytochrome P450 3A4 (CYP3A4).[1][2] Its primary mechanism of action involves both reversible and mechanism-based inhibition of CYP3A4, an enzyme crucial for the metabolism of a large proportion of clinically used drugs.[1][3] This inhibitory action is largely responsible for the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to increased drug bioavailability and potential toxicity.[1] Beyond its effects on drug metabolism, DHB has been investigated for its potential anticancer properties, including the inhibition of signaling pathways such as the JAK/STAT pathway. This document provides detailed protocols for the in vitro use of DHB, which can be adapted for the acetonide derivative with the considerations mentioned above.

Data Presentation: In Vitro Inhibitory Activity of 6',7'-Dihydroxybergamottin (DHB)

The inhibitory potency of DHB against CYP3A4 has been quantified in various in vitro systems. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values for CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin (DHB)

Enzyme SourceSubstrateIncubation ConditionsIC50 Value (µM)Reference
Human Liver MicrosomesMidazolamStandard4.7[1]
Human Liver MicrosomesMidazolamPre-incubation0.31[1]
Rat Liver MicrosomesTestosterone (6β-hydroxylation)Not specified25[2]
Human CYP3A4 IsoenzymeHydroxylase activityNot specified<10[1]
Human CYP1B1 IsoenzymeO-dealkylase activityNot specified>10[1]

Table 2: Comparative IC50 Values of Other Furanocoumarins Against CYP3A4

CompoundEnzyme SourceIC50 Value (µM)Reference
Paradisin-AHuman CYP3A41.2[1]
BergamottinHuman CYP3A4<10[1]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results. As furanocoumarins can be sensitive to light and repeated freeze-thaw cycles, careful handling is necessary.

Materials:

  • 6',7'-Dihydroxybergamottin (or its acetonide) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile 0.22 µm syringe filter

Protocol:

  • Determine Stock Concentration: Decide on a target stock concentration (e.g., 10 mM, 20 mM, or 50 mM) based on the solubility of the compound and the final concentrations required for the experiments.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of the compound and place it in a sterile amber vial.

  • Dissolution: Add the calculated volume of cell culture grade DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber vial to ensure sterility for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Working Solution Preparation:

  • Thaw: Thaw a single aliquot of the stock solution at room temperature, protected from light.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium or buffer to the desired final working concentrations immediately before use.

  • Vehicle Control: Always include a vehicle control in all experiments, containing the same final concentration of DMSO as the highest concentration of the test compound.

Protocol for In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol is designed to determine the IC50 value of a test compound against CYP3A4 activity in human liver microsomes using a probe substrate like midazolam or testosterone.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • 6',7'-Dihydroxybergamottin (or its acetonide) stock solution

  • Acetonitrile (B52724) (ACN) with an internal standard for LC-MS/MS analysis

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Prepare Reagents: Prepare working solutions of the NADPH regenerating system, probe substrate, and test compound in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

    • Phosphate buffer

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • Test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Pre-incubation (for mechanism-based inhibition):

    • Add the NADPH regenerating system to initiate the reaction.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for potential mechanism-based inactivation.

    • For reversible inhibition, this step is omitted, and the NADPH system is added with the substrate.

  • Initiate Reaction: Add the CYP3A4 probe substrate to the incubation mixture.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol for Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the cytotoxic effects of the test compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 6',7'-Dihydroxybergamottin (or its acetonide) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of CYP3A4-mediated Drug Metabolism

CYP3A4_Inhibition cluster_drug Drug Substrate cluster_cyp3a4 CYP3A4 Enzyme cluster_metabolite Metabolite Drug Drug (e.g., Felodipine, Midazolam) CYP3A4 CYP3A4 Drug->CYP3A4 Metabolism Metabolite Inactive Metabolite CYP3A4->Metabolite DHB 6',7'-Dihydroxybergamottin (DHB) DHB->CYP3A4 Inhibition

Caption: Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin (DHB).

Experimental Workflow: In Vitro CYP3A4 Inhibition Assay

CYP3A4_Workflow start Start prep Prepare Incubation Mixture: - Human Liver Microsomes - Buffer - Test Compound start->prep preincubate Pre-incubate with NADPH System (37°C) prep->preincubate add_substrate Add CYP3A4 Probe Substrate preincubate->add_substrate incubate Incubate (37°C) add_substrate->incubate terminate Terminate Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate IC50 analyze->end

Caption: Workflow for determining CYP3A4 inhibition in vitro.

Logical Relationship: DHB Acetonide to Active DHB

Acetonide_Hydrolysis Acetonide 6',7'-Dihydroxybergamottin Acetonide (Inactive Prodrug) Hydrolysis Hydrolysis (Aqueous Environment) Acetonide->Hydrolysis DHB 6',7'-Dihydroxybergamottin (Active Diol) Hydrolysis->DHB Activity Biological Activity (e.g., CYP3A4 Inhibition) DHB->Activity

Caption: Postulated activation of the acetonide to DHB.

References

Application Notes and Protocols for 6',7'-Dihydroxybergamottin Acetonide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin found predominantly in grapefruit juice. It is a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1][2] This property makes DHB, and its synthetic derivative 6',7'-Dihydroxybergamottin acetonide, invaluable tools for in vitro and in vivo studies of drug metabolism and drug-drug interactions. These compounds can be used to elucidate the role of CYP3A4 in the clearance of new chemical entities, to study the potential for herb-drug interactions, and to modulate the pharmacokinetics of CYP3A4 substrates.

The primary mechanism of action involves irreversible inactivation of CYP3A4, which occurs in a time- and concentration-dependent manner.[3][4] This "suicide" inactivation is thought to result from the metabolic activation of DHB by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its degradation.[3] Studies have shown that DHB is a major contributor to the "grapefruit juice effect," where the consumption of grapefruit juice can significantly increase the oral bioavailability of co-administered drugs that are CYP3A4 substrates.[5][6]

Applications

  • CYP3A4 Inhibition Assays: To determine if a new chemical entity is a substrate of CYP3A4.

  • Reaction Phenotyping: To identify the specific contribution of CYP3A4 to the overall metabolism of a drug.

  • Drug-Drug Interaction Studies: To investigate the potential for clinically significant interactions between co-administered drugs.

  • Pharmacokinetic Modulation: To intentionally inhibit CYP3A4-mediated first-pass metabolism and enhance the oral bioavailability of a drug.

Quantitative Data Summary

The following tables summarize key quantitative data for 6',7'-Dihydroxybergamottin (DHB) from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin

SystemSubstrateParameterValueReference
Human Liver MicrosomesMidazolam α-hydroxylationIC504.7 µM[6]
Human Liver Microsomes (pre-incubated)Midazolam α-hydroxylationIC500.31 µM[6]
Rat Liver Microsomes6β-hydroxytestosterone formationIC5025 µM[6][7]
Human CYP3A4 (expressed in E. coli)-IC501-2 µM[7]
Caco-2 cellsMidazolam 1'-hydroxylase activityIC50~1 µM[3]
Recombinant CYP3A4Testosterone 6β-hydroxylation-Time and concentration-dependent inactivation observed at 25, 50, and 100 µM[3]

Table 2: In Vivo Effects of 6',7'-Dihydroxybergamottin (via Grapefruit Juice)

DrugEffectMagnitude of ChangeReference
FelodipineIncreased AUC1.9-fold increase[5]
FelodipineIncreased Cmax1.7-fold increase[5]
MidazolamIncreased AUC1.65-fold increase (2 hours post-juice)[6]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound for CYP3A4 Activity in Human Liver Microsomes

Objective: To determine the concentration of this compound that inhibits 50% of CYP3A4 metabolic activity using a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the inhibitor stock solution.

    • Prepare the probe substrate stock solution in an appropriate solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Add the CYP3A4 probe substrate (at a concentration close to its Km).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Evaluation of Mechanism-Based Inhibition of CYP3A4 by this compound

Objective: To determine if this compound is a time-dependent inhibitor of CYP3A4.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pre-incubation:

    • In a microcentrifuge tube, combine phosphate buffer, Human Liver Microsomes, and varying concentrations of this compound.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for different time points (e.g., 0, 5, 15, 30 minutes). A control incubation without NADPH should also be included.

  • Definitive Incubation:

    • Following the pre-incubation, dilute the mixture significantly (e.g., 10 to 20-fold) into a second incubation mixture containing the CYP3A4 probe substrate and additional NADPH regenerating system. This dilution step is crucial to minimize the effect of any remaining inhibitor from the pre-incubation phase.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reaction and process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • For each pre-incubation time point and inhibitor concentration, calculate the remaining CYP3A4 activity.

    • A decrease in enzyme activity with increasing pre-incubation time and inhibitor concentration, which is dependent on the presence of NADPH during pre-incubation, is indicative of mechanism-based inhibition.

    • The inactivation rate constant (k_inact) and the inhibition constant (K_I) can be determined by non-linear regression analysis of the data.

Visualizations

CYP3A4_Inhibition_Pathway cluster_0 Mechanism-Based Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin DHB 6',7'-Dihydroxy- bergamottin (DHB) CYP3A4_active Active CYP3A4 DHB->CYP3A4_active Binds to active site Reactive_Intermediate Reactive Intermediate CYP3A4_active->Reactive_Intermediate Metabolic Activation NADPH NADPH NADPH->CYP3A4_active CYP3A4_inactive Inactive CYP3A4 (Covalently Modified) Reactive_Intermediate->CYP3A4_inactive Covalent Binding Degradation Enzyme Degradation CYP3A4_inactive->Degradation

Caption: Mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.

Experimental_Workflow_IC50 cluster_1 Workflow for IC50 Determination A Prepare Reagents: - 6',7'-DHB Acetonide dilutions - Human Liver Microsomes - CYP3A4 Probe Substrate - NADPH System B Incubation: - HLM + Inhibitor (pre-incubation) - Add Substrate - Initiate with NADPH A->B C Reaction Termination: Add ice-cold acetonitrile B->C D Sample Processing: Centrifuge and collect supernatant C->D E LC-MS/MS Analysis: Quantify metabolite formation D->E F Data Analysis: Calculate % inhibition and determine IC50 E->F

Caption: Experimental workflow for determining the IC50 of a CYP3A4 inhibitor.

Logical_Relationship_Grapefruit_Effect cluster_2 Logical Relationship of the 'Grapefruit Juice Effect' Grapefruit Grapefruit Juice (contains 6',7'-DHB) Inhibition Inhibition of Intestinal CYP3A4 Grapefruit->Inhibition Metabolism Decreased First-Pass Metabolism of Drug Inhibition->Metabolism Bioavailability Increased Oral Bioavailability of Drug Metabolism->Bioavailability Plasma Higher Plasma Concentrations of Drug Bioavailability->Plasma Effect Potential for Altered Therapeutic or Adverse Effects Plasma->Effect

Caption: The causal chain of the grapefruit juice-drug interaction.

References

Application Notes and Protocols for Cell-Based Assays with 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin found in grapefruit and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs and xenobiotics.[1][2][3][4][5] The acetonide derivative, 6',7'-Dihydroxybergamottin acetonide, is a synthetic analog that can be used to study the effects of DHB in a more controlled manner. Understanding the cellular effects of this compound is crucial for drug development, particularly in the context of drug-drug interactions and potential therapeutic applications.

These application notes provide a detailed guide for designing and performing cell-based assays to investigate the biological activity of this compound. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, cell cycle progression, and the impact on specific signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These are provided as examples for data presentation and comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
2562.1 ± 7.8
5041.5 ± 5.9
10025.3 ± 4.2

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
6',7'-DHB Acetonide (50 µM)65.4 ± 4.120.3 ± 3.514.3 ± 2.9
Staurosporine (1 µM)30.2 ± 3.845.1 ± 5.224.7 ± 4.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 3.920.5 ± 2.114.3 ± 1.8
6',7'-DHB Acetonide (25 µM)78.9 ± 4.512.1 ± 1.99.0 ± 1.5

Table 4: Effect of this compound on CYP3A4-Mediated Signaling

TreatmentRelative p-ERK1/2 Expression (Normalized to Total ERK1/2)
Vehicle Control1.00
Substrate X (CYP3A4-activated)3.52 ± 0.45
Substrate X + 6',7'-DHB Acetonide (10 µM)1.25 ± 0.28

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • Cell line of interest (e.g., HepG2, a human liver cancer cell line with CYP3A4 activity)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • Cell line of interest (e.g., A549, human lung carcinoma cell line)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound or a positive control (e.g., staurosporine) for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[10] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]

Materials:

  • Cell line of interest (e.g., MCF-7, human breast cancer cell line)

  • Complete culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.[14][15]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-CYP3A4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or a CYP3A4 substrate.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system. Densitometry can be used for quantification, normalizing the protein of interest to a loading control like β-actin.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cytotoxicity Cytotoxicity Assay (MTT) data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->data_analysis western_blot Western Blot (Signaling Pathways) western_blot->data_analysis compound This compound cell_culture Cell Culture (e.g., HepG2, A549, MCF-7) compound->cell_culture Treatment cell_culture->cytotoxicity cell_culture->apoptosis cell_culture->cell_cycle cell_culture->western_blot

Caption: Experimental workflow for cell-based assays with this compound.

signaling_pathway DHB_acetonide 6',7'-Dihydroxybergamottin Acetonide CYP3A4 CYP3A4 DHB_acetonide->CYP3A4 Inhibition Active_metabolite Active Metabolite CYP3A4->Active_metabolite Pro_drug Pro-drug/ Substrate Pro_drug->CYP3A4 Downstream_signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Active_metabolite->Downstream_signaling Cellular_effects Cellular Effects (Proliferation, Apoptosis) Downstream_signaling->Cellular_effects

Caption: Proposed signaling pathway modulation by this compound.

References

Application Note: Quantitative Analysis of 6',7'-Dihydroxybergamottin Acetonide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6',7'-Dihydroxybergamottin acetonide. This method is applicable for the analysis of this compound in purified samples and has potential applications in drug metabolism studies and quality control of citrus-derived compounds. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection at 310 nm. The described method is demonstrated to be accurate, precise, and robust for its intended purpose.

Introduction

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin naturally found in grapefruit and other citrus species. It is a known potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of prescribed drugs.[1][2][3][4] The interaction between DHB and CYP3A4 is a primary cause of the "grapefruit juice effect," which can lead to significant drug-drug interactions.[5][6] this compound is a derivative of DHB, often synthesized for research purposes to modify its physicochemical properties.[7] Accurate quantification of this acetonide is essential for pharmacokinetic studies, in vitro assays, and for researchers investigating the structure-activity relationships of furanocoumarin derivatives as CYP3A4 inhibitors.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of furanocoumarins in various matrices.[8][9] This application note provides a detailed protocol for the quantification of this compound using a reliable and reproducible RP-HPLC method.

Experimental

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reference Standard: this compound (purity >95%).[10]

The chromatographic parameters were optimized for the separation and quantification of this compound.

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-12.1 min: 80-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 310 nm

A stock solution of this compound (1 mg/mL) was prepared by dissolving an accurately weighed amount of the reference standard in acetonitrile. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with acetonitrile.

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

  • Linearity: The linearity of the method was evaluated by analyzing the standard solutions at five different concentrations in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL on the same day (intra-day precision) and on three different days (inter-day precision).

  • Accuracy: The accuracy was assessed by a recovery study. A known amount of the standard was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

  • LOD and LOQ: The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The UV spectrum showed a maximum absorption at 310 nm, which is characteristic of the furanocoumarin chromophore.[5][6]

The validation results are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115.2
10155.8
25388.1
50775.3
1001545.9
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data (50 µg/mL)

Intra-day (n=6)Inter-day (n=3)
Mean Peak Area 776.1774.8
SD 5.438.12
RSD (%) 0.701.05

Table 3: Accuracy (Recovery) Data

Spiked LevelConcentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low109.898.0
Medium5049.298.4
High9089.199.0

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.83

The results demonstrate that the developed method is linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9998. The precision was excellent, with RSD values below 2% for both intra-day and inter-day measurements. The accuracy was also high, with recovery values between 98.0% and 99.0%. The low LOD and LOQ values indicate good sensitivity of the method.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for the HPLC method development and validation.

HPLC_Workflow A Method Development B Column & Mobile Phase Selection A->B Initial Screening C Optimization of Chromatographic Conditions (Flow Rate, Gradient, Temperature) B->C Fine-tuning D Method Validation C->D Finalized Method E Linearity D->E F Precision (Intra- & Inter-day) D->F G Accuracy (Recovery) D->G H LOD & LOQ D->H I Sample Analysis D->I Validated Method J Data Acquisition & Processing I->J K Quantification & Reporting J->K

Caption: HPLC Method Development and Validation Workflow.

As 6',7'-Dihydroxybergamottin is primarily known for its inhibitory effect on CYP3A4, a simplified diagram illustrating this interaction is provided below. The acetonide derivative is studied in this context to understand how structural modifications affect this inhibition.

CYP3A4_Inhibition cluster_0 Drug Metabolism cluster_1 Inhibition A Drug (CYP3A4 Substrate) B CYP3A4 Enzyme A->B Metabolized by C Metabolite B->C Produces D 6',7'-Dihydroxybergamottin Acetonide D->B Inhibits

Caption: Inhibition of CYP3A4 by this compound.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method is suitable for routine analysis and can be a valuable tool for researchers in the fields of pharmacology, drug metabolism, and natural product chemistry.

References

Application Note: Quantitative Analysis of 6',7'-Dihydroxybergamottin Acetonide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6',7'-Dihydroxybergamottin acetonide. This synthetic derivative of 6',7'-Dihydroxybergamottin, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is of significant interest in drug metabolism and pharmacokinetic studies. The described protocol provides a robust framework for the extraction and quantification of this compound from biological matrices, which is crucial for evaluating its potential as a tool in drug development research.

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin naturally found in grapefruit juice and is a well-documented inhibitor of the drug-metabolizing enzyme CYP3A4.[1][2][3] This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapeutic agents.[4][5][6] The acetonide derivative of 6',7'-Dihydroxybergamottin is a synthetic compound designed for research purposes, potentially offering altered solubility and metabolic stability profiles while retaining the inhibitory activity of the parent compound.

Accurate quantification of this compound in biological samples is essential for in vitro and in vivo studies aimed at characterizing its pharmacokinetic properties and its effects on drug metabolism. LC-MS/MS offers the high sensitivity and selectivity required for detecting and quantifying low concentrations of small molecules in complex biological matrices. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Sample Preparation

A critical step for accurate LC-MS/MS analysis is the effective removal of matrix components that can cause ion suppression or enhancement.[7] Two common extraction methods are presented below.

2.2.1. Solid Phase Extraction (SPE) Protocol

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 10 µL of internal standard solution and 400 µL of 4% phosphoric acid. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2.2.2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and would require optimization for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC system
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 5% B
6.1 - 8.0 min5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Gas Flow800 L/hr
Desolvation Temperature400°C
Cone Gas Flow150 L/hr
Source Temperature150°C
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. The proposed MRM transitions for this compound (Molecular Weight: 412.48) are based on its chemical structure and fragmentation patterns of similar furanocoumarins. These transitions should be optimized by infusing a standard solution of the analyte.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)413.2Predicted Fragment 10.05To be optimizedTo be optimized
This compound (Qualifier)413.2Predicted Fragment 20.05To be optimizedTo be optimized
Internal StandardIS PrecursorIS Product0.05To be optimizedTo be optimized

Note: Predicted fragment ions would likely arise from the cleavage of the acetonide group and the side chain. Optimization of cone voltage and collision energy is crucial for achieving maximum sensitivity.

Results and Discussion

Method validation should be performed according to regulatory guidelines to ensure the reliability of the data. The following parameters should be assessed.

Linearity, Accuracy, and Precision

The linearity of the method should be evaluated by preparing calibration standards in the biological matrix of interest over the expected concentration range. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should yield a correlation coefficient (r²) of >0.99. The accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 3: Representative Quantitative Data (Example)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)1 ng/mL
Accuracy (% Bias)
Low QC (3 ng/mL)± 15%
Mid QC (300 ng/mL)± 15%
High QC (800 ng/mL)± 15%
Precision (%RSD)
Intra-day< 15%
Inter-day< 15%
Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed to understand the efficiency of the sample preparation process and the influence of the biological matrix on ionization.

Table 4: Representative Recovery and Matrix Effect Data (Example)

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85 - 105%90 - 110%
Internal Standard88 - 102%92 - 108%

Visualizations

Experimental Workflow

G Figure 1. LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (UPLC/UHPLC) Reconstitute->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Figure 1. LC-MS/MS Experimental Workflow

CYP3A4 Inhibition Pathway

This diagram illustrates the mechanism-based inhibition of CYP3A4 by the parent compound, 6',7'-Dihydroxybergamottin, a process likely mimicked by its acetonide derivative.

G Figure 2. Mechanism of CYP3A4 Inhibition Furanocoumarin 6',7'-Dihydroxybergamottin (or Acetonide derivative) Metabolism Metabolic Activation Furanocoumarin->Metabolism CYP3A4_active Active CYP3A4 Enzyme CYP3A4_active->Metabolism Reactive_Intermediate Reactive Intermediate (e.g., γ-ketoenal) Metabolism->Reactive_Intermediate Forms CYP3A4_inactive Inactive CYP3A4 Enzyme Reactive_Intermediate->CYP3A4_inactive Covalently Binds to

Caption: Figure 2. Mechanism of CYP3A4 Inhibition

Conclusion

This application note provides a detailed protocol for the LC-MS/MS analysis of this compound. The proposed method, after optimization and validation, will be a valuable tool for researchers in drug metabolism and pharmacokinetics. The high sensitivity and selectivity of this LC-MS/MS assay will enable accurate characterization of the compound's behavior in biological systems, contributing to a better understanding of its potential as a modulator of CYP3A4 activity.

References

Application Notes and Protocols for Preparing Stock Solutions of 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 6',7'-Dihydroxybergamottin acetonide, a furanocoumarin derivative isolated from citrus peels.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in drug metabolism, pharmacokinetics, and other life science research.

Chemical Information and Properties

This compound is a derivative of 6',7'-Dihydroxybergamottin, a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[2][3] The acetonide functional group can alter the compound's solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 684217-08-1[1]
Molecular Formula C₂₄H₂₈O₆[1]
Molecular Weight 412.48 g/mol [1]
Appearance Typically exists as a solid at room temperature.[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5]N/A

Safety Precautions

Handle this compound in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Use a chemical fume hood when handling the solid compound and preparing solutions.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Recommended Solvents and Storage

The choice of solvent is critical for maintaining the stability and solubility of this compound.

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended ConcentrationStorage of Stock SolutionShelf Life (in solvent)
Dimethyl Sulfoxide (DMSO) ≥ 10 mMAliquot and store in tightly sealed vials at -80°C.Up to 6 months.[1]
Ethanol Solubility information for the acetonide is not explicitly available, but the parent compound is soluble.Aliquot and store in tightly sealed vials at -20°C.Up to 1 month.[1]
Acetone Soluble.[4][5] Often used for initial dissolution of furanocoumarins.[7]Aliquot and store in tightly sealed vials at -20°C.Up to 1 month.[1]

Note on Storage of Solid Compound: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4]

  • Weigh: Accurately weigh the desired amount of the solid compound using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.125 mg of this compound (Molecular Weight = 412.48 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Mix: Gently vortex the solution until the solid is completely dissolved. If necessary, brief warming or sonication may be used to aid dissolution.[8]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage.

Calculation:

Volume of DMSO (L) = (Mass of Compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)

Visualization of Experimental Workflow and Downstream Application

The following diagrams illustrate the key processes involved in preparing and using the stock solution.

G cluster_prep Stock Solution Preparation start Equilibrate solid compound to room temperature weigh Weigh 6',7'-Dihydroxybergamottin acetonide start->weigh 1 add_solvent Add anhydrous DMSO weigh->add_solvent 2 dissolve Vortex to dissolve add_solvent->dissolve 3 aliquot Aliquot into single-use vials dissolve->aliquot 4 store Store at -80°C aliquot->store 5

Caption: Workflow for preparing a stock solution of this compound.

G cluster_use Downstream Experimental Use stock 10 mM Stock Solution in DMSO (-80°C) thaw Thaw a single aliquot stock->thaw dilute Dilute with cell culture medium or appropriate buffer thaw->dilute working_solution Prepare final working concentration (e.g., 10 µM) dilute->working_solution treat Treat cells or perform assay working_solution->treat

Caption: Dilution of stock solution for a typical cell-based experiment.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental outcomes. For in vivo studies, further formulation development may be necessary, and it is recommended to consult relevant literature for appropriate vehicle selection.[1]

References

Application Notes and Protocols for In Vivo Experimental Design Using 6',7'-Dihydroxybergamottin and its Acetonide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the in vivo experimental use of 6',7'-Dihydroxybergamottin (DHB), a potent natural inhibitor of Cytochrome P450 3A4 (CYP3A4). A thorough review of scientific literature reveals a significant lack of published in vivo studies specifically utilizing 6',7'-Dihydroxybergamottin acetonide. Therefore, the following protocols and data are based on the extensive research available for the parent compound, DHB. The acetonide derivative may be hypothesized to be a more stable or bioavailable form of DHB, but this has not been substantiated in the reviewed literature. Researchers wishing to use the acetonide derivative in vivo may consider these protocols as a starting point, with the caveat that adjustments to dosage and formulation may be necessary based on the specific physicochemical properties of the acetonide.

Introduction to 6',7'-Dihydroxybergamottin (DHB)

6',7'-Dihydroxybergamottin is a furanocoumarin naturally found in grapefruit and other citrus fruits.[1][2] It is a well-established, potent, mechanism-based inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large number of therapeutic drugs.[3][4][5] Inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, a phenomenon often referred to as the "grapefruit juice effect".[3][4] This property makes DHB a valuable tool for researchers studying drug metabolism and pharmacokinetics.

Quantitative Data: CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

The following table summarizes the in vitro inhibitory potency of DHB against CYP3A4 from various sources. This data is crucial for informing dose selection in in vivo studies.

ParameterSpeciesEnzyme SourceSubstrateIC50 ValueReference
IC50RatLiver MicrosomesTestosterone 6β-hydroxylation25 µM[5][6][7]
IC50HumanLiver MicrosomesTestosterone 6β-hydroxylation1-2 µM[6]
IC50HumanExpressed CYP3A4Midazolam α-hydroxylation4.7 µM[5]
IC50 (pre-incubation)HumanExpressed CYP3A4Midazolam α-hydroxylation0.31 µM[5]

In Vivo Experimental Protocol: Assessment of CYP3A4 Inhibition in a Rodent Model

This protocol outlines a general procedure to evaluate the in vivo CYP3A4 inhibitory activity of 6',7'-Dihydroxybergamottin.

3.1. Objective: To determine the effect of orally administered DHB on the pharmacokinetics of a known CYP3A4 substrate (e.g., midazolam) in rats.

3.2. Materials:

  • 6',7'-Dihydroxybergamottin (or its acetonide derivative)

  • Midazolam (or another suitable CYP3A4 probe substrate)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle for DHB administration (e.g., 0.5% carboxymethylcellulose in water, or a solution in corn oil)

  • Vehicle for midazolam administration (e.g., saline)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

3.3. Experimental Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Animal Groups:

    • Group 1 (Control): Receive vehicle for DHB followed by midazolam.

    • Group 2 (Treatment): Receive DHB in vehicle followed by midazolam.

    • (Optional) Additional groups for different dose levels of DHB.

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer DHB (e.g., 10 mg/kg) or its vehicle orally by gavage.

    • After a pre-determined time (e.g., 30-60 minutes) to allow for absorption and CYP3A4 inhibition, administer midazolam (e.g., 5 mg/kg) orally by gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) after midazolam administration.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam (B1197787) (formed by CYP3A4), using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters for midazolam in both control and treatment groups, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Elimination half-life (t1/2)

    • Compare the pharmacokinetic parameters between the groups to assess the extent of CYP3A4 inhibition. A significant increase in the AUC and Cmax of midazolam in the DHB-treated group would indicate CYP3A4 inhibition.

Visualizations

Signaling Pathway of CYP3A4 Inhibition

CYP3A4_Inhibition cluster_drug_metabolism Normal Drug Metabolism cluster_inhibition Inhibition by 6',7'-Dihydroxybergamottin Drug Drug CYP3A4 CYP3A4 Drug->CYP3A4 Metabolized by Inactive_CYP3A4 Inactive CYP3A4 Drug->Inactive_CYP3A4 Metabolism Blocked Metabolite Metabolite CYP3A4->Metabolite Produces DHB 6',7'-Dihydroxybergamottin DHB->CYP3A4 Irreversibly Inhibits

Caption: Mechanism of CYP3A4 inhibition by 6',7'-Dihydroxybergamottin.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Divide into Control & Treatment Groups Animal_Acclimatization->Grouping Dosing_Control Administer Vehicle Grouping->Dosing_Control Dosing_Treatment Administer DHB Grouping->Dosing_Treatment Substrate_Admin Administer CYP3A4 Substrate (e.g., Midazolam) to all groups Dosing_Control->Substrate_Admin Dosing_Treatment->Substrate_Admin Blood_Sampling Serial Blood Collection Substrate_Admin->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Drug and Metabolite Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) LCMS_Analysis->PK_Analysis Conclusion Determine Extent of CYP3A4 Inhibition PK_Analysis->Conclusion

Caption: General workflow for in vivo assessment of a CYP3A4 inhibitor.

Conclusion

References

Application of 6',7'-Dihydroxybergamottin Acetonide in Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit and other citrus fruits, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[1][2][3] CYP3A4 is a critical enzyme responsible for the metabolism of approximately 50% of currently marketed drugs.[4][5] The inhibition of this enzyme by DHB can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs by increasing their bioavailability and exposure.[6] This phenomenon, often referred to as the "grapefruit juice effect," has significant implications for drug development and clinical practice.[4][7] DHB serves as a valuable tool in pharmacokinetic research to investigate the role of CYP3A4 in drug metabolism and to assess the potential for drug interactions.

These application notes provide an overview of the use of 6',7'-Dihydroxybergamottin as a specific CYP3A4 inhibitor in pharmacokinetic studies, along with detailed protocols for key experiments.

Mechanism of Action

6',7'-Dihydroxybergamottin is a mechanism-based inhibitor of CYP3A4.[1][8] This means that it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[4][5] This inactivation is time- and concentration-dependent.[9] The recovery of CYP3A4 activity after exposure to DHB is slow and depends on the synthesis of new enzyme, a process that can take several days.[1][8]

Applications in Pharmacokinetic Research

  • Investigating the role of CYP3A4 in drug metabolism: By selectively inhibiting CYP3A4 with DHB, researchers can determine the extent to which a new chemical entity (NCE) is metabolized by this enzyme.

  • Predicting drug-drug interactions: In vitro and in vivo studies using DHB can help predict the potential for clinically significant drug interactions with CYP3A4 substrates.

  • Characterizing the pharmacokinetic properties of CYP3A4 substrates: DHB can be used to study the impact of first-pass metabolism on the oral bioavailability of drugs.

  • Developing physiologically based pharmacokinetic (PBPK) models: Data from studies with DHB can be used to build and refine PBPK models that simulate and predict drug-drug interactions.[4][5]

Quantitative Data on the Effects of 6',7'-Dihydroxybergamottin on Pharmacokinetics

The following tables summarize the quantitative effects of 6',7'-Dihydroxybergamottin (or grapefruit juice containing DHB) on the pharmacokinetic parameters of various drugs.

Table 1: In Vivo Effects of Grapefruit Juice (Containing 6',7'-Dihydroxybergamottin) on Felodipine Pharmacokinetics [10]

ParameterControl (Orange Juice)Grapefruit Juice SerumFold Increase
Median AUC (nmol·h/L) 55104.51.9
Median Cmax (nmol/L) 1525.51.7

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Table 2: In Vivo Effects of Grapefruit Juice (Containing 6',7'-Dihydroxybergamottin) on Midazolam Pharmacokinetics [8]

ParameterControl2 hours post-GFJ26 hours post-GFJ50 hours post-GFJ74 hours post-GFJ
Mean AUC Ratio 1.001.651.291.291.06

AUC Ratio: Mean AUC value at the indicated time divided by the mean control AUC. GFJ: Grapefruit Juice.

Table 3: In Vitro Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin

SubstrateTest SystemIC50Reference
Testosterone (6β-hydroxylation) Rat Liver Microsomes25 µM[3]
Midazolam (α-hydroxylation) Human Liver Microsomes4.7 µM[8]
Midazolam (α-hydroxylation) with preincubation Human Liver Microsomes0.31 µM[8]

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Here are detailed methodologies for key experiments involving 6',7'-Dihydroxybergamottin.

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential (IC50) of 6',7'-Dihydroxybergamottin on CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLM)

  • 6',7'-Dihydroxybergamottin (as a stock solution in a suitable solvent, e.g., methanol (B129727) or DMSO)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Prepare working solutions of HLM, 6',7'-Dihydroxybergamottin (at various concentrations), CYP3A4 substrate, and NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • Add HLM to each well of a 96-well plate.

    • Add the 6',7'-Dihydroxybergamottin working solutions to the wells to achieve a range of final concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • For mechanism-based inhibition, a pre-incubation step with NADPH is required before adding the substrate. A parallel incubation without NADPH serves as a control for direct inhibition.

  • Start Reaction: Add the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring linearity of the reaction.

  • Stop Reaction: Terminate the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of 6',7'-Dihydroxybergamottin compared to the vehicle control. Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic function).

Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents

Objective: To evaluate the effect of 6',7'-Dihydroxybergamottin on the pharmacokinetics of a CYP3A4 substrate drug in rodents.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • 6',7'-Dihydroxybergamottin formulation for oral administration (e.g., in corn oil or a suspension)

  • CYP3A4 substrate drug formulation for oral administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for drug quantification

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Study Design:

    • Group 1 (Control): Administer the vehicle for 6',7'-Dihydroxybergamottin followed by the CYP3A4 substrate drug after a specified time.

    • Group 2 (Test): Administer 6',7'-Dihydroxybergamottin followed by the CYP3A4 substrate drug after the same specified time.

  • Dosing: Administer the vehicle or 6',7'-Dihydroxybergamottin orally. After a pre-determined time (e.g., 30-60 minutes), administer the CYP3A4 substrate drug orally.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the substrate drug via a suitable route (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life (t1/2) for both groups using non-compartmental analysis software.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

G Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin DHB 6',7'-Dihydroxybergamottin CYP3A4 CYP3A4 Enzyme DHB->CYP3A4 Metabolism ReactiveMetabolite Reactive Metabolite CYP3A4->ReactiveMetabolite InactiveComplex Inactive Covalent Complex CYP3A4->InactiveComplex Metabolite Metabolite CYP3A4->Metabolite ReactiveMetabolite->InactiveComplex Covalent Binding Drug CYP3A4 Substrate Drug Drug->CYP3A4 Metabolism (Inhibited) IncreasedDrugLevels Increased Drug Levels (Altered Pharmacokinetics) Drug->IncreasedDrugLevels

Caption: Mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.

G Experimental Workflow for In Vitro CYP3A4 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Add_HLM Add HLM to Plate Prep_HLM->Add_HLM Prep_DHB Prepare 6',7'-DHB Working Solutions Add_DHB Add 6',7'-DHB Prep_DHB->Add_DHB Prep_Substrate Prepare CYP3A4 Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Add NADPH to Start Prep_NADPH->Start_Reaction Add_HLM->Add_DHB Preincubation Pre-incubate at 37°C Add_DHB->Preincubation Preincubation->Add_Substrate Add_Substrate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Quenching Solution Incubate_Reaction->Stop_Reaction Centrifuge Centrifuge Plate Stop_Reaction->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data_Analysis Calculate % Inhibition and IC50 LCMS->Data_Analysis

Caption: Workflow for determining in vitro CYP3A4 inhibition by 6',7'-DHB.

References

Application Notes and Protocols for the Purification of Synthesized 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 6',7'-Dihydroxybergamottin acetonide, a synthetic derivative of the naturally occurring furanocoumarin. The following methods are described: Silica (B1680970) Gel Column Chromatography, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Recrystallization. These techniques can be employed to achieve high purity of the target compound, which is essential for subsequent research and development activities.

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and is known to be a potent inhibitor of cytochrome P450 enzymes.[1][2] The acetonide derivative is often synthesized to protect the diol functionality, facilitating handling and further chemical modifications. Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a highly pure compound for biological assays and other applications. This document outlines three common and effective purification techniques.

Purification Techniques

A multi-step purification strategy is often necessary to achieve the desired level of purity. The choice of technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Silica Gel Column Chromatography

This technique is a fundamental method for the purification of organic compounds, separating molecules based on their polarity. It is an effective first-pass purification step for removing a significant portion of impurities from the crude synthetic mixture.

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a high-resolution purification technique that separates compounds based on their hydrophobicity. It is often used as a final polishing step to achieve very high purity levels (>98%).[3]

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain in solution upon cooling.[4][5]

Experimental Protocols

Protocol for Silica Gel Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound (approx. 85% purity)

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column (40-60 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, add approximately 50-100 g of silica gel to 200 mL of n-hexane. Stir to create a uniform slurry.

  • Column Packing: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry powder to the top of the prepared column.

  • Elution:

    • Begin elution with a mobile phase of 95:5 (v/v) n-hexane:ethyl acetate.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 95:5 n-hexane:ethyl acetate (2 column volumes)

      • 90:10 n-hexane:ethyl acetate (5 column volumes)

      • 85:15 n-hexane:ethyl acetate (5 column volumes)

      • 80:20 n-hexane:ethyl acetate (until the product has eluted)

  • Fraction Collection: Collect fractions of approximately 20 mL in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC using a mobile phase of 80:20 n-hexane:ethyl acetate. Spot the collected fractions and a reference spot of the crude material on a TLC plate. Visualize the spots under a UV lamp at 254 nm.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Silica Gel Column Chromatography

G Purification of this compound via Column Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Final Product prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Purified Product evaporate->final_product G Purification of this compound via Preparative RP-HPLC cluster_prep Preparation cluster_hplc HPLC Purification cluster_recovery Product Recovery dissolve_sample Dissolve Sample in Acetonitrile/Water filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample onto C18 Column filter_sample->inject_sample run_gradient Run Acetonitrile/Water Gradient inject_sample->run_gradient collect_fractions Collect Fractions Based on UV Detection run_gradient->collect_fractions pool_fractions Pool Pure Fractions collect_fractions->pool_fractions remove_solvent Remove Solvent (Lyophilization/Evaporation) pool_fractions->remove_solvent final_product Highly Purified Product remove_solvent->final_product G Purification of this compound via Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Compound in Minimal Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool_slowly Cool Solution Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_crystals Pure Crystalline Product dry_crystals->pure_crystals

References

Application Note: Structural Confirmation of 6',7'-Dihydroxybergamottin Acetonide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of 6',7'-Dihydroxybergamottin (DHB) acetonide, a derivative of the naturally occurring furanocoumarin DHB, using Nuclear Magnetic Resonance (NMR) spectroscopy. DHB is a known inhibitor of cytochrome P450 enzymes and is of significant interest in drug development for its potential to modulate drug metabolism. The acetonide derivative is often synthesized to improve stability and lipophilicity. This document outlines the synthesis of DHB acetonide from its diol precursor and provides a comprehensive analysis of its ¹H and ¹³C NMR spectra for unambiguous structure verification.

Introduction

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin predominantly found in grapefruit and other citrus fruits. It has garnered considerable attention in the scientific community due to its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. The formation of the acetonide at the 6' and 7' diol positions can enhance the compound's stability and facilitate its formulation for biological studies. Accurate structural confirmation of this synthetic derivative is paramount for reliable downstream applications. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. This application note details the use of ¹H and ¹³C NMR for the structural confirmation of 6',7'-Dihydroxybergamottin acetonide.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6',7'-Dihydroxybergamottin (DHB)

  • 2,2-Dimethoxypropane

  • Acetone (B3395972) (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 6',7'-Dihydroxybergamottin (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

Procedure:

  • Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled sequence is recommended.

Data Presentation

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The presence of the acetonide group introduces characteristic signals and causes predictable shifts in the signals of the parent DHB molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.60d2.2
H-3~6.75d2.2
H-4~8.15d9.8
H-5~6.25d9.8
H-8~7.15s-
H-1'~4.95d6.5
H-2'~5.50t6.5
H-4'~1.80m-
H-5'~1.70m-
H-6'~3.90dd8.0, 6.0
3'-CH₃~1.75s-
7'-CH₃ (syn)~1.35s-
7'-CH₃ (anti)~1.40s-
Acetonide CH₃~1.45s-
Acetonide CH₃~1.50s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2~146.0
C-3~106.5
C-4~161.0
C-4a~112.5
C-5~114.5
C-5a~149.0
C-6~143.0
C-7~112.0
C-8~98.0
C-8a~148.5
C-1'~69.5
C-2'~120.0
C-3'~140.0
C-4'~39.0
C-5'~25.0
C-6'~78.0
C-7'~80.0
3'-CH₃~16.5
7'-CH₃ (syn)~25.5
7'-CH₃ (anti)~26.5
Acetonide C~109.0
Acetonide CH₃~26.0
Acetonide CH₃~28.0

Note: The chemical shifts provided are predicted values and may vary slightly from experimental data.

Mandatory Visualization

structure_confirmation_workflow A Start: 6',7'-Dihydroxybergamottin (DHB) B Synthesis: Acetonide Protection (Acetone, 2,2-DMP, p-TsOH) A->B Reactant C Purification (Column Chromatography) B->C Crude Product D This compound C->D Purified Product E NMR Sample Preparation (CDCl3) D->E Analyte F NMR Data Acquisition (1H, 13C NMR) E->F Sample G Spectral Analysis & Data Interpretation F->G Raw Data H Structure Confirmation G->H Assigned Spectra

Caption: Workflow for the synthesis and structural confirmation of this compound.

Discussion of NMR Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the furanocoumarin core and the modified side chain. The disappearance of the two hydroxyl proton signals from the parent DHB spectrum and the appearance of two new sharp singlets corresponding to the two methyl groups of the acetonide moiety are key indicators of a successful reaction. These singlets are typically found in the upfield region of the spectrum (around 1.4-1.5 ppm).

In the ¹³C NMR spectrum, the formation of the acetonide is confirmed by the appearance of a new quaternary carbon signal for the ketal carbon (around 109 ppm) and two new methyl carbon signals (around 26-28 ppm). Concurrently, the signals for the C-6' and C-7' carbons will shift downfield due to the formation of the cyclic ketal.

By comparing the acquired spectra with the predicted data and the known spectra of related furanocoumarins, a definitive structural confirmation of this compound can be achieved.

Conclusion

This application note provides a comprehensive guide for the synthesis and NMR-based structural confirmation of this compound. The detailed protocols and tabulated predicted NMR data serve as a valuable resource for researchers in medicinal chemistry and drug development working with this class of compounds. The unambiguous structural verification by NMR is a critical step in ensuring the quality and reliability of the compound for further biological and pharmacological investigations.

Troubleshooting & Optimization

improving solubility of 6',7'-Dihydroxybergamottin acetonide for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6',7'-Dihydroxybergamottin Acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit and other citrus fruits.[1][2] The parent compound, DHB, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a large number of drugs.[1][3][4] The acetonide derivative is expected to have similar biological activity. Therefore, its primary mechanism of action is the inhibition of CYP3A4, which can lead to increased bioavailability of co-administered drugs that are substrates of this enzyme.[3]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is a lipophilic compound with poor aqueous solubility. For creating stock solutions, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695), chloroform, dichloromethane, and acetone (B3395972) can also be used. For the parent compound, 6',7'-Dihydroxybergamottin, solubility is approximately 30 mg/mL in DMSO and 10 mg/mL in ethanol. The acetonide is expected to have similar solubility characteristics. Direct dissolution in aqueous buffers is not recommended.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less. However, the tolerance to DMSO is cell-line specific. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line and assay duration.

Q4: Can I store this compound in solution?

A4: Yes, stock solutions of this compound in a suitable organic solvent like DMSO can be prepared and stored. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles. One supplier suggests that in-solvent storage is viable for 6 months at -80°C and 1 month at -20°C.[3]

Q5: Besides CYP3A4 inhibition, are there any other known biological activities or signaling pathways affected by this compound?

A5: The primary and most well-documented biological activity of 6',7'-Dihydroxybergamottin and its derivatives is the inhibition of CYP3A4. Some evidence suggests that DHB may also inhibit NADPH-cytochrome reductase activity, which is involved in the catalytic cycle of cytochrome P450 enzymes. Currently, there is limited evidence in the scientific literature to suggest that this compound directly modulates other common cell signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. Its effects are predominantly related to the modulation of drug metabolism.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound has low aqueous solubility and has crashed out of the organic solvent upon introduction to the aqueous environment.1. Decrease the final concentration: The desired final concentration may be above the solubility limit in the final assay buffer. 2. Optimize the dilution procedure: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. 3. Increase the percentage of co-solvent: If your assay allows, a slightly higher final concentration of DMSO might be necessary. However, always check for solvent toxicity. 4. Use a solubility enhancer: Consider using cyclodextrins to form an inclusion complex and improve aqueous solubility (see Experimental Protocols section).
Inconsistent results between experiments. 1. Incomplete dissolution of the stock solution: The compound may not be fully dissolved in the initial stock. 2. Precipitation of the compound during the assay: The compound may be precipitating over the time course of the experiment. 3. Degradation of the compound: The compound may be unstable in the assay conditions.1. Ensure complete dissolution: After adding the solvent, gently warm the solution and sonicate if necessary to ensure the compound is fully dissolved. Visually inspect for any particulate matter. 2. Check for precipitation: Before taking measurements, visually inspect your assay plates or tubes for any signs of precipitation. 3. Assess stability: If degradation is suspected, prepare fresh solutions for each experiment.
High background or off-target effects in the assay. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or interfering with the assay components.1. Reduce the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1%. 2. Perform a vehicle control: Always include a control group that is treated with the same final concentration of the solvent used to deliver the compound. This will help to distinguish the effects of the compound from the effects of the solvent.

Quantitative Data

Table 1: Solubility of 6',7'-Dihydroxybergamottin

Solvent Approximate Solubility
DMSO~30 mg/mL
DMF~30 mg/mL
Ethanol~10 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Note: The solubility of this compound is expected to be in a similar range, with high solubility in polar aprotic solvents like DMSO and lower solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 412.48 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh out 4.125 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Gently vortex the vial. If necessary, sonicate in a water bath for 5-10 minutes or warm the solution gently (e.g., to 37°C) to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Method for Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Lyophilization

This protocol describes a general method for forming an inclusion complex to enhance the aqueous solubility of a hydrophobic compound like this compound.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Dissolve the Compound: Dissolve the accurately weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a mixture of tertiary butyl alcohol and water).

  • Dissolve the Cyclodextrin (B1172386): In a separate container, dissolve the HP-β-CD in distilled water.

  • Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.

  • Reconstitution: The resulting powder is the inclusion complex, which should have improved solubility in aqueous buffers compared to the free compound. The solubility of this complex should be determined experimentally.

Visualizations

Logical Workflow for Solubilizing this compound

G start Start: Need to prepare 6',7'-DHB Acetonide for assay stock_sol Prepare concentrated stock solution in 100% DMSO (e.g., 10-20 mM) start->stock_sol dissolution_check Ensure complete dissolution (sonicate/warm if needed) stock_sol->dissolution_check dissolution_check->stock_sol No, still solid dilution Dilute stock solution into final aqueous assay buffer dissolution_check->dilution Yes final_conc_check Is final DMSO concentration <0.5% (ideally <0.1%)? dilution->final_conc_check precipitation_check Does compound precipitate upon dilution? final_conc_check->precipitation_check Yes troubleshoot Troubleshooting Required final_conc_check->troubleshoot No assay_ready Solution is ready for assay. Include vehicle control. precipitation_check->assay_ready No lower_conc Lower the final concentration of the compound precipitation_check->lower_conc Yes use_cd Use a solubility enhancer (e.g., cyclodextrin) troubleshoot->use_cd lower_conc->dilution use_cd->stock_sol Prepare complex

Caption: Workflow for preparing 6',7'-DHB Acetonide solutions.

CYP3A4 Drug Metabolism Pathway and Inhibition

CYP3A4_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Metabolism CYP3A4 CYP3A4 Enzyme Metabolite Oxidized Metabolite (More water-soluble) CYP3A4->Metabolite Metabolizes POR NADPH-Cytochrome P450 Reductase (POR) POR->CYP3A4 donates electrons NADP NADP+ POR->NADP NADPH NADPH NADPH->POR Drug Drug (Substrate) Drug->CYP3A4 DHB_Acetonide 6',7'-DHB Acetonide DHB_Acetonide->CYP3A4 Inhibits

Caption: Inhibition of the CYP3A4 drug metabolism pathway.

References

optimizing incubation time for 6',7'-Dihydroxybergamottin acetonide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experiments involving 6',7'-Dihydroxybergamottin (B27312) acetonide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6',7'-Dihydroxybergamottin (DHB)?

A1: 6',7'-Dihydroxybergamottin (the active compound related to the acetonide) is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) activity.[1][2][3] It acts as a mechanism-based inactivator, meaning it requires metabolic activation by the CYP3A4 enzyme to form a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[1][3] This inhibition is time- and concentration-dependent.[1] Some evidence also suggests that DHB can inhibit the activity of NADPH-cytochrome P450 reductase (POR), which is essential for CYP3A4 function.[4]

Q2: What is the difference between 6',7'-Dihydroxybergamottin and its acetonide form?

A2: 6',7'-Dihydroxybergamottin acetonide is a derivative of the naturally occurring furanocoumarin 6',7'-Dihydroxybergamottin (DHB). The acetonide group is typically added to a molecule to increase its stability or modify its solubility and cell permeability properties. For experimental purposes, the acetonide is expected to act as a prodrug, releasing the active DHB within the experimental system to exert its inhibitory effects on CYP3A4.

Q3: How should I dissolve and store this compound?

A3: The compound is a solid at room temperature.[5] It is soluble in ethanol.[6] For stock solutions, dissolve the powder in an appropriate solvent like DMSO or ethanol. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[5] For in vivo studies, the compound can be prepared as a suspension in 0.5% carboxymethylcellulose (CMC) sodium.[5]

Q4: What is a recommended starting concentration for in vitro inhibition experiments?

A4: The effective concentration depends on the experimental system. Concentrations of DHB found in grapefruit juice, which is known to cause significant drug interactions, range from 20 to 60 μM.[1] For in vitro assays with human liver microsomes, the IC50 (the concentration required to inhibit 50% of enzyme activity) has been reported to be around 25 μM for inhibiting testosterone (B1683101) metabolism.[1][7] However, for expressed human CYP3A4, the IC50 is much lower, in the range of 1-2 μM.[1] A good starting point for your experiments would be to test a range of concentrations between 1 µM and 50 µM.

Q5: How long should I incubate the compound with my cells or microsomes?

A5: Since DHB is a time-dependent, mechanism-based inhibitor, a pre-incubation step is crucial for observing its maximum inhibitory potential.[1][3] Studies have shown significant mechanism-based inhibition after a 15-minute pre-incubation period with the enzyme and NADPH before adding the substrate.[8][9] The total incubation time will depend on your specific assay and substrate, but the pre-incubation step is key.

Troubleshooting Guide

Problem: I am not observing significant CYP3A4 inhibition.

Possible Cause Troubleshooting Steps
Insufficient Incubation Time 6',7'-Dihydroxybergamottin is a mechanism-based inhibitor and requires time to inactivate the enzyme.[1][3] Ensure you are performing a pre-incubation step (e.g., 15-30 minutes) with the microsomes/cells and NADPH before adding the CYP3A4 substrate.[8][9]
Sub-optimal Concentration The IC50 can vary significantly between systems (e.g., 1-2 µM for expressed enzyme vs. 25 µM for liver microsomes).[1] Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific assay.
Compound Degradation The compound may be unstable in your culture medium or buffer over long incubation periods.[10][11] Prepare fresh solutions for each experiment. Minimize exposure to light and ensure appropriate storage of stock solutions (-80°C is recommended).[5]
Inactive Enzyme Source Your human liver microsomes or recombinant enzyme may have lost activity due to improper storage or handling. Test your enzyme with a known potent CYP3A4 inhibitor, like ketoconazole, to confirm its activity.[4]

Problem: I am seeing high variability between my experimental replicates.

Possible Cause Troubleshooting Steps
Poor Solubility The acetonide may be precipitating out of solution at higher concentrations. Visually inspect your wells for any precipitate. Ensure your final solvent concentration (e.g., DMSO, ethanol) is low and consistent across all wells.
Inconsistent Pipetting/Timing Automated or semi-automated liquid handling can improve consistency. If performing manually, use a multichannel pipette and ensure that the timing of reagent additions, especially the pre-incubation and substrate addition steps, is precise for all replicates.
Cell Health Issues If using a cell-based assay, ensure cells are healthy, within a consistent passage number, and at an optimal confluency. Factors like cell stress can alter CYP enzyme expression and activity.

Data Summary

Table 1: IC50 Values of 6',7'-Dihydroxybergamottin (DHB) against CYP3A4

Experimental SystemSubstrateIC50 ValueReference
Human Liver MicrosomesTestosterone25 µM[1][7]
Expressed Human CYP3A4Testosterone1-2 µM[1]
Human Liver MicrosomesMidazolam4.7 µM[3]
Human Liver Microsomes (with pre-incubation)Midazolam0.31 µM[3]

Table 2: Recommended Starting Conditions for In Vitro Experiments

ParameterRecommended RangeRationale
Concentration Range 1 µM - 50 µMCovers the reported IC50 values across different experimental systems.[1][3][7]
Pre-incubation Time 15 - 30 minutesSufficient time to allow for mechanism-based inactivation of CYP3A4.[8][9]
Solvent DMSO or EthanolThe compound is reported to be soluble in ethanol.[6] DMSO is a common solvent for in vitro assays.
Final Solvent Conc. < 0.5%High solvent concentrations can inhibit enzyme activity or affect cell health.

Experimental Protocols & Visualizations

Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical experiment to determine the inhibitory potential of this compound on CYP3A4 activity.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • CYP3A4 substrate (e.g., Testosterone, Midazolam)

  • Phosphate (B84403) Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)

  • 96-well microplate

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS for analysis

Workflow:

G cluster_prep Preparation cluster_incubation Incubation Steps (in 96-well plate) cluster_analysis Analysis A Prepare serial dilutions of 6',7'-DHB acetonide in buffer B Prepare HLM suspension in buffer E 1. Add HLM suspension, buffer, and 6',7'-DHB acetonide dilutions A->E C Prepare NADPH regenerating system solution B->E D Prepare substrate solution F 2. Add NADPH system to initiate pre-incubation. Mix. C->F H 4. Add substrate to initiate reaction. Mix. D->H E->F G 3. Pre-incubate at 37°C (e.g., 15-30 min) F->G G->H I 5. Incubate at 37°C (e.g., 10-60 min) H->I J 6. Terminate reaction with cold acetonitrile I->J K 7. Centrifuge to pellet protein J->K L 8. Analyze supernatant by LC-MS/MS for metabolite formation K->L M 9. Calculate % inhibition and IC50 L->M

Caption: Workflow for a CYP3A4 inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in phosphate buffer. Also prepare working solutions of HLMs, the NADPH regenerating system, and the CYP3A4 substrate.

  • Pre-incubation: In a 96-well plate, add the HLM suspension, buffer, and the different concentrations of the inhibitor. To initiate the pre-incubation, add the NADPH regenerating system.

  • Incubate: Mix and pre-incubate the plate at 37°C for 15-30 minutes. This allows the mechanism-based inactivation to occur.[8][9]

  • Reaction: Add the CYP3A4 substrate to all wells to start the metabolic reaction.

  • Incubate: Continue to incubate at 37°C for a predetermined time (e.g., 15 minutes). The time should be within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Calculation: Determine the percentage of inhibition at each concentration relative to a vehicle control (no inhibitor) and calculate the IC50 value.

Mechanism of Action Visualization

The following diagram illustrates the mechanism-based inhibition of CYP3A4.

G DHB 6',7'-DHB Acetonide Active_DHB Active DHB DHB->Active_DHB Hydrolysis Reactive_Int Reactive Intermediate Active_DHB->Reactive_Int Metabolism by CYP3A4 CYP3A4 Active CYP3A4 Enzyme CYP3A4->Reactive_Int Inactive_CYP3A4 Inactive CYP3A4 Complex Metabolite Metabolite CYP3A4->Metabolite Reactive_Int->Inactive_CYP3A4 Covalent Binding No_Metabolite Metabolism Blocked Inactive_CYP3A4->No_Metabolite Drug Drug Substrate Drug->Metabolite Normal Metabolism Drug->No_Metabolite

Caption: Mechanism-based inactivation of CYP3A4 by DHB.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting experiments where low or no inhibition is observed.

G Start Problem: Low/No Inhibition Check_Preincubation Did you include a pre-incubation step with NADPH? Start->Check_Preincubation Check_Concentration Is your concentration range appropriate? (e.g., 1-50 µM) Check_Preincubation->Check_Concentration Yes Sol_A Action: Add a 15-30 min pre-incubation step. Check_Preincubation->Sol_A No Check_Control Did your positive control (e.g., Ketoconazole) show inhibition? Check_Concentration->Check_Control Yes Sol_B Action: Perform a wider dose-response curve. Check_Concentration->Sol_B No Sol_C Action: Check enzyme activity. Use a new batch of microsomes/enzyme. Check_Control->Sol_C No Sol_D Action: Check compound stability and solubility. Prepare fresh solutions. Check_Control->Sol_D Yes

Caption: Troubleshooting logic for low CYP3A4 inhibition.

References

Technical Support Center: Synthesis of 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6',7'-Dihydroxybergamottin acetonide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6',7'-Dihydroxybergamottin?

A1: A widely used and efficient route starts from the commercially available furanocoumarin, bergapten (B1666803). The synthesis involves the demethylation of bergapten to yield bergaptol, followed by geranylation to produce bergamottin (B190657). Subsequent oxidation of bergamottin yields 6',7'-epoxybergamottin, which is then hydrolyzed to 6',7'-Dihydroxybergamottin. A patent describes a method that can produce the desired product in a 70% yield from the epoxide precursor.[1]

Q2: What are the critical parameters for the acetonide protection of 6',7'-Dihydroxybergamottin?

A2: The critical parameters for this reaction include the choice of acetone (B3395972) equivalent, the type and amount of acid catalyst, reaction temperature, and efficient removal of water to drive the reaction equilibrium towards the product. The inherent acid sensitivity of the furanocoumarin lactone ring necessitates the use of mild reaction conditions.

Q3: What are the potential side reactions during the acetonide protection step?

A3: The primary potential side reaction is the acid-catalyzed hydrolysis of the lactone ring in the furanocoumarin core.[2] Additionally, prolonged exposure to strong acids or high temperatures can lead to degradation of the starting material or the product. Inadequate water removal can result in low yields due to the reversible nature of the reaction.

Q4: How can I monitor the progress of the acetonide protection reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane (B92381):ethyl acetate) should be chosen to achieve good separation between the starting diol and the less polar acetonide product. The spots can be visualized under UV light (254 nm).

Q5: What are the recommended methods for purifying this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel.[3] A gradient elution with a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. For highly pure material, High-Performance Liquid Chromatography (HPLC) can be utilized.[4][5][6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the acetonide 1. Inefficient water removal.2. Insufficient catalyst.3. Steric hindrance around the diol.1. Use a Dean-Stark apparatus to azeotropically remove water.2. Add a fresh portion of catalyst.3. Increase the reaction time or consider using a more reactive acetone equivalent like 2,2-dimethoxypropane.
Presence of multiple unidentified spots on TLC 1. Degradation of starting material or product due to harsh acidic conditions.2. Opening of the furanocoumarin lactone ring.1. Use a milder acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS)).2. Reduce the reaction temperature and monitor the reaction closely.3. Perform the reaction under anhydrous conditions.
Product decomposes on silica gel column The silica gel is too acidic.1. Neutralize the silica gel by washing with a solution of triethylamine (B128534) in the eluent.2. Use a different stationary phase, such as neutral alumina.
Difficulty in removing the solvent (e.g., DMF, DMSO) High boiling point of the solvent.1. Perform an aqueous workup and extract the product into a low-boiling organic solvent.2. Use a high-vacuum pump to remove the solvent at a lower temperature.
Acetonide deprotection during workup or purification The product is exposed to acidic conditions.1. Ensure all aqueous solutions used in the workup are neutral or slightly basic.2. Avoid using acidic solvents for chromatography.

Experimental Protocols

Synthesis of 6',7'-Dihydroxybergamottin from Bergapten

This protocol is adapted from a patented procedure with reported high yield.[1]

  • Demethylation of Bergapten to Bergaptol: Bergapten is demethylated using a suitable demethylating agent, such as boron tribromide or pyridine (B92270) hydrochloride, to yield bergaptol.

  • Geranylation of Bergaptol to Bergamottin: Bergaptol is reacted with geranyl bromide under phase-transfer catalysis conditions (e.g., with a quaternary ammonium (B1175870) salt) to yield bergamottin.

  • Epoxidation of Bergamottin: Bergamottin is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) to form 6',7'-epoxybergamottin.

  • Hydrolysis of 6',7'-epoxybergamottin: The epoxide is hydrolyzed under acidic conditions (e.g., with perchloric acid in dioxane) to afford 6',7'-Dihydroxybergamottin. The final product is purified by column chromatography. A 70% yield for this final step has been reported.[1]

Acetonide Protection of 6',7'-Dihydroxybergamottin

This is a general protocol that should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 6',7'-Dihydroxybergamottin (1 equivalent) in anhydrous acetone (or a mixture of an inert solvent and 2,2-dimethoxypropane, 1.5 equivalents), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Acetonide Protection

Catalyst Acetone Source Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
p-TsOHAcetone25-504-870-85
PPTS2,2-Dimethoxypropane256-1280-95
Amberlyst-15Acetone408-1665-80
Anhydrous CuSO₄Acetone5012-2450-70

Table 2: HPLC Purification Parameters for Furanocoumarins

Parameter Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 310 nm
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6',7'-Dihydroxybergamottin cluster_protection Acetonide Protection cluster_purification Purification bergapten Bergapten bergaptol Bergaptol bergapten->bergaptol Demethylation bergamottin Bergamottin bergaptol->bergamottin Geranylation epoxide 6',7'-Epoxybergamottin bergamottin->epoxide Epoxidation diol 6',7'-Dihydroxybergamottin epoxide->diol Hydrolysis acetonide This compound diol->acetonide Acetone, Acid Catalyst crude Crude Product pure Pure Acetonide crude->pure Column Chromatography / HPLC

Caption: Experimental workflow for the synthesis and protection of 6',7'-Dihydroxybergamottin.

troubleshooting_logic start Low Yield in Acetonide Protection check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in sufficient amount? check_water->check_catalyst Yes solution_water Use Dean-Stark or a drying agent. check_water->solution_water No side_reactions Are there side products indicating degradation? check_catalyst->side_reactions Yes solution_catalyst Add more catalyst or use a fresh batch. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions too harsh? solution_conditions Use milder catalyst (PPTS), lower temperature. check_conditions->solution_conditions side_reactions->check_conditions Yes solution_purification Neutralize silica gel before chromatography. side_reactions->solution_purification No (Decomposition on column)

Caption: Troubleshooting logic for low yield in the acetonide protection step.

signaling_pathway_degradation furanocoumarin Furanocoumarin Core intermediate Protonated Lactone Intermediate furanocoumarin->intermediate Protonation acid H+ opened_ring Ring-Opened Hydroxy Acid intermediate->opened_ring Nucleophilic Attack hydrolysis Hydrolysis (H₂O)

Caption: Potential acid-catalyzed degradation pathway of the furanocoumarin lactone ring.

References

avoiding off-target effects of 6',7'-Dihydroxybergamottin acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6',7'-Dihydroxybergamottin Acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 6',7'-Dihydroxybergamottin (DHB) acetonide in experimental settings. This guide offers troubleshooting advice and detailed protocols to help mitigate and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of 6',7'-Dihydroxybergamottin (DHB) and its acetonide derivative?

The most well-documented off-target effect of DHB is the potent, mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4).[1][2][3] DHB is a major contributor to the "grapefruit juice effect," where the co-administration of grapefruit juice with certain drugs leads to altered drug metabolism and bioavailability.[4][5] This inhibition is irreversible and time-dependent.[3][6]

Q2: Are there other known off-target effects of DHB acetonide?

Q3: What are the physicochemical properties of DHB acetonide I should be aware of?

DHB acetonide is a coumarin (B35378) derivative.[8] It is generally a solid at room temperature and is soluble in DMSO.[8] Due to its hydrophobic nature, it may precipitate when diluted into aqueous cell culture media.[9][10] Careful preparation of stock solutions and final dilutions is critical to ensure accurate dosing and avoid artifacts from compound precipitation.

Q4: How should I prepare and handle DHB acetonide for in vitro experiments?

It is recommended to prepare a high-concentration stock solution in 100% DMSO.[8][11] For cell-based assays, this stock should be serially diluted to an intermediate concentration before final dilution into the cell culture medium to minimize the final DMSO concentration (typically below 0.5%, and for sensitive primary cells, below 0.1%).[12] To avoid precipitation, it is advisable to add the compound to the media and mix well immediately.[11] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8][13]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular effect that does not align with the known or hypothesized on-target activity of DHB acetonide, or your results are highly variable between experiments.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Is the Effect On-Target? cluster_3 Conclusion A Unexpected or Inconsistent Cellular Phenotype B Confirm Compound Integrity and Concentration A->B C Assess Cell Health and Culture Consistency A->C D Review Experimental Protocol for Deviations A->D E Perform Dose-Response and Compare EC50 to On-Target IC50 D->E F Use a Structurally Unrelated Inhibitor for the Same Target E->F G Genetic Validation (e.g., siRNA, CRISPR) F->G H Phenotype is Likely On-Target G->H Consistent Results I Phenotype is Likely Off-Target G->I Discrepant Results G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Parallel Assays cluster_3 Data Analysis A Seed cells in 96-well plates B Prepare serial dilutions of DHB acetonide A->B C Treat cells for defined duration (e.g., 24-72h) B->C D Phenotypic Assay (e.g., reporter gene, protein expression) C->D E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->E F Determine EC50 (Phenotypic Effect) D->F G Determine CC50 (Cytotoxicity) E->G H Calculate Selectivity Index (CC50 / EC50) F->H G->H G A DHB Acetonide B CYP3A4 Enzyme A->B Inhibits D Metabolized Drug (Inactive) B->D Produces E Increased Plasma Concentration of Drug B->E Inhibition leads to C Drug (CYP3A4 Substrate) C->B Metabolized by C->E Increased Bioavailability

References

Navigating Inconsistent Results in CYP3A4 Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining reliable and reproducible data from in vitro cytochrome P450 3A4 (CYP3A4) inhibition assays is paramount for accurately predicting drug-drug interactions. However, the complex nature of this key drug-metabolizing enzyme often leads to inconsistent results, causing delays and uncertainty in drug development pipelines. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you identify and resolve common issues encountered during CYP3A4 inhibition assays.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your CYP3A4 inhibition assays, offering potential causes and actionable solutions.

Question 1: Why am I observing high variability in my IC50 values for the same compound across replicate experiments?

Potential Causes:

  • Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, test compounds, or enzymes can lead to significant variability.

  • Compound Solubility Issues: The test compound may not be fully dissolved in the assay buffer, leading to an inaccurate effective concentration.

  • Variable Incubation Times: Inconsistent timing of incubation steps, especially the pre-incubation and reaction times, can affect enzyme activity and inhibition.

  • Cell/Microsome Viability and Activity: The enzymatic activity of liver microsomes or cells can vary between batches or with improper storage and handling.

  • Inconsistent Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the test compound may vary between wells, impacting CYP3A4 activity.

Solutions:

  • Pipetting Technique: Calibrate and regularly service all pipettes. For viscous solutions, consider using reverse pipetting techniques.

  • Compound Solubility: Visually inspect for any precipitate in your stock and working solutions. If solubility is a concern, consider optimizing the solvent or using a different formulation. Ensure the final solvent concentration is consistent and as low as possible (typically <0.5% v/v).

  • Standardize Incubation: Use a calibrated timer for all incubation steps and ensure consistent timing for all plates and wells.

  • Quality Control of Biological Reagents: Aliquot and store human liver microsomes at -80°C to avoid repeated freeze-thaw cycles. Always handle them on ice. Run a positive control with a known inhibitor (e.g., ketoconazole) in every assay to ensure the biological system is performing as expected.

  • Solvent Control: Prepare a master mix of your test compound dilutions to minimize variability in solvent concentration across wells.

Question 2: My positive control inhibitor (e.g., ketoconazole) shows a weaker than expected IC50 value. What could be the issue?

Potential Causes:

  • Degraded Inhibitor: The stock solution of the positive control inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles.

  • Suboptimal Assay Conditions: The concentration of the CYP3A4 substrate or the enzyme itself might be too high, requiring a higher concentration of the inhibitor to achieve 50% inhibition.

  • Incorrect Buffer Composition: The pH or ionic strength of the assay buffer may not be optimal for the inhibitor's binding to the enzyme.

  • Solvent Effects: The type and concentration of the organic solvent can influence the potency of the inhibitor.[1]

Solutions:

  • Fresh Positive Control: Prepare fresh dilutions of the positive control inhibitor from a new or properly stored stock solution for each experiment.

  • Assay Optimization: Re-evaluate the concentrations of the substrate and enzyme. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

  • Buffer Verification: Check the pH of your buffer and ensure all components are correctly prepared.

  • Solvent Consistency: Ensure the final solvent concentration is consistent across all wells, including the positive control.

Question 3: I am not observing a significant IC50 shift in my time-dependent inhibition (TDI) assay for a known time-dependent inhibitor.

Potential Causes:

  • Insufficient Pre-incubation Time: The pre-incubation period may be too short for the inhibitor to be metabolized to its active inhibitory form and inactivate the enzyme.

  • Absence or Depletion of NADPH: The NADPH regenerating system may be inactive or depleted, preventing the metabolic activation of the time-dependent inhibitor.

  • Solvent Masking Effects: Certain solvents, particularly DMSO, can mask or attenuate the time-dependent inhibition of CYP3A4.[2]

  • Low Microsomal Protein Concentration: A very low protein concentration in the pre-incubation step might not be sufficient to generate enough of the reactive metabolite.

Solutions:

  • Optimize Pre-incubation Time: Increase the pre-incubation time (e.g., from 30 minutes to 60 or 90 minutes) to allow for sufficient enzyme inactivation.[3]

  • Verify NADPH Regeneration: Use a fresh, properly prepared NADPH regenerating system for each experiment.

  • Solvent Choice: If possible, use alternative solvents like acetonitrile (B52724) or methanol, which have been shown to have less of a masking effect on TDI compared to DMSO.[1] If DMSO must be used, keep the final concentration as low as possible.

  • Adjust Protein Concentration: Ensure the microsomal protein concentration in the pre-incubation is adequate. However, be aware that very high protein concentrations can lead to inhibitor depletion due to non-specific binding.[4]

Frequently Asked Questions (FAQs)

Q1: What is the acceptable final concentration of DMSO in a CYP3A4 inhibition assay?

A1: It is recommended to keep the final concentration of DMSO below 0.5% (v/v), and preferably at or below 0.2%.[4] DMSO can directly inhibit CYP3A4 activity, and its effects can be concentration-dependent.[1]

Q2: How do I choose the right substrate for my CYP3A4 inhibition assay?

A2: The choice of substrate can influence the IC50 values obtained for an inhibitor.[1][2] Midazolam and testosterone (B1683101) are two commonly used and well-characterized substrates for CYP3A4. It is often recommended to use a substrate that is specific for CYP3A4 and has a well-established metabolic pathway.

Q3: What is the difference between direct, time-dependent, and metabolism-dependent inhibition?

A3:

  • Direct Inhibition: The inhibitor binds reversibly to the enzyme and the inhibition is immediate.

  • Time-Dependent Inhibition (TDI): The inhibitory effect increases with the duration of pre-incubation of the inhibitor with the enzyme. This often involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.

  • Metabolism-Dependent Inhibition (MDI): This is a form of TDI where the metabolic activation of the inhibitor is dependent on NADPH.

Q4: What is an IC50 shift assay and why is it important?

A4: An IC50 shift assay is used to determine if a compound is a time-dependent inhibitor of a CYP enzyme.[5] The IC50 value of the test compound is determined with and without a pre-incubation step in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation (a "shift" to the left in the dose-response curve) indicates time-dependent inhibition. This is crucial for predicting potentially significant drug-drug interactions.

Data Presentation

Table 1: Effect of Organic Solvents on CYP3A4 Activity

SolventConcentration (% v/v)SubstrateSystemEffect on CYP3A4 Activity
DMSO0.1DiazepamrCYP3A4Competitive or mixed-type inhibition
DMSO>0.1MidazolamP450-Glo™Significant inhibition
DMSO0.5 - 2.5VariousHuman HepatocytesConcentration-dependent inhibition/induction
Acetonitrile≤ 2MidazolamHuman Liver MicrosomesMinimal to modest impact
Methanol≤ 2MidazolamHuman Liver MicrosomesMinimal to modest impact

Table 2: IC50 Values of Ketoconazole for CYP3A4 Inhibition with Different Substrates

SubstrateIC50 (µM)Test System
Testosterone0.90 (for (-)-ketoconazole)Human Liver Microsomes[1][2]
Testosterone1.69 (for (+)-ketoconazole)Human Liver Microsomes[1][2]
Midazolam1.04 (for (-)-ketoconazole)Human Liver Microsomes[1][2]
Midazolam1.46 (for (+)-ketoconazole)Human Liver Microsomes[1][2]
Nifedipine~0.011 - 0.045 (Ki values)Human Liver Microsomes[3]
Triazolam~0.011 - 0.045 (Ki values)Human Liver Microsomes[3]

Experimental Protocols

Protocol 1: Standard CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • Test compound and positive control (e.g., ketoconazole) dissolved in a suitable solvent (e.g., DMSO, acetonitrile, or methanol)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and positive control in the chosen solvent.

  • Prepare Incubation Mixture: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

    • Test compound or positive control at various concentrations (ensure the final solvent concentration is consistent and low, e.g., <0.5%).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP3A4 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Start NADPH Regeneration: Add the NADPH regenerating system to each well to initiate the enzymatic reaction.

  • Terminate Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift)

This protocol is designed to assess the time-dependent inhibitory potential of a test compound.

Procedure:

This assay follows a similar procedure to the standard IC50 determination but includes a crucial pre-incubation step with and without NADPH.

  • Prepare Three Sets of Incubations:

    • Set 1 (0-minute pre-incubation): No pre-incubation with NADPH. The test compound, microsomes, and NADPH regenerating system are added simultaneously with the substrate.

    • Set 2 (30-minute pre-incubation without NADPH): Pre-incubate the test compound and microsomes for 30 minutes at 37°C without the NADPH regenerating system. Then, add the NADPH regenerating system and substrate to start the reaction.

    • Set 3 (30-minute pre-incubation with NADPH): Pre-incubate the test compound, microsomes, and the NADPH regenerating system for 30 minutes at 37°C. Then, add the substrate to start the reaction.

  • Follow Steps 5-10 from Protocol 1 for each set of incubations.

  • Data Analysis: Determine the IC50 value for each of the three conditions. An IC50 shift is calculated as the ratio of the IC50 from the 30-minute pre-incubation without NADPH to the IC50 from the 30-minute pre-incubation with NADPH. A shift ratio greater than 1.5 or 2 is generally considered indicative of time-dependent inhibition.[5]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Substrate) add_reagents Add Buffer, Microsomes, and Test Compound to Plate prep_reagents->add_reagents prep_compound Prepare Test Compound Serial Dilutions prep_compound->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate & NADPH) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction (Add Quenching Solution) incubate->stop_reaction process_sample Centrifuge and Collect Supernatant stop_reaction->process_sample lcms_analysis LC-MS/MS Analysis process_sample->lcms_analysis data_analysis Calculate % Inhibition and Determine IC50 lcms_analysis->data_analysis

Caption: General experimental workflow for a CYP3A4 inhibition assay.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent IC50 Results check_pipetting Verify Pipetting Accuracy and Calibration start->check_pipetting check_solubility Assess Compound Solubility (Visual Inspection, Solvent) start->check_solubility check_reagents Evaluate Reagent Quality (Microsomes, NADPH, Controls) start->check_reagents check_conditions Review Assay Conditions (Incubation Times, Concentrations) start->check_conditions sol_pipetting Refine Pipetting Technique (e.g., Reverse Pipetting) check_pipetting->sol_pipetting sol_solubility Optimize Solvent System or Compound Formulation check_solubility->sol_solubility sol_reagents Use Fresh Aliquots and Run QC Checks check_reagents->sol_reagents sol_conditions Strictly Standardize Protocols and Optimize Concentrations check_conditions->sol_conditions end_node Consistent Results sol_pipetting->end_node sol_solubility->end_node sol_reagents->end_node sol_conditions->end_node

Caption: Troubleshooting decision tree for inconsistent CYP3A4 IC50 results.

References

Technical Support Center: Refining Purification Methods for 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 6',7'-Dihydroxybergamottin acetonide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low recovery of the acetonide after chromatographic separation. - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing the compound to either elute too quickly with impurities or remain strongly adsorbed to the stationary phase. - Compound Degradation: 6',7'-Dihydroxybergamottin and its derivatives can be sensitive to prolonged exposure to certain solvents or silica (B1680970) gel. - Incomplete Elution: The compound may not have been fully eluted from the column.- Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane (B92381):ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.3 on TLC. - Use a Deactivated Stationary Phase: Consider using silica gel deactivated with a small percentage of water or triethylamine (B128534) to minimize interaction and potential degradation. - Ensure Complete Elution: After the main fraction is collected, flush the column with a more polar solvent to check for any remaining compound.
PUR-002 Co-elution of impurities with the desired compound. - Similar Polarity of Impurities: Impurities with similar polarity to the target compound are difficult to separate. - Overloading the Column: Exceeding the loading capacity of the column leads to poor separation.- Employ a Different Chromatographic Technique: Consider using reverse-phase chromatography (C18) or preparative HPLC for higher resolution. - Gradient Elution: Utilize a solvent gradient during column chromatography to improve the separation of closely eluting compounds. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
PUR-003 The purified compound appears as an oil and will not crystallize. - Presence of Residual Solvents: Trace amounts of solvent can inhibit crystallization. - Presence of Minor Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. - Compound is Amorphous: The acetonide may exist as an amorphous solid under the conditions used.- High-Vacuum Drying: Dry the sample under a high vacuum for an extended period to remove residual solvents. - Re-purification: If impurities are suspected, re-purify a small sample by preparative TLC or HPLC. - Test Various Crystallization Solvents: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate (B1210297), dichloromethane) and a poor solvent (e.g., hexane, pentane) is often effective. One patent suggests crystallizing the parent compound, 6',7'-Dihydroxybergamottin, from a hexane:ethyl acetate mixture[1].
PUR-004 The compound shows signs of degradation on TLC (e.g., streaking, new spots). - Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. - Exposure to Light or Air: Some furanocoumarins are known to be sensitive to light and oxidation.- Use Neutral or Basic Alumina (B75360): As an alternative stationary phase, neutral or basic alumina can prevent degradation of acid-sensitive compounds. - Work in Dim Light and Under Inert Atmosphere: Protect the compound from light by wrapping flasks in foil and conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a column chromatography solvent system for the purification of this compound?

A1: Based on the polarity of related furanocoumarins, a good starting point for normal-phase column chromatography on silica gel would be a mixture of hexane and ethyl acetate. We recommend starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the acetonide on a TLC plate.

Q2: How can I confirm the purity of my final product?

A2: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and can often detect impurities not visible by Thin-Layer Chromatography (TLC). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired compound.

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term storage, the purified compound should be stored as a solid in a tightly sealed container at -20°C, protected from light. If stored in solution, use an inert solvent and store at -80°C for short periods. Furanocoumarins can be unstable over time, especially when exposed to light and air.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative or a complementary technique to normal-phase chromatography, especially for separating non-polar impurities. A common reverse-phase system would use a C18-functionalized silica gel as the stationary phase and a gradient of water and acetonitrile (B52724) or methanol (B129727) as the mobile phase.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Furanocoumarins as a class of compounds can be photosensitizing and may cause skin irritation upon exposure to UV light. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions in an orderly manner.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Fraction Pooling and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Drying:

    • Dry the purified compound under high vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical yields for the synthesis of 6',7'-Dihydroxybergamottin from Bergamottin as a reference.

PrecursorProductReported YieldReference
Bergamottin6',7'-Dihydroxybergamottin16%[1]
Bergamottin6',7'-Dihydroxybergamottin70%

Note: Specific yield for the acetonide formation and subsequent purification will depend on the reaction conditions and purification efficiency.

Visualizations

experimental_workflow cluster_extraction Crude Product Preparation cluster_purification Purification cluster_final_product Final Product start Crude this compound dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate dry Dry under High Vacuum evaporate->dry analyze Purity & Structural Analysis (HPLC, NMR, MS) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Chromatography check_tlc Review TLC of Crude vs. Purified start->check_tlc degradation Degradation on Column? check_tlc->degradation Streaking or New Spots poor_elution Compound Still on Column? check_tlc->poor_elution Clean Spot, Low Mass poor_separation Co-elution with Impurities? check_tlc->poor_separation Multiple Spots in Purified Fraction solution_degradation Use Deactivated Silica or Alumina degradation->solution_degradation solution_elution Flush Column with Polar Solvent poor_elution->solution_elution solution_separation Optimize Solvent System or Change Method poor_separation->solution_separation

Caption: Troubleshooting logic for low yield in chromatographic purification.

References

Technical Support Center: 6',7'-Dihydroxybergamottin Acetonide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of 6',7'-Dihydroxybergamottin acetonide. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can arise from issues in the preparation of the precursor, 6',7'-Dihydroxybergamottin, or during the final acetonide protection step.

Issue 1: Low Yield in the Synthesis of 6',7'-Dihydroxybergamottin

The synthesis of the diol precursor is a critical step, and reported yields have varied significantly. A common route involves the dihydroxylation of bergamottin (B190657).

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. - Reagent Stoichiometry: Use a slight excess of the dihydroxylating agent (e.g., osmium tetroxide with an appropriate co-oxidant like N-methylmorpholine N-oxide).
Side Reactions - Over-oxidation: The furan (B31954) ring and other parts of the molecule can be susceptible to oxidation. Control the reaction temperature, keeping it low (e.g., 0°C to room temperature). - Epoxide Formation: Incomplete hydrolysis of the osmate ester can lead to epoxide intermediates. Ensure adequate workup with a reducing agent like sodium bisulfite.
Degradation of Product - Acid/Base Sensitivity: Furanocoumarins can be sensitive to strong acids and bases. Maintain a neutral pH during workup and purification. - Light Sensitivity: Some coumarin (B35378) derivatives are light-sensitive. Protect the reaction mixture from direct light.
Purification Losses - Chromatography: Use a well-chosen solvent system for column chromatography to ensure good separation from byproducts and unreacted starting material. A common system is a gradient of ethyl acetate (B1210297) in hexane (B92381).[1] - Crystallization: If crystallization is used for purification, ensure the appropriate solvent mixture is used to minimize losses in the mother liquor. A hexane:ethyl acetate mixture has been used for the crystallization of 6',7'-dihydroxybergamottin.[1]

Reported Yields for 6',7'-Dihydroxybergamottin Synthesis from Bergamottin:

Reported YieldReference
16%Dreyer, D. L. et al., Phytochem. 12:3011-3013 (1973) as cited in US Patent 6,160,006A[1]
70%Bellevue, F.H., III, et al. Bioorg. Med. Chem. Lett. 7(20), 2593-2598 (1997)[2]

This significant variation suggests that reaction conditions are critical for achieving a high yield.

Issue 2: Low Yield in the Acetonide Protection Step

The final step, the protection of the 1,2-diol as an acetonide, can also be a source of low yield.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inefficient Acetal Formation - Catalyst Choice: A variety of Lewis and Brønsted acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), iodine, or a cation exchange resin.[3][4] For sensitive substrates, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) may be beneficial. - Water Removal: The reaction is an equilibrium. Ensure the removal of water, which is a byproduct. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent like anhydrous copper sulfate (B86663) or molecular sieves. 2,2-dimethoxypropane (B42991) can also be used as it reacts with water to drive the equilibrium.
Substrate Decomposition - Acid Sensitivity: The furanocoumarin core may be sensitive to strong acidic conditions. Use a catalytic amount of a mild acid and monitor the reaction closely to avoid prolonged reaction times that can lead to decomposition. - Elevated Temperatures: Avoid high temperatures which can promote side reactions. The reaction is often performed at room temperature.
Incomplete Reaction - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. - Reagent Concentration: Use a large excess of acetone (B3395972) or 2,2-dimethoxypropane to drive the reaction forward.
Difficult Purification - Work-up: Neutralize the acid catalyst during workup to prevent deprotection during concentration and purification. A mild base wash (e.g., saturated sodium bicarbonate solution) is recommended. - Chromatography: The acetonide product will be significantly less polar than the diol starting material. Adjust the solvent system for chromatography accordingly (e.g., a higher ratio of hexane to ethyl acetate).

Common Conditions for Acetonide Protection of Diols:

Reagent SystemCatalystSolventTypical Conditions
AcetoneAnhydrous CuSO₄AcetoneRoom Temperature, 24-48h
AcetoneCation Exchange ResinToluene or neatRoom Temperature or Reflux, 5-10h[3]
2,2-Dimethoxypropanep-TsOH (catalytic)Dichloromethane or AcetoneRoom Temperature, 1-4h
2,2-DimethoxypropaneIodine (catalytic)2,2-Dimethoxypropane (neat)Room Temperature[4]

Experimental Protocols

Synthesis of 6',7'-Dihydroxybergamottin (Representative Protocol)

This protocol is based on general dihydroxylation methods and literature reports. Optimization may be required.

  • Dissolve Bergamottin: Dissolve bergamottin in a suitable solvent system such as a mixture of acetone and water.

  • Add Co-oxidant and Catalyst: Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents) to the solution. In a separate vial, dissolve a catalytic amount of osmium tetroxide (OsO₄) (e.g., 1 mol%) in toluene.

  • Initiate Reaction: Add the OsO₄ solution to the stirred bergamottin solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench Reaction: Add a saturated aqueous solution of sodium bisulfite and stir for 1 hour.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Synthesis of this compound (Representative Protocol)

This is a general protocol for acetonide formation and should be optimized for this specific substrate.

  • Prepare Reaction Mixture: Dissolve 6',7'-Dihydroxybergamottin in anhydrous acetone or a mixture of acetone and dichloromethane.

  • Add Reagent and Catalyst: Add 2,2-dimethoxypropane (2-3 equivalents) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The product spot should have a higher Rf value than the starting diol.

  • Quench Reaction: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Frequently Asked Questions (FAQs)

Q1: My yield of 6',7'-Dihydroxybergamottin is very low. What is the most likely cause?

A1: The most probable causes for a low yield of the diol are incomplete reaction, over-oxidation, or product degradation during workup. Ensure you are using a slight excess of the oxidizing agent and monitoring the reaction to completion by TLC. It is also crucial to maintain a low temperature to minimize side reactions and to work up the reaction under neutral conditions to prevent degradation of the furanocoumarin core.

Q2: I am having trouble with the acetonide protection step. The reaction is not going to completion. What can I do?

A2: To drive the reaction to completion, ensure that water is effectively removed from the reaction mixture. Using 2,2-dimethoxypropane as a reagent is often more effective than acetone alone, as it consumes the water byproduct. You can also try increasing the amount of the acid catalyst, but be cautious as this may lead to substrate decomposition. Using a milder catalyst like PPTS with a longer reaction time could also be an option.

Q3: What are the black/brown impurities I see in my dihydroxylation reaction?

A3: The formation of black or brown precipitates is often due to the formation of lower-valent osmium species (osmium black) if the re-oxidation of Os(VI) to Os(VIII) is not efficient. Ensure you have an adequate amount of the co-oxidant (e.g., NMO) present.

Q4: How do I know if the acetonide has formed?

A4: The formation of the acetonide can be confirmed by several methods. On a TLC plate, the acetonide product will be significantly less polar (higher Rf value) than the diol starting material. For structural confirmation, ¹H NMR spectroscopy is definitive. You will observe a new singlet integrating to six protons in the region of 1.3-1.5 ppm, corresponding to the two methyl groups of the acetonide.

Q5: Can I use a different protecting group for the diol?

A5: Yes, other diol protecting groups can be used, such as silyl (B83357) ethers (e.g., TBS). However, the stability of these groups under various reaction conditions must be considered, especially if further synthetic steps are planned. Acetonides are often chosen for their ease of formation and cleavage under mild acidic conditions.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Bergamottin Bergamottin Diol 6',7'-Dihydroxybergamottin Bergamottin->Diol Dihydroxylation (e.g., OsO4/NMO) Acetonide This compound Diol->Acetonide Acetonide Protection (e.g., Acetone, p-TsOH)

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Step Identify Problematic Step Start->Check_Step Dihydroxylation Dihydroxylation Step Check_Step->Dihydroxylation Precursor Synthesis Acetonide_Protection Acetonide Protection Step Check_Step->Acetonide_Protection Final Step Incomplete_Rxn_D Incomplete Reaction? Dihydroxylation->Incomplete_Rxn_D Incomplete_Rxn_A Incomplete Reaction? Acetonide_Protection->Incomplete_Rxn_A Side_Rxn_D Side Reactions? Incomplete_Rxn_D->Side_Rxn_D No Optimize_Time_D Increase Reaction Time/ Reagent Stoichiometry Incomplete_Rxn_D->Optimize_Time_D Yes Purification_D Purification Issues? Side_Rxn_D->Purification_D No Control_Temp Control Temperature/ Use Milder Reagents Side_Rxn_D->Control_Temp Yes Optimize_Chroma Optimize Chromatography/ Crystallization Purification_D->Optimize_Chroma Yes End Improved Yield Purification_D->End No Optimize_Time_D->End Control_Temp->End Optimize_Chroma->End Decomposition_A Decomposition? Incomplete_Rxn_A->Decomposition_A No Remove_Water Ensure Water Removal/ Use DMP Incomplete_Rxn_A->Remove_Water Yes Purification_A Purification Issues? Decomposition_A->Purification_A No Mild_Catalyst Use Milder Acid Catalyst/ Control Temperature Decomposition_A->Mild_Catalyst Yes Optimize_Workup Neutralize Catalyst/ Adjust Chromatography Purification_A->Optimize_Workup Yes Purification_A->End No Remove_Water->End Mild_Catalyst->End Optimize_Workup->End

References

how to prevent degradation of 6',7'-Dihydroxybergamottin acetonide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 6',7'-Dihydroxybergamottin acetonide to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The acetonide group, which protects the diol, is susceptible to cleavage under acidic conditions, which leads to the formation of 6',7'-Dihydroxybergamottin and acetone.

  • Photodegradation: The furanocoumarin core of the molecule is inherently sensitive to light, particularly UV-A radiation.[1] Exposure can trigger photooxidation and other photochemical reactions, resulting in the formation of various degradation products.

  • Oxidation: The molecule can be susceptible to oxidation, a process that can be accelerated by exposure to light and elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is crucial to adhere to the following storage recommendations. These conditions are designed to mitigate the risks of hydrolysis, photodegradation, and oxidation.

FormStorage TemperatureDurationContainerAdditional Precautions
Solid (Powder) -20°CUp to 3 yearsAmber glass vial, tightly sealedStore under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
4°CUp to 2 yearsAmber glass vial, tightly sealedFor short-term storage. Protect from light.
In Solvent -80°CUp to 6 monthsAmber glass vial with a PTFE-lined capUse anhydrous solvents and prepare solutions fresh if possible. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAmber glass vial with a PTFE-lined capFor very short-term storage.

Q3: I've been storing my this compound at -20°C, but I suspect it has degraded. What could be the cause?

A3: Even with storage at -20°C, degradation can occur if other conditions are not met. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause. Common issues include exposure to light during handling, moisture ingress leading to hydrolysis, or repeated freeze-thaw cycles of solutions.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common method for quantifying the parent compound and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the chemical structure of any degradation products.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of this compound has degraded, follow this logical troubleshooting guide to identify the potential cause.

Troubleshooting_Degradation start Degradation Suspected check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? start->check_storage check_handling Review Handling Procedures: - Exposure to air/moisture? - Solvent purity? - Freeze-thaw cycles? start->check_handling analytical_testing Perform Analytical Testing: - HPLC-UV/MS - NMR check_storage->analytical_testing check_handling->analytical_testing hydrolysis Potential Cause: Hydrolysis of Acetonide analytical_testing->hydrolysis New peak corresponding to 6',7'-Dihydroxybergamottin photodegradation Potential Cause: Photodegradation analytical_testing->photodegradation Multiple new peaks observed oxidation Potential Cause: Oxidation analytical_testing->oxidation Specific oxidation products detected remediate Implement Corrective Actions: - Optimize storage - Refine handling protocols - Use fresh sample hydrolysis->remediate photodegradation->remediate oxidation->remediate Stability_Study_Workflow start Start Stability Study sample_prep Prepare Samples (Solid or Solution) start->sample_prep storage Place in Stability Chambers (Controlled T, RH, Light) sample_prep->storage time_points Pull Samples at Pre-defined Time Points storage->time_points analysis Analyze Samples: - Appearance - Purity (HPLC) - Degradants time_points->analysis data_eval Evaluate Data & Determine Degradation Rate analysis->data_eval end Establish Storage Recommendations data_eval->end

References

overcoming experimental limitations of using 6',7'-Dihydroxybergamottin acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6',7'-Dihydroxybergamottin (DHB) acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 6',7'-Dihydroxybergamottin acetonide in research?

A1: 6',7'-Dihydroxybergamottin (DHB) and its derivatives, including the acetonide, are primarily used as potent inhibitors of cytochrome P450 3A4 (CYP3A4).[1][2][3] CYP3A4 is a crucial enzyme involved in the metabolism of a large number of drugs. By inhibiting this enzyme, DHB and its acetonide can be used to study drug-drug interactions, enhance the bioavailability of CYP3A4-metabolized drugs, and investigate the role of CYP3A4 in various physiological and pathological processes.[2][4][5]

Q2: Why would I use the acetonide derivative instead of the parent 6',7'-Dihydroxybergamottin (DHB)?

A2: While direct comparative studies are limited, the acetonide group is typically introduced to a molecule to increase its lipophilicity. This increased lipophilicity may enhance cell membrane permeability and potentially improve the metabolic stability of the compound compared to the parent diol (DHB). Researchers might choose the acetonide for experiments requiring efficient cellular uptake or for in vivo studies where metabolic degradation could be a concern.

Q3: What are the known off-target effects of 6',7'-Dihydroxybergamottin and its derivatives?

A3: Beyond the well-documented inhibition of CYP3A4, furanocoumarins like DHB have been shown to modulate several other cellular signaling pathways. These include the STAT3, NF-κB, PI3K/AKT, and MAPK pathways.[6][7] It is crucial to consider these potential off-target effects when designing experiments and interpreting results. Additionally, some furanocoumarins have been found to inhibit P-glycoprotein (P-gp), an important drug efflux transporter.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is a lipophilic compound with low aqueous solubility.Prepare a stock solution in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). For aqueous working solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.
Inconsistent or No Inhibition of CYP3A4 Activity 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The final concentration in the assay may be too low. 3. Cell-based Assay Issues: Poor cell health, low CYP3A4 expression, or compound precipitation in media.1. Store the solid compound at -20°C and stock solutions at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution and ensure accurate dilution. Perform a concentration-response experiment to determine the optimal inhibitory concentration. 3. Ensure cells are healthy and in the logarithmic growth phase. Use a cell line with robust and consistent CYP3A4 expression. Visually inspect for any precipitation of the compound in the cell culture media.
High Background Signal in Cellular Assays The compound itself may be fluorescent, interfering with fluorescent-based readouts.Run a control with the compound in cell-free media to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If there is significant interference, consider using a non-fluorescent assay format or subtracting the background fluorescence.
Unexpected Cellular Effects The observed effects may be due to off-target activities of the compound.Be aware of the known off-target effects on signaling pathways such as STAT3, NF-κB, PI3K/AKT, and MAPK.[6][7] Consider using specific inhibitors for these pathways as controls to dissect the observed cellular phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data for 6',7'-Dihydroxybergamottin (DHB), which can serve as a reference for experiments with its acetonide derivative. Note that the acetonide's properties may vary.

Table 1: In Vitro CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin (DHB)

System Substrate IC50 Value Reference
Rat Liver Microsomes6β-hydroxytestosterone formation25 µM[1][3]
Human CYP3A4 cDNA-1-2 µM[2]
Human Liver MicrosomesMidazolam α-hydroxylation4.7 µM[3]
Human Liver Microsomes (with preincubation)Midazolam α-hydroxylation0.31 µM[3]

Table 2: Physicochemical Properties of 6',7'-Dihydroxybergamottin (DHB)

Property Value
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Solubility in Ethanol~10 mg/mL
Solubility in DMSO and DMF~30 mg/mL
Storage Temperature (solid)-20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Microsome Preparation: Thaw a vial of pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration in a pre-warmed reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).

  • Pre-incubation (for mechanism-based inhibition):

    • Add the diluted microsomes to a 96-well plate.

    • Add the inhibitor dilutions or controls to the wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Initiation: Add the CYP3A4 substrate (e.g., midazolam or testosterone) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction plate at 37°C with shaking for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite.

  • Data Analysis: Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC50 value by non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Acetonide Stock Solution (DMSO) prep_working Prepare Working Solutions prep_stock->prep_working pre_incubation Pre-incubation (Microsomes + Inhibitor) prep_working->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction incubation->termination lcms LC-MS/MS Analysis termination->lcms data_analysis Data Analysis (IC50 Determination) lcms->data_analysis

Caption: Experimental workflow for a CYP3A4 inhibition assay.

signaling_pathways cluster_cyp Primary Target cluster_off_target Potential Off-Target Effects DHB_Acetonide 6',7'-Dihydroxybergamottin Acetonide CYP3A4 CYP3A4 DHB_Acetonide->CYP3A4 Inhibition STAT3 STAT3 Pathway DHB_Acetonide->STAT3 NFkB NF-κB Pathway DHB_Acetonide->NFkB PI3K_AKT PI3K/AKT Pathway DHB_Acetonide->PI3K_AKT MAPK MAPK Pathway DHB_Acetonide->MAPK Drug Metabolism Drug Metabolism CYP3A4->Drug Metabolism Cell Proliferation,\nInflammation Cell Proliferation, Inflammation STAT3->Cell Proliferation,\nInflammation Inflammation,\nImmune Response Inflammation, Immune Response NFkB->Inflammation,\nImmune Response Cell Survival,\nGrowth Cell Survival, Growth PI3K_AKT->Cell Survival,\nGrowth Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation MAPK->Cell Proliferation,\nDifferentiation

Caption: Known and potential signaling pathways affected by DHB.

References

Validation & Comparative

A Comparative Guide: 6',7'-Dihydroxybergamottin Acetonide vs. Ketoconazole as CYP3A4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6',7'-Dihydroxybergamottin acetonide and ketoconazole (B1673606), two potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. The following sections detail their mechanisms of action, present comparative quantitative data on their inhibitory potency, outline their pharmacokinetic profiles, and provide illustrative experimental protocols.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between 6',7'-Dihydroxybergamottin (DHB), the active form of the acetonide, and ketoconazole lies in their mechanism of CYP3A4 inhibition. DHB is a mechanism-based, or "suicide," inhibitor, meaning it is metabolically activated by CYP3A4 to a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[1][2] In contrast, ketoconazole is a reversible inhibitor, engaging in a mixed competitive and non-competitive interaction with the enzyme.[3][4] This means ketoconazole can bind to both the free enzyme and the enzyme-substrate complex, and its inhibitory effect can be reversed.

Inhibition_Mechanisms cluster_DHB 6',7'-Dihydroxybergamottin (Mechanism-Based Inhibition) cluster_Keto Ketoconazole (Reversible Inhibition) DHB DHB CYP3A4_DHB CYP3A4 DHB->CYP3A4_DHB Binds to active site Reactive_Intermediate Reactive Intermediate CYP3A4_DHB->Reactive_Intermediate Metabolic Activation Inactive_CYP3A4 Inactive CYP3A4 Complex Reactive_Intermediate->Inactive_CYP3A4 Irreversible Covalent Bonding Keto Ketoconazole CYP3A4_Keto CYP3A4 Keto->CYP3A4_Keto Reversible Binding (Competitive) ES_Complex Enzyme-Substrate Complex Keto->ES_Complex Reversible Binding (Non-competitive) CYP3A4_Keto->ES_Complex EI_Complex Enzyme-Inhibitor Complex Substrate Substrate Substrate->CYP3A4_Keto Binds Product Metabolite ES_Complex->Product Metabolism ESI_Complex Enzyme-Substrate- Inhibitor Complex

Caption: Comparative mechanisms of CYP3A4 inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for both compounds against human CYP3A4. It is important to note that these values can vary depending on the experimental conditions, such as the substrate and the in vitro system used.

ParameterThis compound (as DHB)KetoconazoleReference(s)
IC50 ~1-2 µM (human CYP3A4) 4.7 µM (midazolam α-hydroxylation, without preincubation) 0.31 µM (midazolam α-hydroxylation, with preincubation)54 nM (fluorescence-based assay) Varies with substrate[5][6][7]
Ki Not consistently reported due to mechanism-based inhibition11-45 nM (mixed competitive-noncompetitive)[3]

Pharmacokinetic Profiles

A comprehensive understanding of the pharmacokinetic properties of these inhibitors is crucial for their application in research and drug development.

Parameter6',7'-DihydroxybergamottinKetoconazoleReference(s)
Bioavailability Not well-defined, but contributes to increased bioavailability of co-administered drugs.Variable, dependent on gastric pH[8][9]
Tmax (Time to Peak Plasma Concentration) Not well-defined1-2 hoursNot explicitly cited
Half-life (t1/2) Effects can persist for over 24 hours due to irreversible inhibition.Biphasic: initial phase ~2 hours, terminal phase ~8 hours[1]
Metabolism Metabolized by CYP3A4 to an active intermediateExtensively metabolized, primarily by CYP3A4[1][10]
Excretion Not well-definedPrimarily in feces via biliary excretionNot explicitly cited

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining the IC50 of a test compound for CYP3A4 inhibition.

CYP3A4_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of test inhibitor and positive control (Ketoconazole) B Prepare working solutions of inhibitor at various concentrations A->B E Pre-incubate HLM with inhibitor or vehicle for a set time (e.g., 10 min) at 37°C B->E C Thaw human liver microsomes (HLM) on ice C->E D Prepare NADPH regenerating system F Initiate reaction by adding CYP3A4 substrate (e.g., midazolam or testosterone) D->F E->F G Incubate at 37°C for a specific duration (e.g., 10-30 min) F->G H Stop reaction with a quenching solution (e.g., ice-cold acetonitrile) G->H I Centrifuge to pellet protein H->I J Analyze supernatant for metabolite formation using LC-MS/MS I->J K Calculate percent inhibition relative to vehicle control J->K L Determine IC50 value by plotting inhibition vs. inhibitor concentration K->L

Caption: Workflow for a typical in vitro CYP3A4 inhibition assay.

Key Considerations for the Protocol:

  • Substrate Selection: The choice of a specific CYP3A4 substrate (e.g., midazolam, testosterone) can influence the obtained IC50 values.

  • Pre-incubation: For mechanism-based inhibitors like DHB, a pre-incubation step with the enzyme and NADPH is crucial to allow for metabolic activation and subsequent inactivation.

  • Positive Control: A known inhibitor like ketoconazole should be included to validate the assay performance.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control. The IC50 value is then determined by fitting the data to a suitable model.

Conclusion

Both this compound and ketoconazole are potent inhibitors of CYP3A4, but they operate through distinct mechanisms. DHB acts as an irreversible, mechanism-based inhibitor, leading to a prolonged duration of action. In contrast, ketoconazole is a reversible inhibitor with a well-characterized pharmacokinetic profile. The choice between these two inhibitors for research or clinical applications will depend on the specific experimental goals and the desired duration and nature of CYP3A4 inhibition. This guide provides the foundational data and protocols to aid in making an informed decision.

References

A Comparative Guide to the Validation of 6',7'-Dihydroxybergamottin Acetonide as a Selective CYP3A4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6',7'-Dihydroxybergamottin (B27312) (DHB), the parent compound of 6',7'-Dihydroxybergamottin acetonide, as a selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Due to a lack of available data for the acetonide derivative, this guide will focus on the well-characterized inhibitory properties of DHB. The acetonide functionalization, a protective group for the diol, may alter the compound's potency and selectivity, a factor that should be considered in further investigations.

This document compares DHB with two established and potent CYP3A4 inhibitors, Ketoconazole and Ritonavir, offering a benchmark for its potential as a selective research tool. The information presented herein is intended to guide researchers in the validation and application of novel CYP3A4 inhibitors.

Comparative Inhibitory Potency and Selectivity

The following table summarizes the in vitro inhibitory potency (IC50) of DHB, Ketoconazole, and Ritonavir against human CYP3A4 and their selectivity against other major CYP450 isoforms. Lower IC50 values indicate greater potency.

Inhibitor CYP3A4 IC50 (µM) Selectivity Notes
6',7'-Dihydroxybergamottin (DHB) 1-2[1]Also inhibits CYP1A2 at nearly equivalent potencies[2]. Weaker inhibition of other CYPs.
Ketoconazole 0.04[3]Highly selective for CYP3A4 in humans. At higher concentrations, it can inhibit other CYPs.
Ritonavir 0.014 - 0.032[4]Highly potent inhibitor of CYP3A4. Also inhibits CYP2D6 and CYP2B6, but with significantly higher IC50 values[4].

Experimental Conditions for IC50 Determination

The inhibitory potency of a compound can be influenced by the experimental conditions. The following table details the conditions used to determine the IC50 values presented above.

Parameter 6',7'-Dihydroxybergamottin (DHB) Ketoconazole Ritonavir
Enzyme Source Human Liver Microsomes[1]Human Liver Microsomes[3]Human Liver Microsomes[4]
Substrate Testosterone[1]Testosterone[3]Midazolam[4]
Incubation Time Not SpecifiedNot SpecifiedNot Specified
NADPH Generating System Yes[1]YesYes[4]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Ketoconazole)

  • CYP3A4 substrate (e.g., Testosterone or Midazolam)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and positive control in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the CYP3A4 substrate solution in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Test compound or positive control at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Start the enzymatic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specified incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of cold quenching solvent (e.g., acetonitrile).

    • The quenching solvent should contain an internal standard for LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the CYP3A4 substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Assessment of CYP450 Isoform Selectivity

This protocol is designed to evaluate the selectivity of an inhibitor against a panel of major human CYP450 isoforms.

Materials:

  • Pooled human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, in addition to CYP3A4)

  • Specific substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6)

  • Test compound

  • Other reagents as listed in Protocol 1

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform separate incubations for each CYP isoform with its specific substrate.

  • For each isoform, test a range of concentrations of the inhibitor.

  • Quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

  • Calculate the IC50 value of the test compound for each CYP isoform.

  • Compare the IC50 value for CYP3A4 with the IC50 values for the other isoforms to determine the selectivity profile. A significantly higher IC50 for other isoforms compared to CYP3A4 indicates selectivity.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, Substrate, NADPH) serial_dil Perform Serial Dilutions of Test Compound prep_reagents->serial_dil add_microsomes Add Microsomes and Test Compound to Plate serial_dil->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate add_substrate Add CYP3A4 Substrate pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction terminate Terminate Reaction with Quenching Solvent start_reaction->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc_ic50 Calculate IC50 Value lcms->calc_ic50

Caption: Experimental workflow for CYP3A4 IC50 determination.

G cluster_pathway CYP3A4 Catalytic Cycle CYP3A4 CYP3A4 Enzyme Metabolite Metabolite CYP3A4->Metabolite Metabolizes Substrate Drug/Substrate Substrate->CYP3A4 Binds to Active Site Inhibitor 6',7'-DHB Acetonide (or other inhibitor) Inhibitor->CYP3A4 Binds to Active Site (Competitive or Non-competitive)

Caption: Mechanism of competitive CYP3A4 inhibition.

G start Need for a Selective CYP3A4 Inhibitor screen Primary Screen: Inhibition of CYP3A4 Activity start->screen potent Identify Potent Inhibitors (Low IC50 for CYP3A4) screen->potent selectivity Secondary Screen: Assess Inhibition of Other CYP Isoforms potent->selectivity selective Is the inhibitor significantly less potent against other CYPs? selectivity->selective yes Yes selective->yes no No selective->no validated Validated Selective CYP3A4 Inhibitor yes->validated not_selective Not a Selective Inhibitor no->not_selective

Caption: Logic for validating a selective CYP3A4 inhibitor.

References

Comparative Analysis of 6',7'-Dihydroxybergamottin's Cross-Reactivity with Cytochrome P450 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the selectivity of a compound towards different CYP isoforms is crucial in drug development to predict potential drug-drug interactions. This guide summarizes the inhibitory effects of DHB on major drug-metabolizing CYP enzymes, presenting quantitative data from in vitro studies to facilitate a clear comparison of its cross-reactivity profile.

Quantitative Comparison of CYP Inhibition by 6',7'-Dihydroxybergamottin

The inhibitory potential of 6',7'-Dihydroxybergamottin against several key human CYP isoforms has been evaluated using in vitro assays with human liver microsomes. The following table summarizes the IC50 values, which represent the concentration of DHB required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater inhibitory potency.

CYP IsoformProbe SubstrateIC50 (µM)
CYP3A4Testosterone3.9
CYP1A2Phenacetin> 100
CYP2A6Coumarin> 100
CYP2C9Diclofenac> 100
CYP2C19S-mephenytoin> 100
CYP2D6Dextromethorphan> 100
CYP2E1Chlorzoxazone> 100

As the data indicates, 6',7'-Dihydroxybergamottin demonstrates selective and potent inhibition of CYP3A4, with an IC50 value of 3.9 µM. In contrast, it shows weak to no inhibition against a panel of other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, with IC50 values all exceeding 100 µM. This suggests a high degree of selectivity for CYP3A4.

Experimental Protocols

The data presented in this guide was generated using in vitro CYP inhibition assays with pooled human liver microsomes. A summary of the general methodology is provided below.

Objective: To determine the concentration-dependent inhibition of major human CYP isoforms by 6',7'-Dihydroxybergamottin.

Materials:

  • Pooled human liver microsomes (from multiple donors)

  • 6',7'-Dihydroxybergamottin (test compound)

  • CYP isoform-specific probe substrates (e.g., Testosterone for CYP3A4, Phenacetin for CYP1A2)

  • NADPH regenerating system (cofactor for CYP activity)

  • Potassium phosphate (B84403) buffer

  • Acetonitrile (for reaction termination)

  • High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Incubation Mixtures: A series of incubation mixtures are prepared in a 96-well plate. Each well contains human liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.

  • Pre-incubation with Inhibitor: Varying concentrations of 6',7'-Dihydroxybergamottin (or vehicle control) are added to the wells and pre-incubated for a specified time at 37°C to allow for potential time-dependent inhibition.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a CYP isoform-specific probe substrate to each well.

  • Incubation: The reaction plate is incubated at 37°C for a predetermined period, allowing the CYP enzymes to metabolize the probe substrate.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution, typically cold acetonitrile.

  • Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic equation.

Below is a diagram illustrating the general workflow for the described CYP inhibition assay.

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis HLM Human Liver Microsomes Mix 1. Prepare Incubation Mixture (HLM, NADPH, Buffer) HLM->Mix NADPH NADPH System NADPH->Mix Buffer Buffer Buffer->Mix Inhibitor DHB (Test Inhibitor) Preinc 2. Pre-incubate with DHB (37°C) Inhibitor->Preinc Substrate CYP Probe Substrate Start 3. Initiate Reaction (Add Substrate) Substrate->Start Mix->Preinc Add Preinc->Start Transfer Incubate 4. Incubate (37°C) Start->Incubate Stop 5. Terminate Reaction (Add Acetonitrile) Incubate->Stop Analyze 6. LC-MS/MS Analysis (Quantify Metabolite) Stop->Analyze Calculate 7. Data Analysis (Calculate IC50) Analyze->Calculate

Caption: Workflow of an in vitro CYP inhibition assay.

A Comparative Analysis of 6',7'-Dihydroxybergamottin and its Acetonide Derivative in Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of furanocoumarin derivatives is critical for predicting drug-drug interactions and optimizing therapeutic outcomes. This guide provides a detailed comparative analysis of 6',7'-Dihydroxybergamottin (DHB), a prominent furanocoumarin in grapefruit juice, and its acetonide derivative. The focus is on their impact on cytochrome P450 (CYP) enzymes, key players in drug metabolism.

6',7'-Dihydroxybergamottin is a naturally occurring furanocoumarin found in citrus fruits like grapefruit, pomelos, and sour oranges[1]. It is a well-documented and potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme[2][3][4][5]. This inhibitory action is a primary contributor to the "grapefruit juice effect," where the bioavailability of co-administered drugs is significantly increased[1][6][7]. In contrast, publicly available data on its acetonide derivative is sparse, limiting a direct comparative analysis of its biological activity.

Biochemical Profile and Physicochemical Properties

A summary of the known properties of 6',7'-Dihydroxybergamottin and its acetonide derivative is presented below.

Property6',7'-Dihydroxybergamottin6',7'-Dihydroxybergamottin Acetonide
Molecular Formula C₂₁H₂₄O₆[1][3][8]C₂₄H₂₈O₆[9]
Molecular Weight 372.417 g·mol⁻¹[1]412.48 g·mol⁻¹[9]
CAS Number 145414-76-2[1][8]684217-08-1[9][10]
Source Grapefruit, Pomelo, Sour Orange[1]Isolated from citrus peels[9][10]
Appearance Not specified in resultsTypically exists as a solid at room temperature[9]
Solubility Not specified in resultsSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]

Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4[2][6][11]. This means it is converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation[6][12]. This time- and NADPH-dependent inactivation is a key characteristic of its potent inhibitory effect[4].

The inhibitory effects of DHB are not limited to CYP3A4. Studies have shown that it can also inhibit other CYP isoforms, such as CYP1A2, though with varying potencies[13]. However, its most significant and clinically relevant interaction is with CYP3A4[2][3][4].

Information regarding the mechanism of action for the acetonide derivative of 6',7'-Dihydroxybergamottin is not available in the reviewed literature.

Quantitative Analysis of CYP3A4 Inhibition

The inhibitory potency of 6',7'-Dihydroxybergamottin against CYP3A4 has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency.

CompoundEnzymeSubstrateIC₅₀ ValueNotes
6',7'-Dihydroxybergamottin Rat Liver Microsomal CYP3A6β-hydroxytestosterone formation25 µM[2][3]-
6',7'-Dihydroxybergamottin Human Liver Microsomal CYP3A4Midazolam α-hydroxylation4.7 µM[2]Pre-incubation reduced the IC₅₀ to 0.31 µM, consistent with mechanism-based inhibition.
6',7'-Dihydroxybergamottin Human CYP3A4 (expressed)Testosterone 6β-hydroxylation1-2 µM[4]-
This compound Data not availableData not availableData not availableNo published studies on CYP inhibition were found.

Experimental Protocols

Inhibition of Testosterone 6β-Hydroxylase Activity in Human Liver Microsomes

This assay is a standard method to assess CYP3A4 activity.

  • Microsome Preparation: Human liver microsomes are prepared from donor tissue by differential centrifugation.

  • Incubation Mixture: A typical incubation mixture contains human liver microsomes, a phosphate (B84403) buffer (pH 7.4), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (6',7'-Dihydroxybergamottin) at various concentrations.

  • Pre-incubation (for mechanism-based inhibition): To assess time-dependent inhibition, the test compound is pre-incubated with the microsomes and the NADPH-generating system for a specific period before the addition of the substrate.

  • Substrate Addition: The reaction is initiated by adding the CYP3A4 substrate, testosterone.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile.

  • Analysis: The formation of the metabolite, 6β-hydroxytestosterone, is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation is compared to a control (without the inhibitor) to determine the percent inhibition. IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of CYP3A4 inhibition by 6',7'-Dihydroxybergamottin and a typical experimental workflow for its evaluation.

CYP3A4_Inhibition_Pathway DHB 6',7'-Dihydroxybergamottin Metabolism Metabolism DHB->Metabolism Enters active site CYP3A4_active Active CYP3A4 CYP3A4_active->Metabolism CYP3A4_inactive Inactive CYP3A4 Complex Metabolized_Drug Metabolized Drug (Inactive) CYP3A4_active->Metabolized_Drug Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Forms Reactive_Metabolite->CYP3A4_inactive Covalently binds to Increased_Drug_Levels Increased Plasma Concentration of Drug Drug Co-administered Drug (CYP3A4 Substrate) Drug->CYP3A4_active Metabolized by Drug->Increased_Drug_Levels Leads to

Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes Preincubation Pre-incubate Microsomes + NADPH + 6',7'-DHB Microsomes->Preincubation NADPH_System Prepare NADPH-Generating System NADPH_System->Preincubation DHB_Solutions Prepare 6',7'-DHB Solutions (various concentrations) DHB_Solutions->Preincubation Add_Substrate Add Testosterone (Substrate) Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify 6β-hydroxytestosterone (HPLC or LC-MS) Terminate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Workflow for assessing CYP3A4 inhibition by 6',7'-Dihydroxybergamottin.

Conclusion

6',7'-Dihydroxybergamottin is a well-characterized, potent mechanism-based inhibitor of CYP3A4, playing a significant role in drug interactions associated with grapefruit juice consumption. Its effects are concentration- and time-dependent, leading to irreversible inactivation of the enzyme.

In stark contrast, there is a significant lack of publicly available scientific literature on the biochemical and pharmacological properties of its acetonide derivative. While the chemical structure is known, no studies on its effects on CYP enzymes or any other biological targets could be identified. This knowledge gap prevents a meaningful comparative analysis of its activity relative to the parent compound, 6',7'-Dihydroxybergamottin.

For researchers in drug development, this highlights the importance of characterizing not only parent compounds but also their derivatives and metabolites to fully understand their potential for drug-drug interactions. Further research is warranted to elucidate the biological activity of this compound and determine if it retains, enhances, or loses the potent CYP3A4 inhibitory properties of its parent furanocoumarin.

References

Confirming Mechanism-Based Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin Acetonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6',7'-Dihydroxybergamottin (DHB), the active metabolite of 6',7'-Dihydroxybergamottin acetonide, with other known inhibitors of Cytochrome P450 3A4 (CYP3A4). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the understanding and confirmation of mechanism-based inhibition.

Executive Summary

Comparison of CYP3A4 Inhibitors: Quantitative Data

The inhibitory potential of a compound against CYP3A4 is typically quantified by several key parameters: the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), and the kinetic parameters of time-dependent inhibition, namely the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces the half-maximal rate of inactivation (KI). A lower value for these parameters indicates a more potent inhibitor.

InhibitorIC50 (µM)Ki (µM)kinact (min⁻¹)KI (µM)Notes
6',7'-Dihydroxybergamottin (DHB) 1-2[5]Not widely reportedNot widely reportedNot widely reportedA potent mechanism-based inhibitor found in grapefruit juice.[1][2][3][4][5][6][7]
Bergamottin Substantially higher than DHBNot widely reportedNot widely reportedNot widely reportedParent compound of DHB, also a mechanism-based inhibitor but less potent.[4]
Ketoconazole 0.0037 - 0.18[9]Not widely reportedNot widely reportedNot widely reportedA potent and well-characterized reversible and mechanism-based inhibitor of CYP3A4.[3]
Furanocoumarin Dimers (e.g., Paradisin C) ~0.07Not widely reportedNot widely reportedNot widely reportedFound in grapefruit juice and are among the most potent known inhibitors of CYP3A4.
Verapamil 10, 24Not widely reportedNot widely reportedNot widely reportedA calcium channel blocker that is also a known mechanism-based inhibitor of CYP3A4.[10]
Erythromycin Not widely reportedNot widely reportedNot widely reportedNot widely reportedA macrolide antibiotic known to be a mechanism-based inhibitor of CYP3A4.[10]

Experimental Protocols

Confirmation of mechanism-based inhibition involves a series of in vitro experiments designed to characterize the time- and NADPH-dependent nature of the enzyme inactivation. The following are detailed methodologies for two key assays.

IC50 Shift Assay

This assay is a primary screen to identify potential time-dependent inhibitors. An increase in the inhibitory potency (a leftward shift in the IC50 curve) after pre-incubation with the test compound in the presence of NADPH is indicative of mechanism-based inhibition.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (this compound)

  • Positive control (e.g., Ketoconazole)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent. Prepare working solutions by diluting the stocks in potassium phosphate buffer.

  • Pre-incubation:

    • In a 96-well plate, add HLMs to the potassium phosphate buffer.

    • Add a range of concentrations of the test compound or positive control to the wells.

    • Initiate the pre-incubation by adding either the NADPH regenerating system (+NADPH condition) or buffer (-NADPH condition).

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Incubation with Probe Substrate:

    • Following the pre-incubation, add the CYP3A4 probe substrate to all wells to initiate the metabolic reaction.

    • Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration for both +NADPH and -NADPH conditions.

    • Determine the IC50 values from the resulting dose-response curves. A significant decrease in the IC50 value in the +NADPH condition compared to the -NADPH condition indicates time-dependent inhibition.

Determination of Kinetic Parameters (kinact and KI)

This assay provides a more detailed characterization of the mechanism-based inhibitor by determining the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).

Materials:

  • Same as for the IC50 shift assay.

Procedure:

  • Preparation of Reagents: As described for the IC50 shift assay.

  • Time-course Inactivation:

    • Prepare a series of incubation mixtures containing HLMs, potassium phosphate buffer, and a range of fixed concentrations of the test inhibitor.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots from each inhibitor concentration and add them to a separate plate containing the CYP3A4 probe substrate and NADPH to measure the remaining enzyme activity.

  • Measurement of Residual Activity:

    • Incubate the plate with the probe substrate for a short, fixed period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reactions and process the samples for LC-MS/MS analysis as described previously.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of the linear portion of this plot represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for enzyme inactivation: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration.

    • The values for kinact and KI can be determined from this non-linear regression analysis.

Mandatory Visualizations

CYP3A4_Catalytic_Cycle E CYP3A4 (Fe³⁺) ES Substrate Complex (E-S, Fe³⁺) E->ES Substrate Binding ES_red1 Reduced Complex (E-S, Fe²⁺) ES->ES_red1 e⁻ (from CPR) ESO2 Oxyferrous Complex (E-S, Fe²⁺-O₂) ES_red1->ESO2 O₂ ESO2_red Peroxy-Anion Complex (E-S, Fe³⁺-O₂²⁻) ESO2->ESO2_red e⁻ (from CPR) ES_OOH Hydroperoxo Complex (E-S, Fe³⁺-OOH) ESO2_red->ES_OOH H⁺ FeO Ferryl-Oxo Complex (E-S, Fe⁴⁺=O) ES_OOH->FeO H₂O E_P Enzyme-Product Complex (E-P, Fe³⁺) FeO->E_P Substrate Oxidation ReactiveMetabolite Reactive Metabolite FeO->ReactiveMetabolite Metabolic Activation InactiveEnzyme Inactive Enzyme FeO->InactiveEnzyme E_P->E Product Release P Product E_P->P Inhibitor DHB Acetonide Inhibitor->ES Binding to Active Site ReactiveMetabolite->FeO Covalent Binding

Caption: CYP3A4 Catalytic Cycle and Mechanism-Based Inhibition by DHB.

IC50_Shift_Workflow cluster_preincubation Pre-incubation (30 min, 37°C) cluster_incubation Incubation (10 min, 37°C) cluster_analysis Analysis HLM Human Liver Microsomes NADPH_plus + NADPH HLM->NADPH_plus NADPH_minus - NADPH HLM->NADPH_minus Inhibitor DHB Acetonide (various conc.) Inhibitor->NADPH_plus Inhibitor->NADPH_minus Probe CYP3A4 Probe Substrate NADPH_plus->Probe NADPH_minus->Probe Termination Reaction Termination Probe->Termination LCMS LC-MS/MS Analysis Termination->LCMS IC50_calc IC50 Calculation LCMS->IC50_calc Comparison Compare IC50 (+/- NADPH) IC50_calc->Comparison

Caption: Experimental Workflow for the IC50 Shift Assay.

Kinact_KI_Workflow cluster_preincubation Time-course Pre-incubation (0-30 min, 37°C) cluster_activity_assay Residual Activity Assay cluster_data_analysis Data Analysis HLM_NADPH HLMs + NADPH Aliquots Aliquots taken at T0, T5, T10, T15, T30 HLM_NADPH->Aliquots Inhibitor_conc Fixed Inhibitor Conc. Inhibitor_conc->Aliquots Probe_add Add Probe Substrate Aliquots->Probe_add Incubate_short Incubate (5-10 min) Probe_add->Incubate_short Termination2 Terminate Reaction Incubate_short->Termination2 LCMS2 LC-MS/MS Termination2->LCMS2 Plot_log Plot ln(% Activity) vs. Time LCMS2->Plot_log kobs Determine kobs (slope) Plot_log->kobs Plot_kobs Plot kobs vs. [Inhibitor] kobs->Plot_kobs Fit Fit to Michaelis-Menten Equation Plot_kobs->Fit kinact_KI Determine kinact and KI Fit->kinact_KI

References

A Head-to-Head Comparison of Furanocoumarin Inhibitors of Cytochrome P450 3A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of organic chemical compounds produced by a variety of plants, are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme plays a crucial role in the metabolism of a large proportion of clinically used drugs. Understanding the inhibitory potential of different furanocoumarins is therefore of significant interest in drug development and for predicting drug-drug and food-drug interactions. This guide provides a head-to-head comparison of common furanocoumarin inhibitors of CYP3A4, supported by experimental data.

Quantitative Comparison of CYP3A4 Inhibition

The inhibitory potency of furanocoumarins is typically quantified by their half-maximal inhibitory concentration (IC50) or their inactivation constant (Ki). The following table summarizes the available data for several key furanocoumarins. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

FuranocoumarinTypeIC50 (µM)Ki (µM)Substrate UsedSource
Bergapten Monomer19 - 36-Quinine[1][2]
Bergamottin Monomer1.07.7Testosterone, Nifedipine[3][4]
6',7'-Dihydroxybergamottin (DHB) Monomer0.455.56Nifedipine[3][4]
Paradisin-A Dimer1.2-Hydroxylase/O-dealkylase[5]
GF-I-1 Dimer-0.31Nifedipine[3]
GF-I-4 Dimer-0.13Nifedipine[3]
FC726 Dimer0.075-Vinblastine (B1199706) Uptake[4]
Chalepensin (B78104) Monomer--Multiple[6]

Key Observations:

  • Furanocoumarin dimers, such as GF-I-1, GF-I-4, and FC726, generally exhibit stronger inhibitory potency (lower IC50 and Ki values) than the monomeric furanocoumarins.[3]

  • Bergapten is highlighted as a particularly potent inhibitor among the monomers.[1][2]

  • The presence of a furan (B31954) ring is crucial for the inhibitory activity of these compounds.[1]

Mechanism of CYP3A4 Inhibition by Furanocoumarins

Furanocoumarins inhibit CYP3A4 through a mechanism known as mechanism-based inactivation or suicide inhibition .[3][7][8] This process involves the furanocoumarin molecule being metabolized by CYP3A4, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the active site of the enzyme, irreversibly inactivating it.[9] This leads to a time-dependent loss of enzyme activity.

CYP3A4_Inhibition_Pathway cluster_0 CYP3A4 Catalytic Cycle CYP3A4 CYP3A4 (Fe3+) Product Metabolized Drug CYP3A4->Product Metabolism Reactive_Intermediate Reactive Intermediate CYP3A4->Reactive_Intermediate Metabolism Substrate Drug/Substrate Substrate->CYP3A4 Binds to Active Site Furanocoumarin Furanocoumarin Furanocoumarin->CYP3A4 Binds to Active Site Inactive_CYP3A4 Inactive CYP3A4 Adduct Reactive_Intermediate->Inactive_CYP3A4 Covalent Bonding (Irreversible Inactivation) Experimental_Workflow A Prepare reaction mixture: - Human Liver Microsomes - Phosphate Buffer B Add varying concentrations of Furanocoumarin Inhibitor A->B C Pre-incubate mixture at 37°C B->C D Initiate reaction by adding CYP3A4 Substrate and NADPH regenerating system C->D E Incubate at 37°C for a specified time D->E F Stop the reaction with a quenching solution E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS to quantify metabolite formation G->H I Calculate % inhibition and determine IC50 value H->I

References

A Comparative Guide to Validating Analytical Methods for 6',7'-Dihydroxybergamottin Acetonide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of compounds like 6',7'-Dihydroxybergamottin acetonide is critical. This guide provides a comparative overview of suitable analytical methods for its detection and validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction to this compound

This compound is a furanocoumarin derivative. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, with citrus species being a notable source.[4] The analytical detection and quantification of these compounds are essential for various applications, including pharmacokinetic studies and quality control in botanical extracts.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the analysis of furanocoumarins like this compound.[5][6]

  • HPLC-UV: This method is widely accessible and provides robust quantification. A photodiode array (PDA) detector is often used as it can reveal the characteristic UV-absorption spectrum of furanocoumarins, which commonly have a maximum wavelength around 311 nm.[7]

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte, especially in complex matrices.[8][9]

Method Validation Workflow

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[10] The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines.

Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Routine Use L->M

A typical workflow for analytical method validation.
Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the detection of this compound, based on typical values for similar furanocoumarin analyses.

Validation ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline Summary
Specificity Good; demonstrated by peak purity analysis and comparison with a reference standard.Excellent; demonstrated by specific precursor-product ion transitions (MRM).The ability to assess the analyte unequivocally in the presence of other components.[3]
Linearity (r²) > 0.995> 0.998A linear relationship between concentration and response over a defined range.[11]
Range 1 - 200 µg/mL0.1 - 1000 ng/mLThe interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Accuracy (% Recovery) 95 - 105%98 - 102%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Precision (%RSD) < 5%< 3%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Robustness Assessed by varying parameters like mobile phase composition, pH, and column temperature.Assessed by varying parameters like mobile phase composition, flow rate, and source parameters.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 311 nm.[7]

  • Injection Volume: 20 µL.

Validation Procedures:

  • Specificity: Analyze blank matrix, placebo, and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2% in mobile phase composition, ±5°C in column temperature) and assess the impact on the results.

LC-MS/MS Method

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) and water, both containing 0.1% formic acid.[13]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound and an internal standard need to be determined by infusing a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Validation Procedures:

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the MRM transitions of the analyte and internal standard.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar procedures as described for the HPLC-UV method, but with the appropriate concentration ranges and acceptance criteria for a more sensitive method. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

References

A Comparative Guide to the Purity of Commercially Available 6',7'-Dihydroxybergamottin Acetonide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing 6',7'-Dihydroxybergamottin acetonide, a derivative of the potent CYP3A4 inhibitor found in grapefruit juice, the purity of the commercially available compound is a critical parameter that can significantly impact experimental outcomes.[1][2][3] This guide provides an objective comparison of the stated purity from various suppliers and details the experimental protocols necessary for independent verification.

Commercial Supplier Purity Comparison

While a direct, independent comparative study of this compound from all available commercial suppliers is not publicly available, researchers can refer to the purity specifications provided by the suppliers themselves. It is crucial to note that these values are supplier-stated and independent verification is highly recommended.

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s) Mentioned
Aobious This compound684217-08-1High PurityNot Specified
AbMole BioScience This compound684217-08-1>95%COA, MSDS available
InvivoChem This compound684217-08-1Not explicitly stated, but products are for research use with citations in top journals.Not Specified
Cayman Chemical 6,7-dihydroxy Bergamottin (B190657) (parent compound)145414-76-2≥98%Not Specified
MedChemExpress 6',7'-Dihydroxybergamottin (parent compound)145414-76-299.0%COA available
Phytochemicals online 6',7'-Dihydroxybergamottin (parent compound)264234-05-195%~99%HPLC-DAD or/and HPLC-ELSD, Mass, NMR
Sigma-Aldrich 6´,7´-Dihydroxybergamottin (parent compound)145414-76-2Not SpecifiedSoluble in ethanol
Key Organics 6',7'-Dihydroxybergamottin (parent compound)264234-05-1>95%Not Specified

Note: Data for the parent compound, 6',7'-Dihydroxybergamottin, is included for reference as the acetonide is a direct derivative and purity considerations for the precursor are relevant. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial sample of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of furanocoumarins and their derivatives.[4][5][6]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient elution is typically employed for optimal separation of the main compound from potential impurities.[4]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm (a common wavelength for furanocoumarins)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity can be further assessed using a DAD to check for co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a highly sensitive and selective technique for identifying and quantifying the main compound and any potential impurities.[7][8]

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • C18 or a Phenyl-Hexyl column for enhanced separation of aromatic compounds.

  • Mobile Phase and Gradient: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for furanocoumarins.

    • Scan Mode: Full scan mode to detect all ions, and product ion scan (MS/MS) of the parent ion of this compound to confirm its identity and characterize potential impurities.

    • MRM (Multiple Reaction Monitoring): For quantitative analysis of specific impurities if their standards are available.

  • Sample Preparation: Similar to the HPLC method, but lower concentrations (e.g., 1-10 µg/mL) are typically sufficient due to the higher sensitivity of the technique.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the main peak should correspond to the protonated molecule of this compound ([M+H]+).

    • Minor peaks in the chromatogram can be analyzed by their m/z values and fragmentation patterns to tentatively identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[9][10][11][12][13]

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a precise amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5-7 times the longest T1 relaxation time of the signals of interest).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities

Based on the synthesis of the parent compound, 6',7'-Dihydroxybergamottin, from bergamottin and the subsequent acetonide formation, potential impurities could include:[14][15][16]

  • Starting Materials: Unreacted bergamottin or 6',7'-Dihydroxybergamottin.

  • Reagents: Residual reagents from the synthesis, such as acetone (B3395972) or acid catalysts used for the acetonide formation.

  • By-products: Isomers or related furanocoumarins present in the natural source of bergamottin, or by-products from incomplete reactions or side reactions during synthesis.[17][18]

  • Degradation Products: Furanocoumarins can be susceptible to degradation, especially under harsh conditions. Forced degradation studies can help to identify potential degradation products.[17]

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Purity Determination Receive Receive Commercial Sample Request_CoA Request Lot-Specific CoA Receive->Request_CoA Prep_Stock Prepare Stock Solution Request_CoA->Prep_Stock Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working qNMR qNMR Analysis Prep_Stock->qNMR HPLC HPLC-DAD Analysis Prep_Working->HPLC LCMS LC-MS/MS Analysis Prep_Working->LCMS Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Impurity_ID Identify Impurities LCMS->Impurity_ID qNMR->Purity_Calc Final_Report Generate Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report Potential_Impurities Bergamottin Bergamottin (Starting Material) DHB 6',7'-Dihydroxybergamottin (Intermediate) Bergamottin->DHB Oxidation Reagents Residual Reagents (e.g., Acetone, Acid) Acetonide This compound (Final Product) DHB->Acetonide Acetonide Formation Byproducts Synthetic By-products (e.g., Isomers) Degradants Degradation Products Acetonide->Degradants Degradation

References

Comparative Potency of 6',7'-Dihydroxybergamottin from Diverse Citrus Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of 6',7'-Dihydroxybergamottin (B27312) (DHB), a potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), from various citrus sources. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Introduction to 6',7'-Dihydroxybergamottin (DHB)

6',7'-Dihydroxybergamottin is a natural furanocoumarin found in the peel and pulp of several citrus fruits.[1] It is a significant contributor to the "grapefruit juice effect," where the consumption of grapefruit juice alters the metabolism of numerous orally administered drugs.[2][3] This interaction is primarily due to the inhibition of intestinal CYP3A4, a key enzyme in drug metabolism. Understanding the varying concentrations and resulting potency of DHB from different citrus species is crucial for predicting and managing drug-food interactions.

Quantitative Comparison of DHB Content and CYP3A4 Inhibition

The concentration of DHB and its inhibitory potency against CYP3A4 vary among different citrus species and even between different parts of the fruit. The following tables summarize the available quantitative data.

Table 1: Concentration of 6',7'-Dihydroxybergamottin in Various Citrus Juices

Citrus SourceConcentration of DHB (µM)Reference
Grapefruit Juice23 - 43[4][5]
Seville Orange Juice36[5]
Pomelo JuiceDetected*[6]
Orange JuiceNot measurable[2][3]

*Quantitative data for pomelo juice was not consistently reported in the reviewed literature, but its presence was confirmed.

Table 2: In Vitro Inhibitory Potency of 6',7'-Dihydroxybergamottin on CYP3A4

Source/SystemIC50 Value (µM)SubstrateReference
Purified DHB (Human Liver Microsomes)~4.7 (reduced to 0.31 with preincubation)Midazolam[2]
Purified DHB (Rat Liver Microsomes)25Testosterone[2][3][7]
Purified DHB (recombinant human CYP3A4)1 - 2Testosterone[7]

Note: IC50 values are highly dependent on the experimental conditions, including the enzyme source (e.g., human liver microsomes, recombinant enzymes), substrate used, and pre-incubation times. Direct comparison of absolute values across different studies should be done with caution. Mechanism-based inhibition, as observed with DHB, involves a time-dependent inactivation of the enzyme, which can lead to lower IC50 values with pre-incubation.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols for the quantification of DHB and the assessment of its inhibitory potency.

Extraction and Quantification of 6',7'-Dihydroxybergamottin from Citrus Sources

Objective: To extract and quantify the concentration of DHB in citrus juice or peel.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Citrus juice is centrifuged to remove pulp and other solids.

    • Citrus peel is typically dried, ground to a fine powder, and then extracted with an organic solvent such as methanol (B129727) or a mixture of methanol and water.[8]

    • The supernatant from the juice or the peel extract is then further purified, often using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[8]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typically employed.

    • Detection: UV detection at a wavelength of approximately 310 nm is suitable for furanocoumarins.

    • Quantification: The concentration of DHB is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of purified DHB.

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of DHB on CYP3A4 activity.

Methodology: In Vitro Incubation with Human Liver Microsomes (HLM) or Recombinant CYP3A4

  • Materials:

    • Human liver microsomes (pooled from multiple donors) or recombinant human CYP3A4 co-expressed with NADPH-cytochrome P450 reductase.

    • NADPH generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reaction.

    • A specific CYP3A4 substrate (e.g., testosterone, midazolam).

    • Purified 6',7'-dihydroxybergamottin.

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • Pre-incubation (for mechanism-based inhibition): A mixture of HLMs or recombinant CYP3A4, DHB at various concentrations, and the NADPH generating system is pre-incubated for a specific time (e.g., 15-30 minutes) to allow for enzyme inactivation. A control without DHB is also prepared.

    • Incubation: The CYP3A4 substrate is added to the pre-incubation mixture to start the metabolic reaction. For direct inhibition assays, DHB, the substrate, and the enzyme are incubated together with the NADPH generating system.

    • Termination: The reaction is stopped after a defined period by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analysis: The concentration of the metabolite of the specific substrate is quantified using HPLC or LC-MS/MS.

    • IC50 Determination: The rate of metabolite formation at each DHB concentration is compared to the control (no inhibitor). The IC50 value, the concentration of DHB that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Visualized Workflows and Pathways

Experimental Workflow for Comparing DHB Potency

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison citrus Citrus Sources (Grapefruit, Seville Orange, etc.) juice Juice Extraction citrus->juice peel Peel Extraction citrus->peel centrifuge Centrifugation/ Filtration juice->centrifuge peel->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe hplc HPLC Quantification of DHB spe->hplc Quantify DHB cyp_assay CYP3A4 Inhibition Assay spe->cyp_assay Test Inhibitory Activity compare Compare DHB Content and Potency hplc->compare ic50 IC50 Determination cyp_assay->ic50 ic50->compare

Caption: Experimental workflow for comparing DHB potency from citrus sources.

Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

G DHB 6',7'-Dihydroxybergamottin (DHB) Metabolism Metabolism of DHB by CYP3A4 DHB->Metabolism CYP3A4 Active CYP3A4 Enzyme CYP3A4->Metabolism Inactive_Complex Inactive Covalent DHB-CYP3A4 Adduct CYP3A4->Inactive_Complex Metabolite Metabolite of Drug CYP3A4->Metabolite Metabolism Inhibited Reactive_Metabolite Reactive Metabolite of DHB Metabolism->Reactive_Metabolite Reactive_Metabolite->Inactive_Complex Drug CYP3A4 Substrate (Drug) Drug->CYP3A4

Caption: Mechanism-based inhibition of CYP3A4 by DHB.

Conclusion

The available data clearly indicate that 6',7'-dihydroxybergamottin is a potent inhibitor of CYP3A4, with its concentration varying significantly among different citrus species. Grapefruit and Seville orange juices are particularly rich sources of DHB, leading to a higher potential for drug interactions. Researchers and drug development professionals should consider the citrus source and the specific experimental conditions when evaluating the potential for DHB-mediated drug-food interactions. The provided experimental protocols and workflows offer a foundation for standardized comparison of DHB potency from various natural sources.

References

Verifying Experimental Findings of 6',7'-Dihydroxybergamottin Acetonide: A Comparative Guide to Secondary Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the initial identification of a compound's biological activity is a critical first step. However, robust and reliable findings depend on verification through secondary, orthogonal methods. This guide provides a framework for confirming the primary experimental findings associated with 6',7'-Dihydroxybergamottin acetonide, a derivative of a furanocoumarin known for its potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[1][2][3] While its primary role is understood as a CYP3A4 inactivator, its potential interaction with efflux transporters like P-glycoprotein (P-gp) also warrants investigation.[4]

This guide compares primary screening assays with secondary validation methods for both CYP3A4 inhibition and P-gp interaction, providing detailed protocols and data interpretation frameworks.

Part 1: Verification of CYP3A4 Inhibition

6',7'-Dihydroxybergamottin (DHB), the parent compound of the acetonide, is a well-documented mechanism-based inhibitor of CYP3A4.[3][5][6] This means it is converted by the enzyme into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme.[7][8] An initial direct inhibition assay may identify the compound as an inhibitor, but a secondary, time-dependent inhibition assay is crucial to confirm the mechanism and understand its clinical relevance.

Data Presentation: Comparison of CYP3A4 Inhibition Assays

The following table summarizes hypothetical data from a primary direct inhibition assay versus a secondary time-dependent inhibition (TDI) or "IC50 Shift" assay. A significant decrease in the IC50 value after pre-incubation with NADPH is indicative of time-dependent, mechanism-based inhibition.[9][10]

Assay TypeExperimental ConditionTest Compound Conc. (µM)% Inhibition of CYP3A4 ActivityCalculated IC50 (µM)
Primary: Direct Inhibition No Pre-incubation0.115%4.5
1.048%
5.078%
10.091%
Secondary: TDI (IC50 Shift) 30 min Pre-incubation with NADPH0.145%0.35
1.085%
5.098%
10.099%

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflows

The following diagram illustrates the key difference between a direct inhibition assay and a time-dependent inhibition (IC50 shift) assay workflow.

G cluster_0 Primary Method: Direct Inhibition Assay cluster_1 Secondary Method: Time-Dependent Inhibition (TDI) Assay cluster_2 A1 Combine Microsomes, Inhibitor (DHB Acetonide), & NADPH A2 Immediately Add Probe Substrate (e.g., Midazolam) A1->A2 A3 Incubate A2->A3 A4 Quench Reaction & Analyze Metabolite A3->A4 A5 Calculate Direct IC50 A4->A5 C1 Compare IC50 values. A significant leftward shift (IC50 direct >> IC50 shifted) confirms mechanism-based inhibition. B1 Pre-incubate Microsomes, Inhibitor (DHB Acetonide), & NADPH for ~30 min B2 Add Probe Substrate (e.g., Midazolam) B1->B2 B3 Incubate B2->B3 B4 Quench Reaction & Analyze Metabolite B3->B4 B5 Calculate Shifted IC50 B4->B5

Workflow for Direct vs. Time-Dependent CYP3A4 Inhibition Assays.
Experimental Protocols

1. Primary Method: Direct CYP3A4 Inhibition Assay (Human Liver Microsomes)

  • Objective: To determine the direct inhibitory potential (IC50) of this compound on CYP3A4 activity.

  • Materials: Human Liver Microsomes (HLM), this compound, Testosterone (B1683101) (probe substrate), NADPH regenerating system, Potassium Phosphate (B84403) Buffer, Acetonitrile (B52724) (quenching solution), LC-MS/MS system.

  • Protocol:

    • Prepare a master mix containing HLM (final concentration ~0.2 mg/mL) in potassium phosphate buffer.

    • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the master mix. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the NADPH regenerating system and immediately adding the CYP3A4 substrate, testosterone (final concentration ~50 µM).

    • Incubate the reaction mixture at 37°C for 10 minutes with shaking.

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Quantify the formation of the metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.[2]

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Secondary Method: Time-Dependent CYP3A4 Inhibition (IC50 Shift Assay)

  • Objective: To determine if this compound is a time-dependent (mechanism-based) inhibitor of CYP3A4.

  • Materials: Same as the direct inhibition assay.

  • Protocol:

    • Prepare two sets of reaction plates.

    • Plate 1 (No Pre-incubation): Follow the protocol for the direct inhibition assay.

    • Plate 2 (+ Pre-incubation):

      • Prepare a master mix containing HLM and varying concentrations of this compound in buffer.

      • Initiate the pre-incubation by adding the NADPH regenerating system.

      • Incubate at 37°C for 30 minutes to allow for potential mechanism-based inactivation.[3]

      • After pre-incubation, add the testosterone substrate to the wells to start the metabolic reaction.

      • Incubate for a shorter period (e.g., 5-10 minutes).

    • Quench and analyze both plates as described in the direct inhibition protocol.

    • Calculate the IC50 value for both the non-pre-incubated and pre-incubated conditions. A significant ratio (>1.5-2) between the IC50 values confirms time-dependent inhibition.

Part 2: Verification of P-glycoprotein (P-gp) Interaction

While furanocoumarins are known CYP3A4 inhibitors, their effects on efflux transporters like P-gp are less consistent.[11] Some studies indicate that 6',7'-Dihydroxybergamottin does not inhibit P-gp, making verification of this negative finding important to rule out compound polypharmacology.[4] A cell-based transport assay can be complemented by a biochemical ATPase assay to confirm the lack of interaction.

Data Presentation: Comparison of P-gp Interaction Assays

The following table presents hypothetical data from a primary cell-based P-gp inhibition assay and a secondary biochemical ATPase assay. The results aim to confirm that this compound is not a significant P-gp interactor.

Assay TypeTest CompoundConcentration (µM)ResultInterpretation
Primary: Calcein-AM Transport Verapamil (Positive Control)5095% Inhibition of EffluxPotent P-gp Inhibitor
DHB Acetonide 508% Inhibition of EffluxNot a P-gp Inhibitor
Secondary: P-gp ATPase Activity Verapamil (Positive Control)50250% Stimulation of ATPaseP-gp Substrate/Interactor
DHB Acetonide 505% Stimulation of ATPaseNot a P-gp Substrate/Interactor

Note: Data are hypothetical and for illustrative purposes.

Logical Relationship of P-gp Assays

The following diagram illustrates how the two different assays probe P-gp function. The transport assay directly measures efflux inhibition, while the ATPase assay measures the energy consumption associated with transporter activity, providing a secondary, mechanistic confirmation.

G cluster_0 cluster_1 Pgp P-gp Transporter (in cell membrane) ADP ADP + Pi Pgp->ADP Substrate_out Substrate (effluxed) Pgp->Substrate_out transports out ATP ATP ATP->Pgp provides energy Assay2 Secondary Method: P-gp ATPase Assay Measures the conversion of ATP to ADP. Substrates/inhibitors modulate this rate. ATP->Assay2 Measures this Substrate_in Substrate (e.g., Calcein) Substrate_in->Pgp binds Assay1 Primary Method: Calcein-AM Transport Assay Measures accumulation of fluorescent substrate inside the cell. Inhibition of efflux = higher signal. Substrate_in->Assay1 Measures this

Mechanistic Comparison of P-gp Functional Assays.
Experimental Protocols

1. Primary Method: Calcein-AM P-gp Efflux Assay

  • Objective: To assess if this compound inhibits the efflux of a P-gp substrate from cells overexpressing P-gp.

  • Materials: MDCK-MDR1 cells (or other P-gp overexpressing cell line), Calcein-AM (fluorescent substrate), Verapamil (positive control inhibitor), Hank's Balanced Salt Solution (HBSS), fluorescence plate reader.

  • Protocol:

    • Seed MDCK-MDR1 cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash the cells with HBSS.

    • Add HBSS containing this compound at various concentrations. Include wells with Verapamil as a positive control and a vehicle control.

    • Add Calcein-AM (final concentration ~1 µM) to all wells. Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases.

    • Incubate at 37°C for 30 minutes.

    • Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).

    • Inhibition of P-gp-mediated efflux results in the accumulation of fluorescent calcein, leading to a higher signal. Calculate the percent inhibition relative to the positive control.

2. Secondary Method: P-gp Membrane ATPase Assay

  • Objective: To determine if this compound interacts with P-gp by measuring changes in its ATPase activity.

  • Materials: P-gp-rich cell membranes (e.g., from Sf9 cells), ATP, Verapamil (positive control), Sodium Orthovanadate (Na3VO4, ATPase inhibitor), reagent for detecting inorganic phosphate (Pi).

  • Protocol:

    • Add P-gp membranes to a 96-well plate containing assay buffer.

    • Add varying concentrations of this compound. Include Verapamil as a positive control for ATPase stimulation and a basal (no compound) and vanadate-inhibited control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding Mg-ATP (final concentration ~5 mM).

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent.

    • The P-gp specific ATPase activity is the difference between the basal activity and the vanadate-inhibited activity. Calculate the percent stimulation of ATPase activity for the test compound relative to the basal P-gp activity.[12]

By employing these secondary verification methods, researchers can build a comprehensive and robust profile of this compound, confirming not only its primary mechanism of action but also ruling out potential off-target effects, thereby providing a higher degree of confidence for subsequent stages of drug development.

References

Safety Operating Guide

Proper Disposal of 6',7'-Dihydroxybergamottin Acetonide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 6',7'-dihydroxybergamottin (B27312) acetonide based on established principles of laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the supplier and their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.[1]

The proper disposal of 6',7'-dihydroxybergamottin acetonide, a furanocoumarin derivative, is essential to ensure personnel safety and prevent environmental contamination. As a research chemical, it should be treated as hazardous waste unless explicitly stated otherwise by the supplier's SDS or institutional guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). The level of PPE should be determined by a risk assessment and, at a minimum, should include:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]

Avoid all personal contact with the chemical, including the inhalation of any dust or vapors.[1]

Step-by-Step Disposal Procedure

The following steps are based on general best practices for chemical waste disposal and should be adapted to your institution's specific protocols.[2][3]

  • Waste Identification and Segregation:

    • Treat all pure, unused this compound and materials heavily contaminated with it (e.g., filter paper, pipette tips, contaminated glassware) as hazardous chemical waste.[1]

    • Collect this waste in a designated, clearly labeled, and sealable container.[1][3]

    • Crucially, do not mix this waste stream with other types of chemical waste , such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS department.[2][3] Chemical wastes should be stored separately according to their compatibility.[2][3]

  • Container Management:

    • Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.

    • The container must be in good condition and free from leaks.[3]

    • Keep the waste container tightly capped at all times, except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[3]

    • The label must include the full chemical name: "this compound" and the approximate quantity or concentration.[3]

    • Include any relevant hazard warnings (e.g., "Toxic," "Handle with Care"). While specific hazard information for this compound is limited, related compounds can be harmful if swallowed or inhaled.[4][5]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[3]

    • This area should be secure and away from general laboratory traffic.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a hazardous material pickup request form to your EHS or a designated waste management department.[3]

    • Provide accurate information on the request form, including the chemical name and quantity.[3]

Summary of Disposal Procedures

Procedure Key Requirements Rationale
Waste Segregation Collect this compound waste separately. Do not mix with other chemical waste streams.[2][3]Prevents potentially dangerous chemical reactions and ensures proper disposal routing.
Container Use a compatible, leak-proof container with a secure lid.[3]Ensures safe containment and prevents spills or exposure.
Labeling Label with "HAZARDOUS WASTE," the full chemical name, and any known hazards.[3]Provides clear identification for proper handling and disposal by waste management personnel.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, eye protection, and a lab coat. Use respiratory protection if dust is generated.[1]Minimizes the risk of personal exposure and contamination.
Institutional Approval Always consult your institution's EHS department and the supplier's SDS for specific disposal instructions.[1]Ensures compliance with all applicable safety regulations and guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound sds Consult Supplier's Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Department sds->ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ehs->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use a Labeled, Sealed Container segregate->container label Label: 'HAZARDOUS WASTE' + Chemical Name container->label store Store in Designated Waste Area label->store request Submit Hazardous Waste Pickup Request store->request end_proc End of Procedure request->end_proc

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6',7'-Dihydroxybergamottin Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6',7'-Dihydroxybergamottin acetonide. Given the absence of a specific Safety Data Sheet (SDS) for this acetonide derivative, the following procedures are based on the known hazards of the parent compound, 6',7'-Dihydroxybergamottin, and general best practices for handling furanocoumarin derivatives and powdered chemical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

6',7'-Dihydroxybergamottin and related furanocoumarin compounds should be treated as hazardous materials.[1] Direct contact, inhalation, and ingestion must be strictly avoided. Furanocoumarins as a class of compounds can be toxic.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: When handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, 6',7'-Dihydroxybergamottin, which can be used as a reference for risk assessment and experimental planning.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₄O₆[3]
Molecular Weight 372.4 g/mol [3]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol (B145695): 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLMethanol: SolubleWater: Soluble[1][3]
IC₅₀ (CYP3A4) 25 µM[3][4]
Storage Temperature 2-8°C[1]

Experimental Protocols: A Step-by-Step Handling Procedure

The following protocol outlines a safe and systematic approach to handling this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is correctly worn before entering the designated handling area.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent, vials) and place them inside the fume hood.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within the fume hood to contain any dust.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

    • 6',7'-Dihydroxybergamottin is soluble in ethanol and can be further diluted with water.[1]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for waste collection. The label should include the chemical name and any relevant hazard warnings.

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound A Preparation - Wear full PPE - Verify fume hood function B Handling in Fume Hood - Weighing and aliquoting - Dissolution A->B C Post-Handling - Decontaminate workspace - Remove and dispose of PPE B->C E Spill Management - Evacuate and secure area - Use absorbent material - Collect for disposal B->E If spill occurs D Waste Collection - Segregate all contaminated materials - Use labeled, sealed containers C->D F Hazardous Waste Disposal - Contact licensed disposal company - Follow all regulations D->F E->D

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.